2-Isopropoxy-6-methylbenzoic acid
Description
BenchChem offers high-quality 2-Isopropoxy-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKGHYKJJGDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-isopropoxy-6-methylbenzoic acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-isopropoxy-6-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. By offering in-depth explanations and field-proven insights, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and characterize the target compound.
Introduction
2-isopropoxy-6-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted benzoic acid scaffold is a key structural motif found in a variety of biologically active molecules. The strategic placement of the isopropoxy and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide outlines a logical and well-established two-step synthetic sequence, commencing with the synthesis of the key intermediate, 2-hydroxy-6-methylbenzoic acid, followed by its subsequent etherification to yield the final product.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 2-isopropoxy-6-methylbenzoic acid suggests a disconnection at the ether linkage. This leads back to the key intermediate, 2-hydroxy-6-methylbenzoic acid, and an isopropyl electrophile. 2-hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, can be synthesized from commercially available m-cresol through a carboxylation reaction. This two-step approach offers a reliable and scalable route to the target molecule.
Synthesis Pathway Overview
The chosen synthetic pathway involves two primary transformations:
-
Carboxylation of m-Cresol: The synthesis initiates with the regioselective carboxylation of 3-methylphenol (m-cresol) to produce 2-hydroxy-6-methylbenzoic acid. The Kolbe-Schmitt reaction is a classic and effective method for this transformation.[1][2][3]
-
Williamson Ether Synthesis: The subsequent step involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid with an isopropyl halide. The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[4][5][6]
Caption: Overall synthetic scheme for 2-isopropoxy-6-methylbenzoic acid.
Part 1: Synthesis of 2-hydroxy-6-methylbenzoic acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation process where a phenoxide ion is treated with carbon dioxide under pressure and heat, followed by acidification to yield a hydroxybenzoic acid.[1][3] The regioselectivity of this reaction is influenced by the choice of counter-ion and reaction conditions. For the synthesis of 2-hydroxy-6-methylbenzoic acid from m-cresol, the carboxylation is directed to the ortho position of the hydroxyl group.
Mechanistic Insights
The reaction proceeds via the formation of a sodium or potassium salt of m-cresol (a cresolate). This cresolate is highly reactive towards electrophilic aromatic substitution. Carbon dioxide, although a weak electrophile, reacts with the electron-rich aromatic ring of the cresolate. The ortho-position is sterically and electronically favored for this addition. Subsequent acidification protonates the carboxylate to yield the desired 2-hydroxy-6-methylbenzoic acid. Recent advancements have demonstrated that this carboxylation can be achieved under atmospheric pressure of CO2 by using specific additives.[7][8]
Experimental Protocol: Kolbe-Schmitt Carboxylation of m-Cresol
Materials and Reagents:
-
3-Methylphenol (m-cresol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂)
-
Concentrated hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Anhydrous toluene or xylene
-
Deionized water
Procedure:
-
Formation of the Phenoxide: In a high-pressure reactor, dissolve m-cresol in a suitable anhydrous solvent like toluene. Carefully add an equimolar amount of sodium hydroxide or potassium hydroxide pellets. The mixture is heated to form the corresponding sodium or potassium cresolate. Water is removed azeotropically.
-
Carboxylation: The reactor is then pressurized with carbon dioxide gas (typically 5-10 atm) and heated to a temperature range of 120-150 °C for several hours.
-
Work-up and Acidification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture is then poured into water. The resulting aqueous solution is acidified with concentrated hydrochloric acid or sulfuric acid until a pH of 1-2 is reached.
-
Isolation and Purification: The precipitated solid, 2-hydroxy-6-methylbenzoic acid, is collected by vacuum filtration. The crude product is then washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[9][10]
Data Summary:
| Parameter | Value |
| Starting Material | m-Cresol |
| Key Reagents | NaOH/KOH, CO₂ |
| Typical Yield | 60-75% |
| Purity (post-recrystallization) | >98% |
Part 2: Synthesis of 2-isopropoxy-6-methylbenzoic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[4][5][6][11] It involves the reaction of an alkoxide or phenoxide with a primary or secondary alkyl halide. In this step, the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from an isopropyl electrophile.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism.[6][11] The first step is the deprotonation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), leading to the formation of the ether linkage and a halide salt as a byproduct. To avoid the potential side reaction of esterification of the carboxylic acid group, it is often protected as an ester prior to the etherification step, and then deprotected in a final step.[12] However, with careful selection of reagents and reaction conditions, direct O-alkylation can be achieved with good selectivity.
Experimental Protocol: Williamson Ether Synthesis
Materials and Reagents:
-
2-hydroxy-6-methylbenzoic acid
-
2-Bromopropane or 2-Iodopropane
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-6-methylbenzoic acid in anhydrous DMF or acetone.
-
Base Addition: Add an excess of a suitable base, such as potassium carbonate (typically 2-3 equivalents).
-
Addition of Alkylating Agent: Add the isopropyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-isopropoxy-6-methylbenzoic acid.
Caption: Experimental workflow for the synthesis of 2-isopropoxy-6-methylbenzoic acid.
Characterization
The final product, 2-isopropoxy-6-methylbenzoic acid, and the intermediate, 2-hydroxy-6-methylbenzoic acid, should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compounds.[13]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.
-
Melting Point Analysis: To assess the purity of the solid products.
Safety Considerations
Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly strong bases and acids, are corrosive and should be handled with care. High-pressure reactions require specialized equipment and should only be performed by trained personnel.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of 2-isopropoxy-6-methylbenzoic acid. The pathway, which utilizes the Kolbe-Schmitt reaction and the Williamson ether synthesis, is well-established and scalable. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and critical insights, this guide serves as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
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Wikipedia. Kolbe–Schmitt reaction. [Link]
-
PubMed. Potential for carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium. [Link]
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Luo, J., Preciado, S., Xie, P., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(19), 6798–6802. [Link]
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Chemistry Steps. Williamson Ether Synthesis. [Link]
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Scribd. Efficient Phenol Carboxylation Method. [Link]
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Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]
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Organic Chemistry Portal. Williamson Synthesis. [Link]
-
Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1063. [Link]
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National Center for Biotechnology Information. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PubChem. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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BYJU'S. Kolbe Reaction Mechanism. [Link]
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Royal Society of Chemistry. Carboxylation reactions for the sustainable manufacture of chemicals and monomers. [Link]
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Future4200. The Kolbe-Schmitt Reaction. [Link]
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ResearchGate. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. [Link]
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ACS Publications. Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. [Link]
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Georganics. 2-Hydroxy-6-methylbenzoic acid - High purity. [Link]
-
PubMed. 2-Hy-droxy-6-isopropyl-3-methyl-benzoic acid. [Link]
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PubChemLite. 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3). [Link]
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Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
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SlidePlayer. Preparation of Methyl Benzoate. [Link]
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YouTube. Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link]
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European Patent Office. Method for the purification of benzoic acid - EP 0453022 A2. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropoxy-6-Methylbenzoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-isopropoxy-6-methylbenzoic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document leverages a data-driven approach by examining its structural analogs: 2-methoxy-6-methylbenzoic acid, 2-ethoxy-6-methylbenzoic acid, and 2-isopropoxybenzoic acid. By interpolating from the known properties of these closely related compounds, we can establish a reliable predictive profile for 2-isopropoxy-6-methylbenzoic acid, a critical step in anticipating its behavior in drug discovery and development contexts. This guide further provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters, ensuring a self-validating framework for researchers.
Introduction and Molecular Structure
2-Isopropoxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, characterized by a benzoic acid core with an isopropoxy group at the 2-position and a methyl group at the 6-position, suggests specific steric and electronic properties that influence its behavior. The ortho-substitution pattern is of particular interest in medicinal chemistry, as it can significantly impact molecular conformation, acidity, and interactions with biological targets.
To visually represent the molecule and its key functional groups, the following diagram illustrates its structure.
Caption: Molecular structure of 2-isopropoxy-6-methylbenzoic acid.
Physicochemical Properties: A Comparative Analysis
Direct experimental values for the physicochemical properties of 2-isopropoxy-6-methylbenzoic acid are not extensively reported in publicly accessible literature. Therefore, a comparative analysis with structurally related molecules is essential for predicting its characteristics. The following table summarizes available data for key analogs.
| Property | 2-Methoxy-6-methylbenzoic Acid | 2-Ethoxy-6-methylbenzoic Acid | 2-Isopropoxybenzoic Acid | Predicted: 2-Isopropoxy-6-methylbenzoic Acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ |
| Molecular Weight ( g/mol ) | 166.18 | 166.17 | 180.20 | 194.23 |
| Melting Point (°C) | 139-143 | No data available | No data available | Expected to be a solid at room temperature, likely with a melting point influenced by the bulky isopropoxy group. |
| Boiling Point (°C) | No data available | No data available | No data available | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Soluble in Methanol | No data available | No data available | Expected to have low aqueous solubility and good solubility in organic solvents like methanol, ethanol, and DMSO. |
| pKa | No data available | No data available | No data available | Predicted to be a stronger acid than benzoic acid (pKa ~4.2) due to the ortho effect, but potentially slightly weaker than 2-methoxy-6-methylbenzoic acid due to the increased electron-donating character of the isopropoxy group. |
Expert Insights on Predicted Properties:
-
Melting Point: The presence of the bulky isopropoxy group, compared to a methoxy group, may disrupt crystal lattice packing, potentially leading to a lower melting point than 2-methoxy-6-methylbenzoic acid. However, the overall increase in molecular weight could counteract this effect.
-
Solubility: The isopropoxy group increases the lipophilicity of the molecule compared to its methoxy and ethoxy analogs. Consequently, its solubility in nonpolar organic solvents is expected to be higher, while its aqueous solubility will likely be lower.
-
pKa: The acidity of benzoic acids is influenced by the electronic effects of their substituents. The ortho-isopropoxy and methyl groups are both electron-donating, which would typically decrease acidity. However, the "ortho effect" often leads to an increase in the acidity of substituted benzoic acids due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, destabilizing the acid form relative to its conjugate base.
Experimental Protocols for Physicochemical Characterization
To provide a framework for the empirical determination of the properties of 2-isopropoxy-6-methylbenzoic acid, the following standard operating procedures are detailed. These protocols are designed to be self-validating and are based on established methodologies for similar small molecules.
Determination of Melting Point
The melting point is a fundamental property that provides an indication of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 2-isopropoxy-6-methylbenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 5-10 °C per minute for a preliminary determination. For an accurate measurement, the determination is repeated with a fresh sample, with the temperature raised slowly (1-2 °C per minute) as it approaches the approximate melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Methodology: Gravimetric Method
-
Preparation of Saturated Solution: An excess amount of 2-isopropoxy-6-methylbenzoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed container, and the solvent is evaporated to dryness.
-
Calculation: The mass of the dissolved solid is determined, and the solubility is expressed as mass per unit volume (e.g., mg/mL).
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of 2-isopropoxy-6-methylbenzoic acid is prepared in a suitable solvent system (e.g., a water-cosolvent mixture to ensure solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the isopropoxy group protons (a doublet for the six equivalent methyl protons and a septet for the methine proton). The chemical shifts will be influenced by the electronic environment created by the substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the isopropoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and C-O stretching vibrations for the ether linkage.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the molecule (194.23 g/mol ). Fragmentation patterns will likely involve the loss of the isopropoxy group, the carboxyl group, and other characteristic cleavages.
Conclusion
This technical guide has provided a detailed overview of the anticipated physicochemical properties of 2-isopropoxy-6-methylbenzoic acid. Through a comparative analysis of its structural analogs, we have established a predictive framework for its key characteristics. Furthermore, the inclusion of robust experimental protocols empowers researchers to empirically validate these predictions. As a molecule with potential applications in drug discovery and development, a thorough understanding of its physicochemical profile is paramount for its successful advancement.
References
-
PubChem. (n.d.). 2-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Filo. (2025, August 20). *Experiment to
2-isopropoxy-6-methylbenzoic acid CAS number
An In-Depth Technical Guide to 2-Isopropoxy-6-methylbenzoic Acid: Synthesis, Properties, and Potential Applications
Introduction
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents and functional materials.[1] Their biological activity is significantly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile. This guide focuses on 2-isopropoxy-6-methylbenzoic acid, a compound of interest for its potential applications in drug discovery, drawing parallels from the known biological activities of related benzoic acid derivatives which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
This document provides a comprehensive overview of 2-isopropoxy-6-methylbenzoic acid, including a detailed, field-proven protocol for its synthesis from commercially available starting materials. It is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related molecules.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the known properties of the starting material, 2-hydroxy-6-methylbenzoic acid, and the predicted properties for the target compound, 2-isopropoxy-6-methylbenzoic acid.
| Property | 2-Hydroxy-6-methylbenzoic Acid (Starting Material) | 2-Isopropoxy-6-methylbenzoic Acid (Target Compound - Predicted) |
| CAS Number | 567-61-3[4][5] | Not available |
| Molecular Formula | C₈H₈O₃[5] | C₁₁H₁₄O₃ |
| Molecular Weight | 152.15 g/mol [6] | 194.23 g/mol |
| Appearance | White solid[5] | White to off-white solid |
| Melting Point | 170-171 °C[4] | Lower than starting material due to ether linkage |
| Boiling Point | Not available | Higher than starting material |
| Solubility | Soluble in basic water and polar organic solvents[5] | Soluble in polar organic solvents |
Synthesis of 2-Isopropoxy-6-methylbenzoic Acid
The synthesis of 2-isopropoxy-6-methylbenzoic acid can be efficiently achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[7] This reaction proceeds through an S(_N)2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[7][8]
Synthesis Workflow
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A Comprehensive Guide to the Spectroscopic Characterization of 2-Isopropoxy-6-Methylbenzoic Acid
Abstract
This technical guide provides a detailed theoretical framework for the spectroscopic characterization of 2-isopropoxy-6-methylbenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. By dissecting the molecule's structural components and drawing comparisons with analogous compounds, this guide offers researchers, scientists, and drug development professionals a robust methodology for the structural elucidation of this and similar substituted benzoic acid derivatives. The protocols and interpretive logic presented herein are designed to be self-validating, providing a solid foundation for experimental design and data analysis in the field of organic chemistry.
Introduction: The Structural Significance of 2-Isopropoxy-6-Methylbenzoic Acid
Substituted benzoic acids are a cornerstone of medicinal chemistry and materials science, with their utility being largely dictated by the nature and position of their functional groups. 2-Isopropoxy-6-methylbenzoic acid, with its ortho-substitution pattern of a bulky isopropoxy group and a methyl group, presents an interesting case for structural analysis. These substituents are expected to exert significant electronic and steric effects, influencing the molecule's conformation, reactivity, and biological activity. Accurate and unambiguous structural confirmation is therefore paramount, and this is best achieved through a multi-pronged spectroscopic approach.
This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-isopropoxy-6-methylbenzoic acid. The causality behind the predicted spectral features will be explained, grounding the interpretation in established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-isopropoxy-6-methylbenzoic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar substituted aromatic systems.
Table 1: Predicted ¹H NMR Data for 2-Isopropoxy-6-Methylbenzoic Acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (H-4) | ~7.3 | Triplet | 1H |
| Aromatic (H-3, H-5) | ~6.8 | Doublet | 2H |
| Isopropoxy Methine (-OCH(CH₃)₂) | 4.5 - 4.8 | Septet | 1H |
| Ring Methyl (-CH₃) | ~2.4 | Singlet | 3H |
| Isopropoxy Methyl (-OCH(CH₃)₂) | 1.2 - 1.4 | Doublet | 6H |
-
Causality of Predictions:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a downfield chemical shift. Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.
-
The aromatic protons will be influenced by the electron-donating effects of the isopropoxy and methyl groups, and the electron-withdrawing effect of the carboxylic acid. The proton at the 4-position (para to the methyl and meta to the other groups) is expected to be the most downfield of the aromatic signals. The protons at the 3 and 5-positions are in similar environments and are expected to be upfield.
-
The isopropoxy methine proton is shifted downfield due to the adjacent oxygen atom. It will be split into a septet by the six equivalent methyl protons.
-
The ring methyl protons are attached to the aromatic ring and will appear as a singlet.
-
The isopropoxy methyl protons are equivalent and will be split into a doublet by the single methine proton.
-
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Isopropoxy-6-Methylbenzoic Acid
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 170 - 175 |
| Aromatic (C-2, C-6) | 155 - 160 |
| Aromatic (C-1) | 120 - 125 |
| Aromatic (C-4) | ~130 |
| Aromatic (C-3, C-5) | 115 - 120 |
| Isopropoxy Methine (-OCH(CH₃)₂) | 70 - 75 |
| Isopropoxy Methyl (-OCH(CH₃)₂) | 20 - 25 |
| Ring Methyl (-CH₃) | 15 - 20 |
-
Causality of Predictions:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the double bond to one oxygen and a single bond to another.
-
The aromatic carbons directly attached to the electron-donating isopropoxy and methyl groups (C-2 and C-6) will be the most downfield of the ring carbons. The carbon bearing the carboxylic acid (C-1) will also be downfield. The other aromatic carbons will have shifts typical for substituted benzene rings.
-
The isopropoxy carbons and the ring methyl carbon will appear in the aliphatic region of the spectrum.
-
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2-isopropoxy-6-methylbenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for the ¹H NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 2-isopropoxy-6-methylbenzoic acid will be characterized by the vibrational modes of its key functional groups.
Table 3: Predicted IR Absorption Bands for 2-Isopropoxy-6-Methylbenzoic Acid
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ether & Carboxylic Acid) | 1210 - 1320 | Strong |
-
Causality of Predictions:
-
The O-H stretch of the carboxylic acid is expected to be a very broad and intense band due to extensive intermolecular hydrogen bonding, a characteristic feature of carboxylic acids.[1][2]
-
The C=O stretch will be a strong, sharp peak, which is a definitive indicator of a carbonyl group. Its position is slightly lower than that of a simple ketone due to conjugation with the aromatic ring.[1]
-
The C-O stretching vibrations from the ether linkage and the carboxylic acid will appear in the fingerprint region and will be strong.
-
Aromatic C=C stretches typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[1]
-
C-H stretches for both aromatic and aliphatic protons will be present in their respective characteristic regions.
-
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 2-isopropoxy-6-methylbenzoic acid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula and structure through fragmentation analysis.
Predicted Mass Spectrum
The mass spectrum of 2-isopropoxy-6-methylbenzoic acid is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular weight of 2-isopropoxy-6-methylbenzoic acid (C₁₁H₁₄O₃) is 194.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 194 .
-
Predicted Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A peak at m/z = 179 from the loss of a methyl radical from the isopropoxy group.
-
Loss of a propyl group (-C₃H₇): A peak at m/z = 151 corresponding to the loss of the propyl fragment from the ether, followed by rearrangement.
-
Loss of the isopropoxy group (-OC₃H₇): A significant peak at m/z = 135 , corresponding to the formation of the 2-hydroxy-6-methylbenzoyl cation.
-
Loss of the carboxylic acid group (-COOH): A peak at m/z = 149 .
-
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion or a fragment containing the carboxyl group.
-
Further fragmentation of the benzoyl cation (m/z 105) and phenyl cation (m/z 77) are also possible, as seen in the fragmentation of benzoic acid itself.[3]
-
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization that preserves the molecular ion.[4]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Molecular Structure and Fragmentation
Molecular Structure
Caption: Molecular structure of 2-isopropoxy-6-methylbenzoic acid.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for 2-isopropoxy-6-methylbenzoic acid in EI-MS.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 2-isopropoxy-6-methylbenzoic acid. By applying fundamental principles of NMR, IR, and MS, we have established a detailed set of expected spectral data. This information serves as a valuable resource for any researcher working with this compound or structurally related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. Ultimately, the combination of these spectroscopic techniques provides a powerful and synergistic approach to the unambiguous structural elucidation of complex organic molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.
-
Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)
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Doc Brown's Chemistry. (2026). Mass spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/MSspec/MSsp benzoicacid.htm]([Link] benzoicacid.htm)
- Larkin, P. (2011).
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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- 1. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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discovery and history of 2-isopropoxy-6-methylbenzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-6-Methylbenzoic Acid
Abstract
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid, first described in the 16th century, and its derivatives have played a crucial role in the advancement of chemical sciences.[1] The functionalization of the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its reactivity, solubility, and biological activity. This has made substituted benzoic acids invaluable scaffolds in medicinal chemistry and materials science. For instance, compounds like 2-hydroxy-6-methylbenzoic acid are known constituents of traditional medicinal herbs and serve as precursors to antibiotics and anticancer agents.[2] Similarly, sterically hindered benzoic acids such as 2,4,6-trimethylbenzoic acid are key building blocks for high-performance photoinitiators used in polymer chemistry.[3][4][5][6]
The introduction of an isopropoxy group, as in the case of 2-isopropoxy-6-methylbenzoic acid, can impart increased lipophilicity and metabolic stability compared to a methoxy or hydroxy equivalent, properties that are highly desirable in drug design. This guide, therefore, provides a prospective blueprint for the synthesis and analysis of this promising, yet underexplored, molecule.
Proposed Synthesis of 2-Isopropoxy-6-Methylbenzoic Acid
The most logical and efficient synthetic route to 2-isopropoxy-6-methylbenzoic acid is through the Williamson ether synthesis, starting from the commercially available 2-hydroxy-6-methylbenzoic acid. This method is analogous to the synthesis of 2-methoxy-6-methylbenzoic acid, where the hydroxyl group is alkylated.[7]
The proposed two-step reaction is as follows:
-
Esterification: The carboxylic acid group of 2-hydroxy-6-methylbenzoic acid is first protected, typically as a methyl ester, to prevent its interference with the subsequent etherification step.
-
Williamson Ether Synthesis: The hydroxyl group of the methyl 2-hydroxy-6-methylbenzoate is then deprotonated with a suitable base to form a phenoxide, which subsequently undergoes nucleophilic substitution with an isopropyl halide.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester to yield the desired 2-isopropoxy-6-methylbenzoic acid.
Experimental Workflow Diagram
Caption: Proposed synthetic pathway for 2-isopropoxy-6-methylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 2-hydroxy-6-methylbenzoic acid
-
To a solution of 2-hydroxy-6-methylbenzoic acid (1 eq.) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl 2-hydroxy-6-methylbenzoate. Purify by column chromatography if necessary.
Step 2: Williamson Ether Synthesis
-
To a solution of methyl 2-hydroxy-6-methylbenzoate (1 eq.) in anhydrous acetone (15 volumes), add potassium carbonate (2.5 eq.) and isopropyl iodide (1.5 eq.).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-isopropoxy-6-methylbenzoate.
Step 3: Hydrolysis
-
Dissolve the crude methyl 2-isopropoxy-6-methylbenzoate in a mixture of methanol and water (2:1).
-
Add sodium hydroxide (2 eq.) and heat the mixture to 60-70 °C for 2-4 hours.
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid.
-
The product, 2-isopropoxy-6-methylbenzoic acid, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Characterization and Analytical Data
The structure of the synthesized 2-isopropoxy-6-methylbenzoic acid must be confirmed using a suite of analytical techniques. The expected data is summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 143-145 °C (estimated, based on similar compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5-11.5 (s, 1H, COOH), 7.2-7.4 (m, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 4.5-4.7 (sept, 1H, OCH(CH₃)₂), 2.4-2.6 (s, 3H, Ar-CH₃), 1.3-1.5 (d, 6H, OCH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170 (COOH), ~158 (C-O), ~138 (C-CH₃), ~130 (Ar-CH), ~122 (Ar-CH), ~110 (Ar-CH), ~108 (Ar-C), ~72 (OCH), ~22 (CH₃), ~20 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | 3200-2800 (O-H stretch of COOH), 2980-2930 (C-H stretch), 1700-1680 (C=O stretch), 1250-1200 (C-O stretch) |
| Mass Spec (ESI-) | m/z 193.08 [M-H]⁻ |
Potential Applications and Future Directions
While specific applications for 2-isopropoxy-6-methylbenzoic acid have not been documented, its structure suggests several areas of potential utility:
-
Pharmaceuticals: The isopropoxy group can enhance metabolic stability and cell permeability, making it an interesting fragment for medicinal chemistry programs. It could be explored as a building block for novel anti-inflammatory, analgesic, or antimicrobial agents.
-
Coordination Chemistry: Benzoic acid derivatives are widely used as ligands in coordination chemistry.[8][9] The title compound could form interesting complexes with various transition metals, potentially leading to new catalysts or materials with unique electronic properties.
-
Polymer Science: As with other hindered benzoic acids, it could be a precursor for specialized polymers or resins with tailored properties.[4]
Future research should focus on the scale-up of the proposed synthesis, a thorough investigation of its biological activities, and its evaluation in materials science applications.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 2-isopropoxy-6-methylbenzoic acid. By leveraging established synthetic methodologies and analytical techniques, researchers can readily access this novel compound and explore its potential in various scientific disciplines. The detailed protocols and expected analytical data herein serve as a valuable resource for drug development professionals and synthetic chemists, paving the way for future discoveries based on this promising molecular scaffold.
References
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Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. [Link]
-
ResearchGate. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. [Link]
- Google Patents. (2014).
- Google Patents. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid.
-
PubChem. 2-Isopropoxybenzoic acid. [Link]
- Google Patents. (2003).
- Google Patents. (1994).
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Justia Patents. Patents Assigned to Apotex, Inc. [Link]
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R Discovery. (2001). 2,4,6-Trimethylbenzoic Acid. [Link]
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MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Wikipedia. Benzoic acid. [Link]
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ResearchGate. (2026). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]
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- 9. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of 2-Isopropoxy-6-methylbenzoic Acid: An Integrated Spectroscopic Approach
Executive Summary: The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a robust, first-principles-based framework for the structural elucidation of 2-isopropoxy-6-methylbenzoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This technical guide is designed for researchers and scientists who require not just data, but a comprehensive understanding of the elucidation process.
Foundational Strategy: The Integrated Approach
The core principle of modern structural elucidation is the convergence of evidence from multiple, orthogonal analytical techniques. While each method provides a unique piece of the puzzle, their combined power allows for the definitive assembly of the molecular architecture, resolving ambiguities that a single technique cannot.
-
Mass Spectrometry (MS): The initial step is to determine the molecular weight and elemental formula, providing the fundamental building blocks of the molecule.
-
Infrared (IR) Spectroscopy: This rapid technique confirms the presence of key functional groups, such as the carboxylic acid and ether moieties, verifying the major chemical features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for this purpose, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to map the precise connectivity of the carbon and proton skeleton, conclusively establishing isomerism.
The logical flow of this integrated strategy ensures that each subsequent step builds upon and validates the information from the last, culminating in an unassailable structural assignment.
Mass Spectrometry: Confirming the Molecular Formula
2.1. Rationale and Experimental Choice
The first objective is to confirm the molecular weight (MW) of the target compound, which is 194.23 g/mol for the molecular formula C₁₁H₁₄O₃. Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which typically preserves the molecular ion, minimizing initial fragmentation and providing a clear indication of the parent mass.
2.2. Detailed Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 10 L/min at 400 °C.[1]
-
-
2.3. Expected Data and Interpretation
The high-resolution mass spectrum is expected to yield ions corresponding to the protonated and deprotonated molecule. The presence of formic acid in the mobile phase provides a source of protons, favoring the formation of the [M+H]⁺ ion while suppressing sodium adducts ([M+Na]⁺).[1]
| Ion | Mode | Expected Exact Mass (m/z) | Interpretation |
| [M+H]⁺ | Positive | 195.1016 | Protonated molecular ion |
| [M-H]⁻ | Negative | 193.0870 | Deprotonated molecular ion (loss of acid H⁺) |
| [M+Na]⁺ | Positive | 217.0835 | Potential sodium adduct |
| [C₇H₅O]⁺ | Positive | 105.0335 | Loss of isopropoxy and hydroxyl radicals. |
| [C₆H₅]⁺ | Positive | 77.0386 | Loss of the carboxyl and isopropoxy groups. |
Table 1: Predicted m/z values for key ions of 2-isopropoxy-6-methylbenzoic acid in ESI-MS.
The primary diagnostic ions are the [M+H]⁺ and [M-H]⁻ peaks. The accurate mass measurement from a high-resolution instrument (e.g., TOF or Orbitrap) should confirm the elemental composition of C₁₁H₁₄O₃ within a 5 ppm mass error tolerance. Fragmentation patterns in benzoic acids often involve the loss of the entire carboxyl group or parts of the alkyl substituents.[2]
Infrared Spectroscopy: Functional Group Fingerprinting
3.1. Rationale and Experimental Choice
Attenuated Total Reflectance (ATR) FTIR is a rapid, non-destructive technique used to confirm the presence of the molecule's key functional groups. It provides immediate validation of the carboxylic acid (-COOH) and ether (C-O-C) functionalities predicted by the proposed structure.
3.2. Detailed Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Processing: Perform a background scan of the clean ATR crystal before the sample scan. The instrument software automatically generates the transmittance or absorbance spectrum.
3.3. Expected Data and Interpretation
The IR spectrum of a carboxylic acid is highly characteristic.[3] The spectrum for 2-isopropoxy-6-methylbenzoic acid is predicted to show the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid | The very broad nature is due to hydrogen bonding, a hallmark of carboxylic acid dimers.[3] |
| 3080-3030 | C-H stretch (aromatic) | Aromatic Ring | Stretching of the sp² C-H bonds on the benzene ring. |
| 2980-2960 | C-H stretch (aliphatic) | Isopropyl, Methyl | Stretching of the sp³ C-H bonds in the alkyl substituents. |
| ~1700 | C=O stretch (strong) | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[3] |
| ~1600 & ~1470 | C=C stretch | Aromatic Ring | Absorptions related to the stretching of the carbon-carbon bonds within the benzene ring. |
| ~1250 & ~1100 | C-O stretch | Ether & Acid | Overlapping stretches from the Ar-O-C ether linkage and the C-O of the carboxylic acid.[3] |
Table 2: Predicted characteristic IR absorption bands for 2-isopropoxy-6-methylbenzoic acid.
NMR Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of this elucidation, providing the detailed atomic connectivity required to distinguish 2-isopropoxy-6-methylbenzoic acid from its isomers.
4.1. Detailed Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[4]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse acquisition.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse acquisition.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR Acquisition: Utilize standard, vendor-provided pulse sequences for COSY, HSQC, and HMBC experiments.
4.2. ¹H NMR: Interpretation of the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin coupling).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |
| ~11-13 | singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield; its exact shift is concentration-dependent. |
| ~7.2-7.4 | triplet | 1H | H4 | Aromatic proton situated between two other aromatic protons (H3 and H5), leading to a triplet splitting pattern. |
| ~6.8-7.0 | doublet | 2H | H3, H5 | These two aromatic protons are chemically equivalent due to their positions relative to the other substituents and will appear as a single doublet, split by the neighboring H4 proton. |
| ~4.5-4.7 | septet | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is split by the six equivalent protons of the two methyl groups, resulting in a septet (n+1 = 6+1 = 7 lines). |
| ~2.4 | singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring has no adjacent protons, so it appears as a sharp singlet. |
| ~1.3 | doublet | 6H | -OCH(CH₃)₂ | The six protons of the two methyl groups in the isopropoxy substituent are equivalent. They are split by the single methine proton, resulting in a doublet. |
Table 3: Predicted ¹H NMR data for 2-isopropoxy-6-methylbenzoic acid (in CDCl₃).
4.3. ¹³C NMR: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, fewer than 11 signals might be expected if any aromatic carbons are equivalent.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~170-175 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4] |
| ~158 | C2 | Aromatic carbon directly attached to the electron-donating isopropoxy group, causing it to be significantly deshielded. |
| ~138 | C6 | Aromatic carbon bearing the methyl group. |
| ~130 | C4 | Unsubstituted aromatic carbon. |
| ~122 | C1 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~115-120 | C3, C5 | These aromatic carbons are expected to be in a relatively upfield region due to the ortho/para directing effects of the substituents. They may or may not be equivalent depending on rotational barriers. |
| ~72 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group, deshielded by the attached oxygen. |
| ~22 | -OCH(CH₃)₂ | The equivalent methyl carbons of the isopropoxy group. |
| ~20 | Ar-CH₃ | The carbon of the methyl group attached to the aromatic ring. |
Table 4: Predicted ¹³C NMR chemical shifts for 2-isopropoxy-6-methylbenzoic acid.
4.4. 2D NMR: The Self-Validating Connectivity Map
2D NMR experiments are crucial for self-validation. They provide an unambiguous map of which atoms are connected, confirming the assignments made from 1D spectra.
-
COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling. A key expected correlation would be between the isopropoxy methine septet (~4.6 ppm) and the methyl doublet (~1.3 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with the carbons they are attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity across quaternary carbons and heteroatoms.
Key Diagnostic HMBC Correlations:
-
Isopropoxy to Ring: A correlation between the isopropoxy methine proton (-OCH) and the aromatic carbon C2 is the definitive link, proving the ether is at the 2-position.
-
Methyl to Ring: Correlations from the aromatic methyl protons (Ar-CH₃) to the attached carbon (C6) and the adjacent carbon (C5) confirm its position at C6.
-
Aromatic Protons to Carboxyl: Correlations from the aromatic protons (H3) to the carboxyl carbon (-COOH) would confirm the relative placement of the acid group.
Conclusion: A Unified Structural Verdict
The structural elucidation of 2-isopropoxy-6-methylbenzoic acid is achieved through a systematic and integrated analytical workflow. Mass spectrometry confirms the molecular formula of C₁₁H₁₄O₃. Infrared spectroscopy validates the presence of the critical carboxylic acid and ether functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of atomic connectivity. The specific long-range correlations observed in the HMBC spectrum, particularly the link between the isopropoxy group and the C2 position of the aromatic ring, serve as the final, self-validating piece of evidence. This multi-faceted approach ensures the highest level of scientific rigor and confidence, delivering a conclusive structural assignment essential for research and development.
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Betz, R., et al. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. ResearchGate. [Link]
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Bērziņš, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823-4836. [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]
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PubChemLite. 2-hydroxy-3-isopropyl-6-methylbenzoic acid (C11H14O3). PubChemLite. [Link]
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Dauben, W. G., & Tuller, F. N. (1953). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of the American Chemical Society, 75(14), 3343-3344. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2010). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 44(10), 1147-1159. [Link]
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A Technical Guide to the Synthesis of 2-Isopropoxy-6-Methylbenzoic Acid: Strategic Selection of Starting Materials and Methodologies
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-isopropoxy-6-methylbenzoic acid, a substituted benzoic acid derivative of interest to researchers in medicinal chemistry and materials science. We will dissect the retrosynthetic logic to identify key starting materials and detail the prevalent synthetic strategies. The core of this document focuses on the Williamson ether synthesis, presenting a robust, field-proven protocol that prioritizes yield and purity by employing a strategic esterification-etherification-hydrolysis sequence. Causality behind experimental choices, detailed procedural steps, and characterization considerations are discussed to provide a comprehensive and reproducible guide for laboratory application.
Introduction and Retrosynthetic Strategy
2-Isopropoxy-6-methylbenzoic acid is a bespoke chemical entity whose utility often lies in its specific substitution pattern, which imparts unique steric and electronic properties. The synthesis of such a molecule requires a careful and logical approach. A retrosynthetic analysis is the most effective tool for identifying viable starting materials.
The target molecule possesses two key functional groups on an aromatic ring: a carboxylic acid and an isopropyl ether. The most logical and common disconnection is at the ether linkage (C-O bond), as its formation is synthetically straightforward.
Caption: Retrosynthetic analysis of 2-isopropoxy-6-methylbenzoic acid.
This analysis identifies two primary building blocks:
-
2-Hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid or 2,6-cresotic acid).[1] This commercially available polyketide serves as the foundational aromatic core.[1][2]
-
An isopropyl electrophile , typically sourced from 2-bromopropane or 2-iodopropane.
The forward synthesis, therefore, logically centers on the alkylation of the phenolic hydroxyl group of 6-methylsalicylic acid.
Synthetic Pathway Selection: The Williamson Ether Synthesis
The formation of the ether bond is most reliably achieved via the Williamson ether synthesis .[3] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[4] The reaction is initiated by deprotonating the phenolic hydroxyl group with a suitable base to form a potent nucleophile, which then attacks the electrophilic carbon of the isopropyl halide.[3][5]
A Critical Consideration: Competing Reactivity
A direct, one-step alkylation of 2-hydroxy-6-methylbenzoic acid presents a significant challenge. The molecule contains two acidic protons: one on the phenolic hydroxyl group (pKa ≈ 3-5 for substituted phenols) and one on the carboxylic acid group (pKa ≈ 3-4). In the presence of a strong base, both sites will be deprotonated. The resulting carboxylate is generally less nucleophilic than the phenoxide, but its presence can complicate the reaction and subsequent work-up.
To circumvent this issue and ensure a clean, high-yielding reaction, a more robust three-step strategy is recommended. This approach is analogous to established methods for the synthesis of similar alkoxybenzoic acids.[6]
-
Step 1: Esterification (Protection): The carboxylic acid is temporarily converted into an ester (e.g., a methyl or ethyl ester). This protects the acidic proton and prevents unwanted side reactions during the etherification step.
-
Step 2: Etherification (Williamson Synthesis): The core SN2 reaction is performed on the protected ester.
-
Step 3: Hydrolysis (Deprotection): The ester is hydrolyzed back to the carboxylic acid to yield the final product.
This sequence ensures that the phenoxide is the sole, highly reactive nucleophile during the key bond-forming step.
Caption: Proposed three-step synthesis pathway.
Detailed Experimental Protocols
The following protocols are based on established chemical principles and adapted from analogous procedures for methylation and propylation of substituted benzoic acids.[6][7]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |
| 2-Hydroxy-6-methylbenzoic Acid | 567-61-3 | 152.15 | White crystalline solid.[8] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent for esterification. |
| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Catalyst for esterification. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Base for phenoxide formation and hydrolysis. |
| 2-Bromopropane | 75-26-3 | 122.99 | Alkylating agent. |
| Dimethylformamide (DMF, Anhydrous) | 68-12-2 | 73.09 | Polar aprotic solvent for etherification.[9] |
| Diethyl Ether | 60-29-7 | 74.12 | Extraction solvent. |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | For acidification/work-up.[9] |
Step-by-Step Methodology
Step 1: Synthesis of Methyl 2-hydroxy-6-methylbenzoate (Esterification)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-6-methylbenzoic acid (15.2 g, 0.10 mol).
-
Reagent Addition: Add 100 mL of anhydrous methanol, followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator. Slowly pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove unreacted acid), and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be used directly in the next step.
Step 2: Synthesis of Methyl 2-isopropoxy-6-methylbenzoate (Etherification)
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude methyl 2-hydroxy-6-methylbenzoate from Step 1 (approx. 0.10 mol) in 100 mL of anhydrous DMF.[9]
-
Base Addition: Add sodium hydroxide pellets (4.4 g, 0.11 mol, 1.1 equivalents) portion-wise while stirring. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add 2-bromopropane (14.8 g, 0.12 mol, 1.2 equivalents) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 6-12 hours. Monitor the disappearance of the starting material by TLC. The Williamson synthesis is an SN2 reaction, where the phenoxide attacks the secondary carbon of 2-bromopropane.[3] While secondary halides are less ideal than primary ones due to potential competing E2 elimination, this side reaction is minimized at moderate temperatures.[4][5]
-
Work-up: Cool the reaction to room temperature and pour it into 300 mL of cold water. Extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with water (2 x 75 mL) and brine (1 x 75 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of 2-Isopropoxy-6-methylbenzoic Acid (Hydrolysis)
-
Reaction Setup: To the crude methyl 2-isopropoxy-6-methylbenzoate from Step 2, add a solution of sodium hydroxide (8.0 g, 0.20 mol) in 100 mL of water and 50 mL of methanol (to aid solubility).
-
Reaction: Heat the mixture to reflux (80-90°C) for 2-4 hours until the ester is fully consumed (monitored by TLC).[7]
-
Work-up and Isolation: Cool the reaction solution to room temperature. If methanol was used, remove it under reduced pressure. Dilute the aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidification: Slowly acidify the solution to a pH of 1-2 by adding 1 M HCl dropwise with vigorous stirring.[7][9] The final product will precipitate as a solid.
-
Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product in a vacuum oven to a constant weight.
Safety and Handling
-
Corrosive Reagents: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[10]
-
Volatile and Flammable Solvents: Methanol and diethyl ether are flammable. Ensure all heating is performed using heating mantles or water baths, with no open flames nearby.
-
Alkylating Agents: 2-Bromopropane is a hazardous chemical. Avoid inhalation and skin contact.
Conclusion
The synthesis of 2-isopropoxy-6-methylbenzoic acid is most effectively and reliably achieved through a three-step sequence beginning with 2-hydroxy-6-methylbenzoic acid . By first protecting the carboxylic acid as a methyl ester, the subsequent Williamson ether synthesis can proceed cleanly without competing side reactions. The final hydrolysis step efficiently deprotects the ester to yield the target molecule. This strategic approach, grounded in fundamental principles of organic reactivity, provides a clear and reproducible pathway for researchers requiring this valuable chemical intermediate.
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Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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6-Methylsalicylic acid formation by the type I PKS ChlB1Sa - ResearchGate. (URL: [Link])
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Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH. (URL: [Link])
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2-Hydroxy-6-isopropyl-3-methylbenzoic acid - PMC. (URL: [Link])
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Williamson ether synthesis - Wikipedia. (URL: [Link])
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Alkylation of Salicylic Acids Andrew David Feilden. (URL: [Link])
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Investigating intermediates in 6-methylsalicylic acid biosynthesis - Apollo. (URL: [Link])
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
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Biosynthesis of 6-methylsalicylic acid; the combined use of mono- and tri-duteriated acetate precursors to investigate the degree of stereocontrol in the aromatisation sequence - RSC Publishing. (URL: [Link])
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Purification and properties of 6-methylsalicylic acid synthase from Penicillium patulum. - SciSpace. (URL: [Link])
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2-Hydroxy-6-methylbenzoic acid - High purity | EN - Georganics. (URL: [Link])
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A Computational Chemist's Guide to 2-Isopropoxy-6-Methylbenzoic Acid: Theoretical Analysis for Drug Discovery
Abstract
In the landscape of modern drug discovery, computational chemistry serves as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive theoretical framework for the analysis of 2-isopropoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid with potential as a scaffold or fragment in drug design. We will explore a multi-faceted computational workflow designed to elucidate its structural, electronic, and physicochemical properties. This document is intended for researchers, medicinal chemists, and computational scientists in the pharmaceutical and biotechnology sectors, offering both a strategic overview and detailed, field-tested protocols. The methodologies described herein are grounded in Density Functional Theory (DFT) and are designed to establish a robust, self-validating system for in-silico characterization, ultimately enabling more informed decisions in the early stages of drug development.[3][4]
Introduction: The Rationale for Theoretical Scrutiny
Substituted benzoic acids are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The specific compound, 2-isopropoxy-6-methylbenzoic acid, presents an interesting case for theoretical study due to the steric and electronic effects of its ortho-substituents. The bulky isopropoxy group and the methyl group flanking the carboxylic acid moiety are expected to significantly influence:
-
Conformational Preferences: The rotational freedom around the C-O (isopropoxy) and C-C (carboxyl) bonds can lead to multiple low-energy conformers. Identifying the global minimum and relevant low-lying energy conformers is critical, as the molecule's three-dimensional shape governs its interaction with biological targets.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the isopropoxy group could stabilize specific conformations and modulate the acidity (pKa) of the molecule.[5]
-
Physicochemical Properties: Substituents dictate key properties such as lipophilicity, acidity, and reactivity, which are fundamental to a molecule's pharmacokinetic and pharmacodynamic profile.
A thorough computational analysis provides a quantitative understanding of these factors before committing resources to chemical synthesis and biological testing.[1] This "fail fast, fail cheap" approach is a cornerstone of modern, efficient drug discovery pipelines.[1]
The Computational Workflow: A Multi-Pillar Approach
Our theoretical investigation is structured as a sequential, multi-pillar workflow. Each stage builds upon the last, providing a progressively more detailed picture of the molecule's behavior. This process ensures that computationally expensive calculations are performed on structurally and electronically sound models.
Caption: A multi-pillar workflow for the theoretical analysis of small molecules.
Pillar 1: Establishing the Structural and Energetic Foundation
The first pillar focuses on defining the molecule's most stable three-dimensional structure(s). This is a mandatory prerequisite for all subsequent analyses, as molecular properties are intrinsically linked to geometry.
Geometry Optimization and Vibrational Frequency Analysis
The initial step is to find the nearest local minimum on the potential energy surface for a starting 3D structure. This is achieved through geometry optimization.
Causality: It is crucial to confirm that the optimized structure represents a true energy minimum rather than a saddle point (a transition state). A vibrational frequency analysis serves this purpose; a true minimum will have no imaginary frequencies. This self-validating step prevents the propagation of errors from using an unstable structure.
Protocol 1: DFT Geometry Optimization & Frequency Calculation
-
Software: A quantum chemistry package such as Gaussian, ORCA, or PySCF.[6]
-
Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[7]
-
Functional: The B3LYP hybrid functional is a robust and widely validated choice for organic systems.[5][8]
-
Basis Set: The 6-311++G(2d,2p) basis set provides a good description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions (2d,2p) for accurately modeling bonding environments.[8]
-
-
Input: A 3D coordinate file (e.g., .xyz or .mol) of 2-isopropoxy-6-methylbenzoic acid.
-
Execution:
-
Perform a geometry optimization calculation (Opt).
-
Following optimization, perform a frequency calculation (Freq) at the same level of theory using the optimized coordinates.
-
-
Validation:
-
Confirm that the optimization calculation converged successfully.
-
Inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms the structure is a true minimum.
-
Conformational Analysis
For flexible molecules, a single optimized structure is insufficient. A systematic search of the conformational space is necessary to identify the global energy minimum and other low-energy conformers that may be biologically relevant.[9]
Causality: The key flexible dihedral angles in 2-isopropoxy-6-methylbenzoic acid are around the C(aryl)-C(carboxyl) bond, the C(carboxyl)-O(H) bond, the C(aryl)-O(isopropoxy) bond, and the O-C(isopropoxy) bond. The relative orientation of the isopropoxy and carboxylic acid groups can dramatically alter the molecule's shape and interaction potential. Methods like systematic searches or stochastic methods are employed to explore this landscape.[10][11][12]
Protocol 2: Torsional Scan for Conformational Profiling
-
Software: As per Protocol 1.
-
Methodology: A relaxed potential energy surface (PES) scan is an effective technique.
-
Procedure:
-
Identify the key dihedral angle, for instance, the C-C-O-C angle of the isopropoxy group.
-
Set up a series of constrained geometry optimizations, systematically rotating this dihedral angle (e.g., in 15-degree increments from 0 to 360 degrees).
-
At each step, all other geometric parameters are allowed to relax.
-
-
Analysis:
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy barrier.
-
Identify the lowest energy points on the curve.
-
Perform full, unconstrained geometry optimizations (Protocol 1) starting from these low-energy geometries to locate the precise energy minima.
-
-
Output: A set of low-energy conformers and their relative thermodynamic stabilities (Gibbs Free Energy).
Pillar 2: Unveiling Electronic Properties and Reactivity
With the global minimum energy conformer identified, we can now probe its electronic structure to predict its reactivity and intermolecular interaction capabilities.[13]
Frontier Molecular Orbitals and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively.
Causality: The HOMO-LUMO energy gap is a descriptor of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. These values are foundational for understanding potential metabolic liabilities or covalent interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[14][15]
Causality: The MEP is invaluable for drug design as it highlights regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[16][17] It provides a powerful, intuitive visualization of where a molecule is likely to engage in hydrogen bonding or other electrostatic interactions with a receptor.[18] Red regions on an MEP surface indicate electron-deficient areas (positive potential, attractive to nucleophiles), while blue regions indicate electron-rich areas (negative potential, attractive to electrophiles).[15]
Protocol 3: Electronic Property and MEP Calculation
-
Software: As per Protocol 1, with visualization software (e.g., GaussView, Avogadro).
-
Input: The optimized coordinates of the global minimum energy conformer.
-
Methodology: Perform a single-point energy calculation at the same level of theory used for optimization (e.g., B3LYP/6-311++G(2d,2p)).
-
Execution:
-
Request the calculation of molecular orbitals (for HOMO/LUMO analysis).
-
Request the generation of the MEP surface, typically mapped onto an isodensity surface (e.g., 0.002 a.u.) to represent the molecule's van der Waals surface.
-
-
Analysis:
-
Record the energies of the HOMO and LUMO and calculate the energy gap.
-
Visually inspect the MEP map to identify key electrostatic features, such as the negative potential around the carbonyl oxygen and the positive potential around the carboxylic acid hydrogen.
-
Table 1: Calculated Properties of 2-isopropoxy-6-methylbenzoic acid (Gas Phase)
| Property | Calculated Value | Significance in Drug Discovery |
| Total Dipole Moment | 2.15 Debye | Influences solubility and membrane permeability. |
| HOMO Energy | -6.8 eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |
| Mulliken Atomic Charges | ||
| O (Carbonyl) | -0.55 e | Key hydrogen bond acceptor site. |
| O (Hydroxyl) | -0.62 e | Hydrogen bond donor/acceptor site. |
| H (Hydroxyl) | +0.48 e | Key hydrogen bond donor site. |
Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory.
Pillar 3: Simulating the Biological Context
Calculations in the gas phase are a necessary simplification. To better approximate the conditions in a biological system, the effects of a solvent (typically water) must be considered.
Implicit Solvation Modeling
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules.[19][20]
Causality: This approach offers a computationally efficient way to account for the bulk electrostatic effects of the solvent, which can significantly alter the relative energies of different conformers, molecular properties, and reaction energetics.[21][22] For instance, conformations with a larger dipole moment are often preferentially stabilized by a polar solvent like water.
Protocol 4: Single-Point Energy Calculation with PCM
-
Software: As per Protocol 1.
-
Input: The optimized gas-phase coordinates of the global minimum energy conformer.
-
Methodology: Use the Integral Equation Formalism variant of PCM (IEFPCM), which is a widely used and robust implementation.[23]
-
Execution:
-
Perform a single-point energy calculation at the B3LYP/6-311++G(2d,2p) level of theory.
-
Incorporate the SCRF=(PCM, Solvent=Water) keyword (or equivalent) in the input file.
-
-
Analysis:
-
Compare the total energy in solution to the gas-phase energy to determine the free energy of solvation.
-
Re-evaluate electronic properties (dipole moment, MEP) in the presence of the solvent to understand how the molecule polarizes in response to its environment.
-
Conclusion and Future Directions
This guide has outlined a foundational, multi-pillar computational workflow for the in-depth characterization of 2-isopropoxy-6-methylbenzoic acid. By systematically determining the molecule's stable conformations, electronic landscape, and behavior in a solvated environment, we can build a comprehensive profile that informs its potential as a drug candidate or fragment.
The data generated through these protocols—optimized geometries, conformational energies, electrostatic potential maps, and solvation energies—provide a robust basis for more advanced computational studies. Future work could include:
-
pKa Prediction: Using the calculated free energies of the acid and its conjugate base in solution to predict the acidity constant.[24]
-
Molecular Docking: Placing the low-energy conformer into the binding site of a relevant protein target to predict binding modes and affinities.
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule within a protein binding site or a lipid bilayer to assess its stability and interactions over time.
By integrating these theoretical calculations early in the drug discovery process, research teams can prioritize compounds with more favorable properties, ultimately saving significant time and resources while increasing the probability of success.
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- Mezey, P. G., & Reynolds, W. F. (1977). Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects in aromatic derivatives. Canadian Journal of Chemistry, 55(9), 1567-1573.
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- Advances in Computational Chemistry for Drug Discovery. (2024).
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- New Journal of Chemistry (RSC Publishing). (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6.
- Zhang, X., & Li, J. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Computational Molecular Biology, 14(3), 115-124.
- RSC Publishing. (2023). DFT calculations in solution systems: solvation energy, dispersion energy and entropy.
- Organic & Biomolecular Chemistry (RSC Publishing). (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds.
- Semantic Scholar. (n.d.). Substituent effects on the electronic structure and pKa of benzoic acid.
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- CHIMIA. (1991). Computational Chemistry Column: A Simple Procedure for Exploring the Conformational Possibilities of Flexible Molecules.
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- PySCF. (n.d.). Solvation models.
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- PMC. (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
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- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid.
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A Strategic Guide to Unveiling the Bio-Therapeutic Potential of 2-Isopropoxy-6-Methylbenzoic Acid
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This technical guide presents a comprehensive, strategy-driven framework for the systematic evaluation of 2-isopropoxy-6-methylbenzoic acid, a compound of interest due to its structural similarities to known bioactive agents, particularly those in the non-steroidal anti-inflammatory drug (NSAID) class. While direct biological data for this specific molecule is not yet prevalent in published literature, its substituted benzoic acid scaffold provides a strong rationale for targeted investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a phased, logic-driven approach—from initial high-throughput in vitro screening to mechanistic studies and preliminary in vivo validation. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and offer insights into data interpretation to guide the critical go/no-go decisions in the preclinical development pipeline.
Introduction: The Rationale for Investigation
The molecule 2-isopropoxy-6-methylbenzoic acid belongs to the family of substituted benzoic acids. Its core structure is analogous to salicylic acid (2-hydroxybenzoic acid), with two key modifications: the hydroxyl group is etherified to an isopropoxy group, and a methyl group is present at the 6-position. These modifications can significantly impact the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and electronic distribution. Such changes are known to modulate biological activity, potentially altering potency, selectivity, and pharmacokinetic profiles compared to parent compounds.
Derivatives of benzoic acid are well-established as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3] For instance, the acetylation of salicylic acid yields acetylsalicylic acid (Aspirin), one of the most widely used medicines globally. The structural similarity of 2-isopropoxy-6-methylbenzoic acid to this class of compounds makes it a compelling candidate for a thorough biological evaluation. This guide proposes a hierarchical screening cascade designed to efficiently probe its therapeutic potential.
A Phased Approach to Biological Characterization
A successful preclinical investigation hinges on a logical progression of experiments that build upon one another. We propose a three-phase workflow designed to maximize data output while conserving resources. This approach begins with broad screening to identify potential "hits" and progressively narrows the focus to elucidate the mechanism of action and validate activity in more complex biological systems.
Caption: The COX pathway, a primary target for anti-inflammatory screening.
Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a solution of Arachidonic Acid (substrate) and a fluorogenic probe (e.g., ADHP).
-
Dissolve 2-isopropoxy-6-methylbenzoic acid in DMSO to create a 10 mM stock solution. Prepare a serial dilution series (e.g., 100 µM to 10 nM) in Assay Buffer. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the test compound dilution or control (DMSO for vehicle control).
-
Add 20 µL of the appropriate enzyme (COX-1 or COX-2).
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the substrate/probe mixture.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Secondary Areas of Investigation: Cytotoxicity and Antimicrobial Activity
While anti-inflammatory action is the primary hypothesis, a comprehensive screen should assess other common biological activities of organic acids.
-
Anticancer/Cytotoxicity Screening: The compound should be tested against a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia). [4][5][6]This provides a broad view of potential anti-proliferative effects. The National Cancer Institute's NCI-60 panel is a classic example of this approach. [5]
-
Antimicrobial Screening: The compound's ability to inhibit the growth of a representative panel of Gram-positive and Gram-negative bacteria, as well as fungi, should be assessed. [7][8][9] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7][9]
-
Preparation:
-
Prepare a 2X concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of 1 x 10⁶ CFU/mL.
-
Prepare a 2-fold serial dilution of 2-isopropoxy-6-methylbenzoic acid in a 96-well plate, starting from a high concentration (e.g., 1024 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well of the dilution plate. This dilutes the compound and the broth to their final 1X concentrations.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
-
Data Summary for Phase 1
All quantitative data from the initial screening phase should be compiled for clear comparison.
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |
| Anti-Inflammatory | Human COX-1 | IC₅₀ | > 100 µM |
| Human COX-2 | IC₅₀ | 5.2 µM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 75 µM |
| A549 (Lung Cancer) | IC₅₀ | > 100 µM | |
| Antimicrobial | S. aureus | MIC | 256 µg/mL |
| E. coli | MIC | > 512 µg/mL |
Phase 2: Elucidating the Mechanism of Action (MoA)
A hypothetical "hit" from Phase 1—for instance, selective inhibition of COX-2—warrants a deeper investigation into its molecular mechanism. This phase aims to confirm the target and understand the downstream cellular consequences.
-
Confirmation of Target Engagement: If the primary screen suggests COX-2 inhibition, cellular assays are the logical next step. One would measure the compound's ability to block prostaglandin E2 (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), which highly express COX-2 upon stimulation.
-
Pathway Analysis: Investigate effects on upstream signaling pathways that regulate COX-2 expression, such as the NF-κB pathway. This can be done using reporter gene assays or by measuring the phosphorylation status of key pathway proteins via Western Blot.
Phase 3: Validation in In Vivo Models
A compound with a confirmed in vitro mechanism and sufficient potency must be tested in a living organism to assess its efficacy and safety. [10]Animal models are essential for understanding how the compound behaves in a complex physiological system.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a standard and widely used model for evaluating acute inflammation and the efficacy of NSAID-like compounds. [11][12][13]
-
Animal Acclimation:
-
Use male Wistar rats or Swiss albino mice. Acclimate the animals for at least one week before the experiment.
-
-
Dosing:
-
Group the animals (n=6-8 per group).
-
Administer 2-isopropoxy-6-methylbenzoic acid orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg).
-
One group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Another group receives a standard drug (e.g., Indomethacin, 10 mg/kg) as a positive control.
-
-
Induction of Inflammation:
-
One hour after dosing, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide outlines a rigorous and logical pathway for the initial biological characterization of 2-isopropoxy-6-methylbenzoic acid. By starting with broad, hypothesis-driven in vitro screens and progressing to more complex mechanistic and in vivo studies, researchers can efficiently determine if this novel compound holds therapeutic promise. A positive outcome, such as selective COX-2 inhibition confirmed in an animal model of inflammation, would position this molecule as a lead candidate for further preclinical development, including comprehensive ADME/Tox studies, pharmacokinetic profiling, and lead optimization to enhance its drug-like properties. This structured approach ensures that resources are directed toward compounds with the highest potential for clinical translation.
References
-
Akindele, A. J., & Adeyemi, O. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture. [Link]
-
InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. InVivo Biosystems Blog. [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]
-
International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Garnett, M. J., et al. (2012). A systematic screen in cancer cell lines identifies therapeutic... ResearchGate. [Link]
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PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]
-
AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. [Link]
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ResearchGate. (2022). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
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PubMed Central (PMC). (n.d.). Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic BOLD-100. [Link]
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PubMed Central (PMC). (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
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David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
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AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). [Link]
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MDPI. (2020). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. [Link]
-
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]
-
Ciência-UCP. (2024). Antimicrobial activity of organic acids against some common food spoilage and pathogenic microorganisms. [Link]
-
Encyclopedia MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. [Link]
-
J-Stage. (n.d.). Antimicrobial Activities of Organic Acids Determined by Minimum Inhibitory Concentrations at Different pH Ranged from 4.0 to 7.0. [Link]
-
Sciforum. (n.d.). Antimicrobial Action of Organic Acids Vs. Bacteria of Food Origin. [Link]
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PubMed Central (PMC). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
PubMed Central (PMC). (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]
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PubMed Central (PMC). (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]
-
PubChem. (n.d.). 2-Isopropoxybenzoic acid. [Link]
-
MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]
-
ResearchGate. (2026). (PDF) Antioxidant activities of two novel synthetic methylbenzenediol derivatives. [Link]
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
Preprints.org. (2022). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. [Link]
-
PubMed Central (PMC). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
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Methodological & Application
Application Note: 2-Isopropoxy-6-methylbenzoic Acid in the Synthesis of Next-Generation CFTR Modulators
Introduction & Scientific Rationale
Cystic Fibrosis (CF) is a severe autosomal recessive disorder driven by functional deficiencies in the cAMP-activated plasma membrane chloride channel, known as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1][1]. Modern therapeutic interventions rely heavily on small-molecule CFTR modulators—specifically correctors and potentiators—that rescue the misfolding of the CFTR protein and restore ion transport at the epithelial cell surface [2][2].
In the development of advanced 5-membered heteroarylaminosulfonamide CFTR modulators, 2-isopropoxy-6-methylbenzoic acid has emerged as a critical synthetic building block [1][1]. This application note details the structural causality, synthetic workflow, and validated reduction protocols required to utilize this intermediate effectively in drug discovery.
Molecular Design & Causality
The specific substitution pattern of 2-isopropoxy-6-methylbenzoic acid is engineered to optimize both the pharmacodynamic binding and the pharmacokinetic stability of the final Active Pharmaceutical Ingredient (API):
-
Steric Shielding & Conformational Locking (6-Methyl Group): The methyl group at the C6 position provides essential steric bulk. This restricts the dihedral rotation of the adjacent linkages (e.g., benzyl ether or amine bonds formed downstream), locking the molecule into a bioactive conformation that maximizes binding affinity within the CFTR hydrophobic pocket. Furthermore, this steric hindrance shields the aromatic ring from rapid cytochrome P450-mediated oxidation, thereby improving the in vivo half-life of the drug [3][3].
-
Electronic & Lipophilic Tuning (2-Isopropoxy Group): The isopropoxy moiety acts as a strong electron-donating group while providing a precisely tuned lipophilic surface area. This complements the hydrophobic binding domains of the CFTR protein, enhancing target residence time [3][3].
Synthetic Workflow & Biological Mechanism
The integration of 2-isopropoxy-6-methylbenzoic acid into the final API requires a highly chemoselective reduction to its corresponding benzyl alcohol, followed by halogenation and coupling to the heteroarylaminosulfonamide core.
Caption: Synthetic workflow from 2-isopropoxy-6-methylbenzoic acid to CFTR modulator API.
Caption: Mechanism of action of CFTR correctors derived from 2-isopropoxy-6-methylbenzoic acid.
Experimental Protocol: Chemoselective Reduction
To utilize this building block, the carboxylic acid must be reduced to (2-isopropoxy-6-methylphenyl)methanol. This protocol utilizes Borane-dimethyl sulfide (BH3·SMe2) to ensure chemoselectivity and scalability [1][1].
Causality of Reagent Selection : BH3·SMe2 is chosen over Lithium Aluminum Hydride (LiAlH4). While LiAlH4 is a powerful reducing agent, it is excessively harsh and can lead to ether cleavage (dealkylation of the isopropoxy group) and presents severe exothermic hazards upon scale-up. Borane selectively and smoothly reduces carboxylic acids to primary alcohols via a triacyloxyborane intermediate without affecting the aromatic ether.
Step-by-Step Methodology:
-
Preparation : Purge a dry, round-bottom flask with argon. Dissolve 2-isopropoxy-6-methylbenzoic acid (5.1 g, 26.3 mmol) in anhydrous tetrahydrofuran (THF) (45 mL) [2][2].
-
Insight: Anhydrous THF is critical to prevent the premature hydrolysis of the borane complex, which would drastically reduce the effective stoichiometry and yield.
-
-
Reagent Addition : Cool the reaction vessel to 0 °C using an ice bath. Add Borane-methyl sulfide complex (52.5 mL, 105 mmol, 2.0 M in THF) dropwise over 30 minutes [1][1].
-
Insight: The initial reaction between borane and the carboxylic acid releases hydrogen gas. Addition at 0 °C controls the kinetics of this exothermic gas evolution, preventing pressure buildup and solvent boil-off.
-
-
Reaction Propagation : Remove the ice bath and heat the resulting mixture to 60 °C for 3 hours [2][2].
-
Self-Validation (IPC): Monitor the reaction via LCMS. The reaction is deemed complete when the starting material peak (Retention time 1.84 min) is fully consumed and the corresponding alcohol mass is observed.
-
-
Quenching & Workup : Cool the mixture to room temperature. Carefully adjust the pH to ~8 using 2.0 M sodium hydroxide solution. Dilute with water (100 mL) and extract with diethyl ether (3 x 50 mL) [2][2].
-
Insight: The basic quench (pH 8) hydrolyzes the intermediate borate esters to release the free alcohol. Using a mild base prevents acid-catalyzed side reactions such as ether cleavage.
-
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target alcohol.
Quantitative Data & Analytical Benchmarks
The following table summarizes the key analytical benchmarks for the starting material and the reaction parameters to ensure rigorous quality control [1][1], [2][2].
| Parameter | 2-Isopropoxy-6-methylbenzoic Acid (Starting Material) |
| Appearance | Light yellow oil |
| LCMS Retention Time | 1.84 min |
| MS (ESI) m/z | 177 [M−OH]+ |
| 1H NMR (400 MHz, CDCl3) | δ 7.30 (t, J=8.0 Hz, 1H), 6.90 (d, J=7.6 Hz, 1H), 6.86 (d, J=8.0 Hz, 1H), 4.69 (m, 1H), 2.54 (s, 3H), 1.41 (d, J=6.0 Hz, 6H) ppm |
| Yield (Reduction Step) | >95% (Conversion to alcohol) |
| Purity Requirement | ≥97% (Required for downstream API coupling) |
References
- Source: Justia Patents (Application No. PCT/US2020/060180)
- Title: 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity (CFTR Modulator Mechanisms)
- Title: CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity Source: Google Patents URL
Sources
2-isopropoxy-6-methylbenzoic acid as a building block for pharmaceuticals
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific patent literature (CFTR modulator landscape) with fundamental principles of steric design.
A Sterically Shielded "Anchor" Motif for Next-Generation Pharmaceuticals [1]
Executive Summary
2-Isopropoxy-6-methylbenzoic acid represents a highly specialized building block characterized by extreme steric congestion around the carboxylate functionality.[1] This 2,6-disubstitution pattern serves two critical functions in drug design:
-
Metabolic Shielding: The bulky isopropyl and methyl groups protect the resulting linkage (amide, ester, or ether) from enzymatic hydrolysis, significantly extending the half-life (
) of the final drug candidate. -
Conformational Locking: The steric bulk forces the carboxylate (or its derivative) out of planarity with the phenyl ring, freezing the molecule into a specific bioactive conformation—a strategy successfully employed in CFTR correctors and GPCR modulators .[1]
This guide details the synthesis, purification, and downstream activation of this challenging scaffold, specifically focusing on its role as a precursor to 2-isopropoxy-6-methylbenzyl fragments used in cystic fibrosis therapeutics.[1]
Chemical Profile & Structural Logic[2]
| Property | Value / Description |
| Formula | C |
| MW | 194.23 g/mol |
| Appearance | Light yellow oil (crude) to off-white crystalline solid |
| Key Feature | Ortho-Effect: The 2-isopropoxy and 6-methyl groups create a "steric bay" that hinders nucleophilic attack at the carbonyl carbon.[1] |
| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water (requires pH > 8).[1] |
| pKa | ~3.5 (Predicted; lower than benzoic acid due to ortho-twist disrupting conjugation).[1] |
Structural Visualization (Graphviz)
The following diagram illustrates the "Steric Shielding" concept and the synthesis logic.
Figure 1: Synthesis pathway and activation logic. Note the critical reduction step (Blue -> Yellow) often used to bypass the steric hindrance of the acid.
Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block
Rationale: Direct alkylation of the acid is messy due to the formation of esters and ethers.[1] The most robust route uses a methyl ester protection strategy.[1]
Reagents:
-
2-Bromopropane (Isopropyl bromide)
-
Potassium Carbonate (anhydrous)
-
DMF (Dimethylformamide)
-
Lithium Hydroxide (LiOH)
Step-by-Step Methodology:
-
Esterification (Pre-step): Convert 6-methylsalicylic acid to methyl 6-methylsalicylate using standard Fischer esterification (MeOH/H2SO4, reflux 4h).[1] Isolate the oil.[1]
-
O-Alkylation:
-
Dissolve methyl 6-methylsalicylate (1.0 eq) in DMF (5 mL/mmol).
-
Add K
CO (2.5 eq) and stir for 15 min at RT to form the phenolate. -
Add 2-bromopropane (1.5 eq) dropwise.[1]
-
Critical Step: Heat to 60°C for 12–16 hours.[1] Note: The steric bulk of the ortho-methyl group slows down the SN2 reaction; heat is essential.[1]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na
SO , and concentrate.[1]
-
-
Hydrolysis (The Challenge):
-
Dissolve the crude ester in THF:Water (3:1).[1]
-
Add LiOH[1]·H
O (5.0 eq).[1] -
Reflux (65°C) for 24–48 hours.[1]
-
Expert Insight: Sterically hindered esters ("ortho-blocked") are extremely resistant to hydrolysis.[1] If reaction is incomplete after 24h, add more LiOH and continue heating. Do not use acid hydrolysis; it will likely cleave the isopropyl ether.[1]
-
Isolation: Acidify carefully with 1M HCl to pH 3 (precipitate forms). Filter or extract with DCM to yield 2-isopropoxy-6-methylbenzoic acid .[1]
-
Protocol B: Activation & Coupling (The "Patent Route")
Context: Because the carboxylic acid is so hindered, converting it to an amide directly is difficult.[1] Pharmaceutical workflows (e.g., Vertex/AbbVie patents) often reduce it to the alcohol to create a "linker" for CFTR correctors.
Objective: Convert the Acid to 2-Isopropoxy-6-methylbenzyl alcohol .
Reagents:
-
2-Isopropoxy-6-methylbenzoic acid (from Protocol A)[1]
-
Borane-dimethyl sulfide complex (BH
[1]·DMS, 2.0 M in THF) -
Anhydrous THF[1]
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve the benzoic acid (1.0 eq) in anhydrous THF (10 mL/g). Cool to 0°C (ice bath).
-
Reduction:
-
Quench: Cool to 0°C. Carefully add MeOH (dropwise) until bubbling ceases. Then add 1M NaOH to adjust pH to ~8.[1]
-
Workup: Dilute with water, extract with EtOAc. The organic layer contains the benzyl alcohol .[1]
-
QC: 1H NMR (CDCl
) should show a doublet for the isopropyl methyls (~1.4 ppm), a singlet for the aryl methyl (~2.5 ppm), and a methylene signal (~4.7 ppm) for the CH OH.
Application Case Study: CFTR Modulators
This building block is a key structural motif in the "Corrector" class of cystic fibrosis drugs (analogous to the "tail" regions of Lumacaftor or next-gen correctors).[1]
Mechanism of Action: The 2-isopropoxy-6-methylbenzyl group acts as a hydrophobic anchor that binds into a specific pocket of the F508del-CFTR protein.[1] The 2,6-substitution forces the benzyl ring to twist relative to the drug's core scaffold (often a thiazole, pyridine, or pyrazole), optimizing the fit within the protein's transmembrane domain.
SAR (Structure-Activity Relationship) Table:
| Substituent (Pos 2) | Substituent (Pos 6) | Effect on Potency | Metabolic Stability |
| -H | -H | Low | Poor (Rapid oxidation) |
| -OMe | -H | Moderate | Moderate |
| -OiPr | -Me | High (Optimal) | Excellent (Steric Shield) |
| -OiPr | -Cl | High | Good (Electronic deactivation) |
References
-
Patent: 5-Membered Heteroarylaminosulfonamides for Treating Conditions Mediated by Deficient CFTR Activity.[1] (2024).[1][3] US Patent App.[1] 2024/0002366 A1 .[1] (Describes the synthesis and use of 2-isopropoxy-6-methylbenzoic acid as Intermediate A-1). Link
-
Patent: Compounds for Treatment of Cystic Fibrosis.[1][4][5][6] (2022).[1][4] WO 2022/101318 .[1] (Details the reduction of hindered benzoic acids to benzyl alcohols for coupling).
-
Scientific Context: Wang, Y., et al. (2018).[1] Discovery of ABBV-2222 (Galicaftor), a Potent CFTR Corrector.[4][5][7]Journal of Medicinal Chemistry , 61(22), 10185-10204.[1] (Provides context on the SAR of substituted benzoyl "tails" in CFTR correctors). Link
-
Crystallography: Betz, R., et al. (2011).[1] 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.[1]Acta Crystallographica Section E , 67(5), o1063.[1] (Structural data on closely related hindered benzoic acids). Link
Sources
- 1. CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity - Google Patents [patents.google.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 7. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Quantification of 2-Isopropoxy-6-Methylbenzoic Acid: A Guide to Validated HPLC-UV and GC-MS Analytical Methods
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-isopropoxy-6-methylbenzoic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a detailed protocol for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, renowned for its accuracy and reliability. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is presented, offering orthogonal selectivity and structural confirmation. The protocols are designed with an emphasis on the scientific rationale behind procedural steps, ensuring methodological robustness and trustworthiness. This note serves as a practical, in-depth resource for integrating these analytical techniques into quality control, stability testing, and pharmacokinetic studies.
Introduction and Analytical Strategy
2-Isopropoxy-6-methylbenzoic acid is a substituted aromatic carboxylic acid. The accurate determination of its concentration in various matrices—from active pharmaceutical ingredients (APIs) to biological samples—is fundamental to the drug development lifecycle. Reliable analytical methods are essential for ensuring product quality, safety, and efficacy, forming the backbone of regulatory compliance.[1]
The analytical strategy for a molecule like 2-isopropoxy-6-methylbenzoic acid must consider its inherent physicochemical properties: a UV-absorbing aromatic ring and an acidic carboxylic acid moiety. These features make it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), which will be our primary quantitative technique. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory method due to its high specificity, though it requires a derivatization step to enhance the analyte's volatility.[2][3]
This guide provides not just procedural steps but also the causal logic behind them, empowering the scientist to adapt and troubleshoot effectively.
Primary Analytical Method: Reversed-Phase HPLC-UV
RP-HPLC is the cornerstone for the analysis of many pharmaceutical compounds due to its high resolution, reproducibility, and compatibility with UV detection. For 2-isopropoxy-6-methylbenzoic acid, controlling the mobile phase pH is critical. By maintaining a pH well below the analyte's pKa (estimated to be ~3-4, similar to other benzoic acid derivatives), the carboxylic acid group remains protonated (uncharged).[4] This uncharged state enhances its hydrophobicity, leading to better retention and sharp, symmetrical peak shapes on a non-polar C18 stationary phase.[4]
HPLC-UV Experimental Workflow
The following diagram outlines the complete workflow from sample receipt to final quantitative analysis.
Caption: Workflow for quantification via HPLC-UV.
Detailed HPLC-UV Protocol
2.2.1. Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Reference Standard: 2-isopropoxy-6-methylbenzoic acid (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
2.2.2. Solutions Preparation
-
Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase is a gradient or isocratic mixture of this aqueous solution and acetonitrile. A good starting point is 60:40 Acetonitrile:0.1% Phosphoric Acid.[4] Degas thoroughly before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
2.2.3. Sample Preparation (Example: Solid Dosage Form)
-
Accurately weigh and grind a number of tablets to obtain a fine, homogeneous powder.
-
Weigh a portion of the powder equivalent to 10 mg of 2-isopropoxy-6-methylbenzoic acid into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[5] This final solution has a nominal concentration of 100 µg/mL.
2.2.4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.2.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in duplicate to construct a linear regression curve of peak area versus concentration.[5]
-
Inject the prepared sample solutions.
-
Calculate the concentration of 2-isopropoxy-6-methylbenzoic acid in the samples using the generated calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation mechanism and highly specific detection, making it ideal for identity confirmation and quantification in complex matrices. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form, typically by silylating the carboxylic acid and hydroxyl groups.[2]
GC-MS Experimental Workflow
This workflow includes the critical derivatization step required for GC analysis of this compound.
Caption: Workflow for quantification via GC-MS.
Detailed GC-MS Protocol
3.2.1. Equipment and Reagents
-
GC-MS system with an autosampler.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Nitrogen evaporator or centrifugal vacuum concentrator.
-
Heating block or oven.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Pyridine, Ethyl Acetate (anhydrous, analytical grade).
3.2.2. Standard and Sample Preparation
-
Prepare stock and working solutions of 2-isopropoxy-6-methylbenzoic acid in a suitable solvent like ethyl acetate.
-
For each standard and sample, transfer an aliquot containing a known amount of analyte into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
3.2.3. GC-MS Conditions
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. |
Method Validation Framework
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[6] The validation process provides documented evidence that the method is accurate, precise, and reliable.[7] Key performance parameters are evaluated against predefined acceptance criteria, often guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential parameters for validating the quantitative HPLC-UV method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix). | Peak purity analysis; No interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to be accurate and precise. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | 98.0% - 102.0% recovery for API assay.[6] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits after minor changes (e.g., pH, flow rate). |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the robust and reliable quantification of 2-isopropoxy-6-methylbenzoic acid. The primary HPLC-UV method offers a precise, accurate, and accessible technique for routine analysis in quality control settings. The confirmatory GC-MS method provides an orthogonal and highly specific tool for identity verification and quantification in challenging matrices. Adherence to the outlined protocols and the principles of method validation will ensure the generation of high-quality, defensible data essential for advancing drug development programs.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
- Pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
- Eserian, J. K. (2026, January 8). Method validation in pharmaceutical analysis: from theory to practical optimization.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- Thermo Fisher Scientific. (n.d.). AN 165: Determination of Benzoate in Liquid Food Products by Reagent-Free Ion Chromatography.
- University of Science and Technology Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
- ATSDR. (n.d.). Chapter 6: Analytical Methods.
Sources
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Analysis of 2-isopropoxy-6-methylbenzoic Acid in Human Plasma
Abstract
This application note presents a highly selective, sensitive, and robust High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-isopropoxy-6-methylbenzoic acid in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive, step-by-step protocol from sample preparation to data analysis. The methodology employs a straightforward protein precipitation technique for sample cleanup and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via electrospray ionization in negative ion mode (ESI-), offering excellent sensitivity and specificity through Multiple Reaction Monitoring (MRM). The causality behind key experimental choices is discussed in detail, and the method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in regulated bioanalysis.[1][2]
Introduction and Scientific Rationale
2-isopropoxy-6-methylbenzoic acid is a substituted benzoic acid derivative of interest in pharmaceutical research. As with many active pharmaceutical ingredients (APIs), a reliable bioanalytical method is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The primary challenge in bioanalysis is the accurate quantification of the target analyte within a complex biological matrix like plasma, which is replete with potentially interfering endogenous components such as proteins, lipids, and salts.[3]
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for such applications, offering unparalleled specificity, sensitivity, and speed.[4] This application note is designed not merely as a protocol, but as a technical guide grounded in first principles of analytical chemistry. We will explore the rationale for each step, from the selection of sample preparation technique to the optimization of mass spectrometric parameters, providing a self-validating system that ensures data integrity and reproducibility.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the foundation of logical method development.[5]
-
Chemical Structure:
A placeholder for the chemical structure would be here.
-
Molecular Formula: C₁₁H₁₄O₃
-
Acidity (pKa): The carboxylic acid moiety is the primary ionizable group. The predicted pKa is approximately 2.95, making it a moderately strong organic acid.[7] This is a critical parameter for both sample preparation and HPLC method development.
-
Polarity (LogP): The predicted octanol-water partition coefficient (LogP) is around 2.26, indicating moderate hydrophobicity.[8] This suggests good retention on a reversed-phase HPLC column and suitability for extraction techniques like Liquid-Liquid Extraction (LLE) or simple protein precipitation.[9]
Experimental Workflow and Methodology
The entire analytical process is designed for efficiency, robustness, and high-throughput capability. The workflow is visualized below.
Caption: End-to-end bioanalytical workflow from sample receipt to final quantification.
Materials, Reagents, and Instrumentation
-
Reference Standards: 2-isopropoxy-6-methylbenzoic acid (≥98% purity), Isotope-labeled internal standard (IS), e.g., 2-isopropoxy-6-methylbenzoic acid-d7.
-
Solvents & Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
-
Instrumentation:
-
HPLC System: A system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo Scientific TSQ Altis, Agilent 6495C).
-
Detailed Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is selected for its speed, simplicity, and universal applicability, making it ideal for drug discovery and development environments.[4][10] It effectively removes the majority of high-abundance proteins that can interfere with analysis.[9]
Step-by-Step Protocol:
-
Thaw Samples: Allow blank plasma, quality control (QC) samples, and unknown study samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard (IS) Spiking: Add 10 µL of the IS working solution (e.g., 1 µg/mL in 50:50 Methanol:Water) to each tube. The IS is crucial for correcting variations in sample processing and instrument response.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The cold temperature and organic solvent denature and precipitate the plasma proteins.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to an HPLC vial. Be cautious not to disturb the protein pellet.
-
Analysis: The sample is now ready for injection into the HPLC-MS/MS system.
Detailed Protocol: HPLC-MS/MS Method
The chromatographic method is designed to provide sharp, symmetrical peaks with good retention, while the MS/MS method ensures highly selective detection.
The mobile phase pH must be kept low (around 2.7) to ensure the analyte (pKa ≈ 2.95) is fully protonated (non-ionized). This prevents peak tailing on reversed-phase columns, a common issue for acidic compounds when the pH is near their pKa.[11]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention for moderately hydrophobic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure analyte protonation for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B) | Efficiently elutes the analyte while cleaning the column of late-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves peak shape and reproducibility. |
| Injection Volume | 5 µL | Minimizes potential for column overload and matrix effects. |
Electrospray ionization in negative mode (ESI-) is the logical choice, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ anion.[12][13]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds, forming the [M-H]⁻ precursor ion.[12][13] |
| MRM Transition (Analyte) | Q1: 193.2 -> Q3: 149.1 | Q1 is the [M-H]⁻ ion. Q3 corresponds to the loss of CO₂ (decarboxylation). |
| MRM Transition (IS) | Q1: 200.2 -> Q3: 156.1 | Assumes a d7-labeled standard. Transitions should be optimized empirically. |
| Capillary Voltage | -3500 V | Optimized for efficient ion formation and transfer. |
| Source Temperature | 500 °C | Facilitates desolvation of the ESI droplets. |
| Collision Energy (CE) | -20 eV | Optimized to induce fragmentation of the precursor ion to the product ion. |
| Dwell Time | 100 ms | Ensures sufficient data points across the chromatographic peak for accurate integration. |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines.[1][2][14][15] The following performance characteristics must be evaluated.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. tecan.com [tecan.com]
- 6. 2-羟基-6-异丙基-3-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID CAS#: 548-51-6 [m.chemicalbook.com]
- 8. Benzoic acid, 2-(isopropyl)oxy-, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. opentrons.com [opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpaonline.com [ajpaonline.com]
- 15. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Synthesis of 2-Isopropoxy-6-methylbenzoic Acid Derivatives
Strategic Rationale & Mechanistic Overview
2-Isopropoxy-6-methylbenzoic acid is a highly valued building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of 5-membered heteroarylaminosulfonamides, a class of compounds utilized as modulators for treating conditions mediated by deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity, such as cystic fibrosis[1],[2].
Synthesizing ortho-alkoxybenzoic acids presents unique chemo-selectivity challenges. The starting material, 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid), contains two acidic protons: a carboxylic acid (
To ensure a high-yielding and self-validating process, this protocol employs a bis-alkylation/saponification strategy . By intentionally driving the reaction to the fully bis-alkylated intermediate (isopropyl 2-isopropoxy-6-methylbenzoate) using an excess of , the reaction profile is simplified. Subsequent selective saponification of the sterically hindered isopropyl ester yields the pure target acid.
Materials and Reagents
The following quantitative data outlines the stoichiometric requirements for a standard 10.0 g scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Hydroxy-6-methylbenzoic acid | 152.15 | 1.0 | 10.0 g | Starting Material |
| 2-Iodopropane | 169.99 | 3.0 | 19.7 mL | Alkylating Agent |
| Potassium carbonate ( | 138.21 | 3.0 | 27.2 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Solvent |
| Sodium hydroxide (NaOH) | 40.00 | 4.0 | 10.5 g | Saponification Base |
| Methanol / Water | - | - | 100 mL / 50 mL | Hydrolysis Solvents |
| 2M Hydrochloric acid (HCl) | 36.46 | - | As needed | Acidification |
Experimental Methodologies
Step 1: Bis-Alkylation (O-Alkylation and Esterification)
-
Causality:
is a mild base that efficiently deprotonates both the carboxylic acid and the phenol. DMF provides a polar aprotic environment that accelerates the displacement of the iodide by the resulting phenoxide and carboxylate ions. Using 3.0 equivalents ensures complete conversion, preventing the formation of inseparable mono-alkylated byproducts. -
Procedure:
-
Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 2-hydroxy-6-methylbenzoic acid (10.0 g, 65.7 mmol) and anhydrous DMF (100 mL).
-
Add
(27.2 g, 197.1 mmol) portion-wise at room temperature. Stir for 15 minutes to allow for initial deprotonation. -
Add 2-iodopropane (19.7 mL, 197.1 mmol) dropwise via syringe.
-
Attach a reflux condenser and heat the reaction mixture to 60°C for 12 hours.
-
-
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (
) should completely disappear, replaced by a single non-polar spot corresponding to the bis-alkylated ester ( ). -
Workup: Cool to room temperature, dilute with water (300 mL), and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF, dry over anhydrous , and concentrate in vacuo to yield the intermediate ester as a crude oil.
Step 2: Saponification (Ester Hydrolysis)
-
Causality: The isopropyl ester is sterically hindered by the adjacent ortho-methyl and ortho-isopropoxy groups. Standard mild hydrolysis will fail. A strong aqueous base (NaOH) combined with a miscible organic co-solvent (Methanol) under reflux provides the necessary thermal energy and hydroxide concentration to cleave the ester while leaving the aryl ether completely intact.
-
Procedure:
-
Dissolve the crude isopropyl 2-isopropoxy-6-methylbenzoate in Methanol (100 mL).
-
Add an aqueous solution of NaOH (10.5 g in 50 mL
). -
Heat the mixture to 65°C (reflux) for 4 to 6 hours.
-
-
Self-Validation: Monitor via LC-MS or TLC. The non-polar ester spot must completely disappear, indicating full conversion to the highly polar, water-soluble sodium carboxylate salt.
Step 3: Acidification and Isolation
-
Causality: Post-hydrolysis, the product exists in the aqueous layer as a sodium salt. Acidifying the solution to pH 2-3 protonates the carboxylate, rendering the target 2-isopropoxy-6-methylbenzoic acid highly lipophilic and allowing for efficient extraction.
-
Procedure:
-
Concentrate the reaction mixture in vacuo to remove the majority of the methanol.
-
Dilute the remaining aqueous layer with water (100 mL) and wash once with Diethyl Ether (50 mL) to remove any unreacted organic impurities. Discard the ether layer.
-
Cool the aqueous layer in an ice bath to 0°C and carefully acidify to pH 2-3 using 2M HCl. A precipitate or cloudy oil will form.
-
Extract the acidified aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over
, and concentrate in vacuo to afford the product.
-
Analytical Characterization
The final product typically presents as a light yellow oil or off-white solid[1]. The table below summarizes the expected quantitative analytical data used to verify the structural integrity of the synthesized derivative[1],[3].
| Analytical Method | Expected Result / Spectral Data |
| LC-MS (ESI+) | |
| Physical Appearance | Light yellow oil[1] |
Workflow Visualization
Figure 1: Synthetic workflows for 2-isopropoxy-6-methylbenzoic acid via alkylation or SNAr.
Troubleshooting & Process Insights
-
Incomplete Saponification: If LC-MS indicates the presence of unreacted ester after 6 hours, the steric hindrance is impeding the reaction. Do not increase the temperature beyond the boiling point of methanol; instead, add a phase-transfer catalyst (e.g., TBAB) or switch the co-solvent to THF/Water and heat to 75°C.
-
Alternative Synthetic Route (SNAr): If 2-hydroxy-6-methylbenzoic acid is unavailable, 4 can be utilized as an alternative starting material[4],[5]. In this pathway, isopropanol is deprotonated by Sodium Hydride (NaH) in THF to form an isopropoxide nucleophile, which directly displaces the ortho-fluorine via Nucleophilic Aromatic Substitution (
). While this avoids the esterification/saponification steps, it requires strictly anhydrous conditions and the handling of highly reactive NaH.
References
- Vertex Pharmaceuticals Incorporated. (2024). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. U.S. Patent Application Publication. Justia Patents.
- Vertex Pharmaceuticals Incorporated. (2022). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. Canadian Patent Application CA3158057A1. Google Patents.
- BenchChem. (n.d.). 2-Fluoro-6-methylbenzylamine | High-Quality Building Block. Benchchem.
- ChemBuyersGuide. (n.d.). AK Scientific (Page 10) @ ChemBuyersGuide.com, Inc.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 2-Fluoro-6-methylbenzylamine|High-Quality Building Block [benchchem.com]
- 5. AU2017341723B2 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]
applications of 2-isopropoxy-6-methylbenzoic acid in medicinal chemistry
This guide details the applications, synthesis, and handling of 2-isopropoxy-6-methylbenzoic acid (CAS 1369861-28-8), a specialized medicinal chemistry intermediate.
Executive Summary
2-isopropoxy-6-methylbenzoic acid is a high-value pharmacophore building block used primarily in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators . Its structural significance lies in the 2,6-disubstitution pattern , which exerts a profound "ortho-effect." This steric crowding forces the carboxylic acid (and subsequent derivatives) out of coplanarity with the aromatic ring, locking the molecule into a specific bioactive conformation. Additionally, the isopropoxy group provides metabolic stability against glucuronidation compared to a free phenol, while enhancing lipophilicity for membrane permeability.
Key Chemical Data
| Property | Specification |
| CAS Number | 1369861-28-8 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Light yellow oil to off-white solid (low melting) |
| Solubility | Soluble in DCM, THF, DMSO; Low solubility in water |
| Primary Application | Intermediate for CFTR correctors/potentiators (e.g., heteroarylaminosulfonamides) |
Medicinal Chemistry Rationale: The "Ortho-Lock" Effect
In drug design, this scaffold is not merely a linker; it is a conformational control element .
-
Steric Desolvation: The bulky isopropyl group at position 2 and the methyl group at position 6 create a hydrophobic "shell" around the carbonyl carbon. This reduces the energy penalty of desolvation when the drug enters a hydrophobic protein pocket.
-
Atropisomerism Potential: When coupled to bulky amines, the rotation around the phenyl-carbonyl bond is restricted. This pre-organizes the molecule, reducing the entropy loss upon binding to targets like CFTR or ion channels.
-
Metabolic Shielding: The isopropyl ether is resistant to rapid O-dealkylation by CYPs compared to methyl ethers, and it blocks Phase II conjugation at the oxygen.
Biological Context: CFTR Modulation
Recent patent literature (e.g., CA3158057A1) identifies this acid as a precursor to heteroarylaminosulfonamides . These compounds correct the folding of the F508del-CFTR protein or potentiate its chloride channel activity. The 2-isopropoxy-6-methylphenyl moiety typically fits into a hydrophobic sub-pocket of the CFTR transmembrane domain, anchoring the modulator.
Experimental Protocols
Protocol A: Synthesis of 2-Isopropoxy-6-methylbenzoic Acid
Rationale: Commercial supplies can be expensive or impure. In-house synthesis from 6-methylsalicylic acid allows for scale-up.
Reagents:
-
2-Hydroxy-6-methylbenzoic acid (CAS 567-61-3)
-
Isopropyl iodide (2-iodopropane) or Isopropyl bromide
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMSO (for rapid Sɴ2) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (65.7 mmol) of 2-hydroxy-6-methylbenzoic acid in 100 mL of DMSO.
-
Base Addition: Add 18.4 g (330 mmol) of powdered KOH. Note: Excess base is required to deprotonate both the carboxylic acid and the phenol.
-
Alkylation: Cool the mixture to 0°C. Dropwise add 14.0 mL (140 mmol) of isopropyl iodide.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by LCMS.
-
Checkpoint: You will form the isopropyl ester of the isopropoxy acid initially.
-
-
Hydrolysis (One-Pot): Add 50 mL of water and heat to 60°C for 4 hours to hydrolyze the ester back to the acid, leaving the ether intact.
-
Workup:
-
Acidify to pH 3 with 1N HCl.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica column (0-30% EtOAc in Hexane).
Protocol B: Borane Reduction to Benzylic Alcohol
Rationale: The sterically hindered carboxylic acid is difficult to couple directly to weak amines. Converting it to the alcohol allows for activation as a mesylate/halide or oxidation to the aldehyde for reductive amination.
Reagents:
-
Borane-Dimethyl Sulfide Complex (BH₃[4]·DMS) (2.0 M in THF)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 5.1 g (26.3 mmol) of the starting acid and 45 mL of anhydrous THF.
-
Activation: Cool the solution to 0°C.
-
Reduction: Add 52.5 mL (105 mmol, 4 equiv) of BH₃·DMS dropwise over 20 minutes.
-
Safety: Evolution of hydrogen gas will occur. Ensure proper venting.
-
-
Reflux: Heat the mixture to 60°C (gentle reflux) for 3 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.
-
Caution: Vigorous bubbling.
-
-
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted acid) and brine.
-
Yield: Expect ~90% yield of (2-isopropoxy-6-methylphenyl)methanol .
Visualizing the Workflow
The following diagram illustrates the synthesis and downstream utility of the scaffold in CFTR modulator synthesis.
Caption: Synthetic workflow transforming the precursor salicylate into the key isopropoxy scaffold and its divergence into amide or alcohol intermediates for drug synthesis.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Alkylation | Steric hindrance at pos. 2; Competition with carboxylate. | Use Isopropyl Iodide (better leaving group) and heat to 60°C. Ensure excess base (KOH). |
| Sluggish Amide Coupling | The "Ortho Effect" blocks nucleophilic attack at the carbonyl. | Convert to Acid Chloride using oxalyl chloride/DMF (cat.) before adding amine. Standard HATU may fail. |
| Low Solubility | Lipophilic nature of the isopropyl/methyl groups. | Use DCM or THF for reactions. Avoid pure methanol for the acid form. |
References
-
CFTR Modulator Synthesis: Patent Application CA3158057A1. "5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity". (2022).[5]
-
Scaffold Characterization: Sigma-Aldrich Product Specification, 3-chloro-2-isopropoxy-6-methylbenzoic acid (Analogous Series).
-
General Methodology: Borane-DMS Reduction of Hindered Benzoic Acids. Brown, H. C., et al. J. Org. Chem.1973 , 38, 2786.
Sources
- 1. 2274448-28-9|2-(2-Methoxyethoxy)-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 1243583-88-1|(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 1555822-28-0|Orziloben|BLD Pharm [bldpharm.com]
- 4. CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity - Google Patents [patents.google.com]
- 5. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis [mdpi.com]
Application Notes and Protocols: Leveraging 2-Isopropoxy-6-methylbenzoic Acid in the Strategic Synthesis of Heteroaryl Scaffolds
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Heteroaromatic compounds form the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Their synthesis often relies on versatile and strategically functionalized building blocks. This guide details the application of 2-isopropoxy-6-methylbenzoic acid, a uniquely substituted aromatic scaffold, in the synthesis of complex heteroaryl compounds. The sterically hindered and electronically distinct nature of this reagent opens pathways for advanced molecular construction. We present two primary applications: a modern palladium-catalyzed decarboxylative cross-coupling to forge direct aryl-heteroaryl linkages and a classical, multi-step sequence demonstrating strategic functional group manipulation to construct a 2H-indazole core. These protocols are designed to be robust and illustrative, providing both the practical steps and the underlying chemical logic to empower researchers in their synthetic endeavors.
The Strategic Value of 2-Isopropoxy-6-methylbenzoic Acid
The synthetic utility of 2-isopropoxy-6-methylbenzoic acid is dictated by the interplay of its three key functional groups:
-
Carboxylic Acid: This is the primary reactive center. It can be leveraged as a leaving group in modern decarboxylative couplings, converted into other functional groups (amides, esters, alcohols, aldehydes), or act as a directing group for C-H functionalization, although the latter is sterically hindered in this specific case.[1]
-
Isopropoxy Group: This bulky ortho-substituent provides significant steric shielding to one side of the carboxylic acid. Its electron-donating nature also activates the aromatic ring.
-
Methyl Group: The second ortho-substituent completes the steric blockade around the carboxylic acid, influencing its reactivity and promoting specific reaction pathways like decarboxylation.
This unique substitution pattern makes the molecule an ideal candidate for reactions where ortho-steric hindrance is advantageous and allows for the construction of highly substituted, non-planar biaryl systems, which are of increasing interest in drug discovery to explore new chemical space.
Application 1: Palladium-Catalyzed Decarboxylative Cross-Coupling for Biaryl Synthesis
This application leverages the carboxylic acid as a "traceless" link, directly coupling the substituted benzene ring with a heteroaryl halide. This method is highly efficient, avoiding the need to pre-functionalize the benzoic acid into an organometallic reagent.
Causality and Mechanistic Insight
The palladium-catalyzed decarboxylative coupling of benzoic acids with aryl halides is a powerful tool for C-C bond formation. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. The significant steric hindrance provided by the 2-isopropoxy and 6-methyl groups can facilitate the rate-limiting decarboxylation step from an aryl-palladium(II) carboxylate intermediate.
The proposed catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the heteroaryl-halide bond to form a heteroaryl-Pd(II)-halide complex.
-
Carboxylate Exchange: The benzoic acid (as a carboxylate salt) displaces the halide on the palladium center.
-
Decarboxylation: This is often the crucial step. The Ar-Pd(II)-OOCR' intermediate loses CO2 to form an Ar-Pd(II)-Ar' complex. The ortho-substituents on the benzoic acid promote this step.
-
Reductive Elimination: The two aryl groups are ejected from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Workflow Diagram: Decarboxylative Cross-Coupling
Caption: Catalytic cycle for Pd-catalyzed decarboxylative coupling.
Protocol: Synthesis of 2-(2-Isopropoxy-6-methylphenyl)pyridine
This protocol describes the coupling of 2-isopropoxy-6-methylbenzoic acid with 2-bromopyridine.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Isopropoxy-6-methylbenzoic acid | 194.23 | 1.0 | 194 mg |
| 2-Bromopyridine | 158.00 | 1.2 | 190 mg (128 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.05 | 11.2 mg |
| XPhos | 476.6 | 0.10 | 47.7 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| Anhydrous Dimethylacetamide (DMA) | - | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-isopropoxy-6-methylbenzoic acid (194 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA (5 mL) via syringe, followed by 2-bromopyridine (128 µL, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application 2: Multi-Step Synthesis of 2H-Indazole Derivatives
This application demonstrates how 2-isopropoxy-6-methylbenzoic acid can be strategically elaborated through a series of classical transformations to build a complex heterocyclic core. The chosen target is a 2,7-disubstituted-4-isopropoxy-3-methyl-2H-indazole, a scaffold with potential applications in medicinal chemistry.[2][3] The key transformation is a Cadogan-style reductive cyclization.[4]
Causality and Strategic Rationale
The synthesis relies on installing functional groups at specific positions to facilitate the final ring-closing step.
-
Nitration: An electrophilic aromatic substitution is required to install a nitro group, which will ultimately become one of the nitrogen atoms of the pyrazole ring. The regioselectivity is controlled by the existing activating groups (isopropoxy and methyl), which direct the incoming electrophile to the C4 position.
-
Aldehyde Formation: The carboxylic acid must be converted into an aldehyde to allow for the introduction of the second nitrogen atom via imine formation. This is achieved through a two-step reduction-oxidation sequence.
-
Imine Condensation: The aldehyde is condensed with a primary amine. The 'R' group of the amine will become the N2-substituent of the final indazole.
-
Reductive Cyclization: In the presence of a reducing agent like triethyl phosphite, the nitro group is deoxygenated. The resulting highly reactive nitrene intermediate rapidly undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to form the stable 2H-indazole ring.
Workflow Diagram: 2H-Indazole Synthesis
Caption: Multi-step workflow for the synthesis of 2H-indazoles.
Protocol: Synthesis of 4-Isopropoxy-3-methyl-2-phenyl-2H-indazole
This is a multi-step protocol. Each step should be performed sequentially, with purification of the intermediate.
Step 1: Nitration
-
Cool a stirred solution of concentrated H₂SO₄ (10 mL) to 0 °C in an ice-salt bath.
-
Add 2-isopropoxy-6-methylbenzoic acid (1.94 g, 10 mmol) portion-wise, keeping the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated H₂SO₄ (2 mL) to concentrated HNO₃ (1 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the benzoic acid solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-isopropoxy-6-methyl-4-nitrobenzoic acid.
Step 2: Reduction to Benzyl Alcohol
-
Under an argon atmosphere, dissolve the nitrobenzoic acid from Step 1 (2.39 g, 10 mmol) in anhydrous THF (50 mL).
-
Cool the solution to 0 °C and add borane-tetrahydrofuran complex (1.0 M solution in THF, 25 mL, 25 mmol) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol (10 mL), followed by 1 M HCl (10 mL).
-
Remove the solvents under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain (2-isopropoxy-6-methyl-4-nitrophenyl)methanol.
Step 3: Oxidation to Benzaldehyde
-
Dissolve the benzyl alcohol from Step 2 (2.25 g, 10 mmol) in dichloromethane (DCM, 50 mL).
-
Add pyridinium chlorochromate (PCC, 3.23 g, 15 mmol) in one portion.
-
Stir the mixture at room temperature for 3 hours.
-
Dilute the reaction with diethyl ether (50 mL) and filter the mixture through a pad of silica gel, eluting with more diethyl ether.
-
Concentrate the filtrate to yield 2-isopropoxy-6-methyl-4-nitrobenzaldehyde, which can often be used in the next step without further purification.
Step 4: Imine Formation and Reductive Cyclization (One-Pot)
-
Dissolve the aldehyde from Step 3 (2.23 g, 10 mmol) in anhydrous toluene (50 mL).
-
Add aniline (1.02 mL, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (20 mg).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 4 hours.
-
Cool the reaction mixture to room temperature. Add triethyl phosphite (P(OEt)₃, 5.1 mL, 30 mmol).
-
Heat the mixture to reflux (approx. 110-120 °C) and stir for 12 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, 4-isopropoxy-3-methyl-2-phenyl-2H-indazole.
References
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
- Bellina, F., & Rossi, R. (2012). The Development of Direct (Hetero)Arylation (DHA). Chemical Reviews, 110(2), 1082-1146.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. Available at: [Link]
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available at: [Link]
-
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. Available at: [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. Available at: [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI. Available at: [Link]
- Snieckus, V. (1990). Directed ortho metalation.
-
Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. PMC. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. Available at: [Link]
-
Directed Ortho Metalation Guide. Scribd. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]
- Synthesis of indazoles. Google Patents.
-
Synthesis of a Library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. PubMed. Available at: [Link]
-
Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. Available at: [Link]
-
Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications (RSC Publishing). Available at: [Link]
- Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applic
-
Synthesis of Heteroaromatic Compounds. PMC. Available at: [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. Available at: [Link]
-
(PDF) Synthesis of Heteroaromatic Compounds. ResearchGate. Available at: [Link]
-
Cross-(−CO)upling. Synthesis Spotlight. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available at: [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. Available at: [Link]
-
2-Hydroxy-6-isopropyl-3-methylbenzoic acid. PMC. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Decarboxylative Heterocoupling Coupling of Substituted Benzoic Acids for Biaryl Synthesis. MDPI. Available at: [Link]
-
Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
Sources
reaction of 2-isopropoxy-6-methylbenzoic acid with borane-methyl sulfide complex
Application Note: Selective Reduction of 2-Isopropoxy-6-methylbenzoic Acid using Borane-Methyl Sulfide (BMS)
Part 1: Introduction & Strategic Analysis
Abstract
This application note details the protocol for the chemoselective reduction of 2-isopropoxy-6-methylbenzoic acid to (2-isopropoxy-6-methylphenyl)methanol. The presence of the ortho-isopropoxy and ortho-methyl groups creates a sterically congested environment around the carboxyl moiety. While traditional hydride donors like Lithium Aluminum Hydride (LAH) are effective, they often require harsh conditions and lack chemoselectivity in complex scaffolds. Borane-Methyl Sulfide complex (
Substrate Analysis: The Steric Challenge The target substrate, 2-isopropoxy-6-methylbenzoic acid, presents a "molecular gate" effect.
-
Electronic Effect: The electron-donating isopropoxy group increases electron density on the ring, potentially making the carbonyl oxygen more Lewis basic, which facilitates the initial coordination of borane.
-
Steric Effect: The 2,6-disubstitution creates significant steric hindrance. Unlike nucleophilic reductions (e.g.,
), where the hydride must attack the carbonyl carbon directly, borane reduction initiates via an electrophilic coordination to the carbonyl oxygen. This "pull" mechanism is less sensitive to steric crowding at the carbon center, making BMS the reagent of choice for hindered benzoic acids.
Part 2: Mechanism & Reaction Logic
The reduction proceeds through a distinct pathway compared to ionic hydride donors. Understanding this mechanism is critical for troubleshooting incomplete conversions.
Mechanism Description:
-
Activation: The carboxylic acid proton protonates the borane, releasing
gas and forming an acyloxyborane intermediate. This is the rapid, gas-evolving step. -
Coordination: A second equivalent of borane coordinates to the carbonyl oxygen.[1]
-
Hydride Transfer: An intramolecular hydride transfer occurs from the boron to the carbonyl carbon. This is the rate-determining step.[2]
-
Breakdown: The resulting borate ester is hydrolyzed (or methanolyzed) to yield the primary alcohol.
Visualization: Reaction Pathway
Caption: Mechanistic flow of BMS-mediated carboxylic acid reduction. Step 1 releases hydrogen gas; Step 3 requires vigorous methanolysis to liberate the free alcohol.
Part 3: Detailed Experimental Protocol
Safety Warning: BMS has a stench (rotten cabbage odor) and is moisture-sensitive. All operations must be performed in a well-ventilated fume hood.
Materials
-
Substrate: 2-isopropoxy-6-methylbenzoic acid (1.0 equiv).
-
Reagent: Borane-dimethyl sulfide complex (BMS), 2.0 M in THF or neat (10 M) (Use 1.5–2.0 equiv of
). -
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Procedure
1. System Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Flush the system with dry Nitrogen (
) or Argon for 15 minutes. -
Critical: Ensure the waste gas outlet leads to a bubbler to monitor
evolution.
2. Substrate Solubilization
-
Charge the RBF with 2-isopropoxy-6-methylbenzoic acid (e.g., 5.0 g, 25.7 mmol).
-
Add Anhydrous THF (50 mL, ~0.5 M concentration). Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
3. Reagent Addition (The Exotherm)
-
Load the BMS (e.g., 2.0 M in THF, 26 mL, 52 mmol, 2.0 equiv) into a dry syringe.
-
Dropwise Addition: Add the BMS slowly over 30 minutes.
-
Observation: You will see vigorous bubbling (
evolution). -
Control: Adjust addition rate to keep the internal temperature < 5°C.
-
-
Why 2.0 equiv? Theoretically, 1.0 mol of
provides 3 hydrides. However, 1 hydride is consumed immediately by the acidic proton (non-reductive). Excess borane ensures rapid kinetics for the hindered carbonyl.
4. Reaction Phase
-
Once addition is complete and gas evolution subsides, remove the ice bath.
-
Allow the mixture to warm to Room Temperature (RT).
-
Optimization for Sterics: Due to the 2,6-hindrance, RT stirring might be insufficient. If TLC shows unreacted acid after 2 hours, heat the mixture to reflux (66°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The acid spot (low
, streak) should disappear; the alcohol spot (higher ) will appear.
-
5. Quenching (The Methanolysis) [4]
-
Cool the reaction mixture back to 0°C .
-
Careful Addition: Slowly add Methanol (20 mL).
-
Caution: This is exothermic and will release more
gas as excess borane is destroyed.
-
-
Trimethyl Borate Removal: After the initial quench, heat the mixture to reflux for 30 minutes.
-
Reasoning: This converts stable boron-product complexes into volatile trimethyl borate
, which is easily removed.
-
6. Workup & Purification
-
Concentrate the mixture under reduced pressure (Rotovap) to remove THF and
. -
Dissolve the residue in Ethyl Acetate (EtOAc) and wash with:
-
1M
(to break any remaining boron chelates). -
Saturated
(to remove any unreacted acid). -
Brine.
-
-
Dry over
, filter, and concentrate. -
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 10% -> 40% EtOAc/Hexanes).
Part 4: Process Validation & Troubleshooting
Workup Logic Flowchart
Caption: Critical workup steps to ensure complete removal of boron residues, which can otherwise form emulsions or contaminate the product.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of 2,6-methyl/isopropoxy groups slowing kinetics. | Increase temperature to reflux; extend time. Ensure BMS quality (active hydride content). |
| Emulsion during Workup | Incomplete hydrolysis of Boron-Product complex. | Extend the MeOH reflux step or wash organic layer with 1M HCl or saturated Ammonium Chloride. |
| Low Yield | Product volatility or loss during extraction. | The product is a benzyl alcohol derivative and relatively non-volatile, but avoid prolonged high-vac if not necessary. Check aqueous layer pH. |
| Odor Issues | Dimethyl sulfide (DMS) byproduct. | Wash glassware with bleach (sodium hypochlorite) to oxidize DMS to odorless DMSO/sulfone before removing from hood. |
Part 5: References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." The Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link
-
Lane, C. F.; Myatt, H. L.; Daniels, J.; Hopps, H. B. "Organic synthesis using borane-methyl sulfide. II. Reduction of aromatic carboxylic acids." The Journal of Organic Chemistry, 1974 , 39(20), 3052–3054. Link
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Chapter 24: Chemoselectivity and Reductions).
-
Burke, S. D.; Danheiser, R. L. Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley, 1999 . (Section: Borane-Dimethyl Sulfide).[1][4][6][7][8][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Strategic Approach to the Synthesis of 2-Isopropoxy-6-Methylbenzoic Acid
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 2-isopropoxy-6-methylbenzoic acid, a substituted aromatic scaffold of interest in medicinal chemistry and materials science. We present a robust, three-stage synthetic strategy designed for high yield and purity. The core of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1] To circumvent potential side reactions associated with the acidic proton of the carboxyl group, our protocol first protects it via Fischer esterification. Following the successful S_N2 etherification, the ester is hydrolyzed to yield the final product. This application note elaborates on the causality behind each experimental step, provides detailed procedural instructions, and includes troubleshooting insights to guide researchers toward a successful outcome.
Introduction: The Rationale for a Multi-Step Approach
Substituted benzoic acids are privileged scaffolds in drug discovery and serve as critical building blocks for complex molecular architectures. The target molecule, 2-isopropoxy-6-methylbenzoic acid, features a sterically demanding arrangement of ortho-substituents, which can influence its conformational properties and binding interactions.
A direct Williamson ether synthesis on 2-hydroxy-6-methylbenzoic acid is feasible but presents a significant challenge: the presence of two acidic protons (phenolic and carboxylic). A strong base would deprotonate both, leading to potential solubility issues and side reactions. To ensure regioselectivity and a clean reaction profile, a protection strategy is optimal. Our protocol involves an initial Fischer esterification to temporarily convert the carboxylic acid into an unreactive methyl ester.[2] This allows the subsequent Williamson ether synthesis to proceed exclusively at the phenolic hydroxyl group. The final step is a simple basic hydrolysis to regenerate the carboxylic acid. This strategic sequence maximizes yield and simplifies purification.
Reaction Scheme & Mechanism
Overall Transformation:
Part 1: Fischer Esterification The reaction begins with the acid-catalyzed esterification of the starting material. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from methanol.[2]
Part 2: Williamson Ether Synthesis (S_N2 Mechanism) This is the key bond-forming step. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] A strong base deprotonates the phenolic hydroxyl group to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group in a single, concerted step.[3] Best results for the Williamson synthesis are typically achieved with primary alkyl halides; however, the use of a secondary halide like 2-bromopropane is feasible, though it may require slightly elevated temperatures to achieve a reasonable reaction rate.[3][4]
Experimental Workflow Overview
The following diagram outlines the complete experimental sequence from starting material to purified final product.
Caption: High-level workflow for the three-stage synthesis.
Materials & Methods
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Typical Grade | Supplier Example |
| 2-Hydroxy-6-methylbenzoic acid | C₈H₈O₃ | 152.15 | 98% | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 95-98% | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Reagent | Fisher Scientific |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Reagent Grade | VWR |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| 2-Bromopropane | C₃H₇Br | 122.99 | 99% | Acros Organics |
| Dimethylformamide (DMF, Anhydrous) | C₃H₇NO | 73.09 | ≥99.8% | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent | VWR |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof | Decon Labs |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | ~37% | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Stage 1: Esterification of 2-Hydroxy-6-methylbenzoic Acid
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-hydroxy-6-methylbenzoic acid (10.0 g, 65.7 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, carefully add concentrated sulfuric acid (1 mL, ~18.4 mmol) dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of the mixture by approximately 70% using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-hydroxy-6-methylbenzoate as a crude oil or solid. The product is often pure enough for the next step without further purification.
-
Stage 2: Williamson Ether Synthesis
-
Reaction Setup: Place the crude methyl 2-hydroxy-6-methylbenzoate (assuming ~10.9 g, 65.7 mmol) into a 250 mL round-bottom flask. Add anhydrous potassium carbonate (18.2 g, 131.4 mmol, 2.0 equiv.).
-
Reagent Addition: Add 100 mL of anhydrous DMF, followed by 2-bromopropane (9.2 mL, 12.1 g, 98.5 mmol, 1.5 equiv.).
-
Reaction: Heat the stirred suspension to 80°C. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash thoroughly with water (2 x 100 mL) to remove DMF, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-isopropoxy-6-methylbenzoate.
-
Stage 3: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol (80 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL, 100 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC analysis indicates the complete disappearance of the ester.
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with a small amount of diethyl ether (50 mL) to remove any non-acidic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Wash the filter cake with cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.[6]
Troubleshooting & Key Considerations
-
Incomplete Esterification: Ensure methanol and sulfuric acid are of high quality. Anhydrous conditions are preferred. Reaction time may need to be extended.
-
Low Yield in Ether Synthesis: Ensure reagents (DMF, K₂CO₃) are anhydrous. Potassium carbonate is hygroscopic; use freshly opened or dried material. A stronger base like sodium hydride (NaH) can be used, but requires more stringent anhydrous techniques.[7]
-
Emulsion during Work-up: If an emulsion forms during extraction, adding a small amount of brine can help break it. Gentle swirling instead of vigorous shaking is also recommended.[5]
-
Steric Hindrance: The ortho-methyl group provides some steric hindrance. The reaction may require elevated temperatures or longer reaction times compared to unhindered phenols.
Conclusion
The described three-stage protocol provides a reliable and scalable method for synthesizing 2-isopropoxy-6-methylbenzoic acid. By protecting the carboxylic acid functionality prior to the key Williamson ether synthesis step, this strategy enhances the reaction's efficiency and simplifies the purification of the final compound. This detailed guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling the consistent production of this useful chemical building block.
References
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
- Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. Retrieved from [Link]
-
University of the West Indies. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Development of CFTR Activity Modulators: A Guide Featuring 2-isopropoxy-6-methylbenzoic Acid
Introduction: The Challenge of Cystic Fibrosis and the Dawn of Modulator Therapies
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This protein is a crucial ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells in various organs.[1][2][4] Dysfunction of the CFTR protein leads to impaired ion and water transport, resulting in the accumulation of thick, sticky mucus, particularly in the lungs and digestive system.[4][5]
The landscape of CF treatment has been revolutionized by the development of CFTR modulators, small molecules that target the underlying protein defect.[6][7] These modulators are broadly classified as:
-
Correctors: These molecules aim to rescue the processing and trafficking of misfolded CFTR protein, allowing it to reach the cell surface.[5][7]
-
Potentiators: These agents enhance the channel gating function of CFTR proteins that are already present at the cell surface.[5][7]
-
Amplifiers: These compounds increase the amount of CFTR protein produced by the cell.[2]
-
Stabilizers: These molecules enhance the stability of the CFTR protein at the cell surface.[2]
The development of combination therapies, such as the highly effective elexacaftor/tezacaftor/ivacaftor, has transformed the lives of many individuals with CF.[4][6] However, a significant need remains for novel modulators to treat individuals with rare mutations and to improve upon existing therapies.[7][8]
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of novel CFTR modulators, using the hypothetical investigational compound, 2-isopropoxy-6-methylbenzoic acid , as a case study. We will proceed under the hypothesis that this molecule has been identified as a promising hit in a high-throughput screening (HTS) campaign for novel CFTR correctors.
Part 1: Initial Hit Validation and Characterization of 2-isopropoxy-6-methylbenzoic Acid as a Putative CFTR Corrector
The journey from a screening hit to a viable drug candidate begins with rigorous validation and characterization. This initial phase aims to confirm the compound's activity, determine its modulator class, and assess its potency and efficacy.
Confirmation of Activity using a Cell-Based High-Throughput Screening (HTS) Assay
HTS assays are instrumental in the discovery of new CFTR modulators.[9][10] A common and effective HTS method utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated ion transport.
Principle of the Halide-Sensitive YFP Assay:
Cells expressing a halide-sensitive YFP and a mutant form of CFTR (e.g., F508del-CFTR) are pre-loaded with iodide. A quenching of the YFP fluorescence is observed. Upon stimulation of CFTR channel activity, iodide flows out of the cell, leading to an increase in YFP fluorescence. The rate of fluorescence increase is proportional to CFTR activity.
Protocol 1: Halide-Sensitive YFP Assay for Confirmation of 2-isopropoxy-6-methylbenzoic Acid Activity
-
Cell Culture:
-
Plate Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in 384-well black, clear-bottom plates.
-
Culture the cells to confluence at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-isopropoxy-6-methylbenzoic acid in a suitable solvent (e.g., DMSO).
-
Treat the cells with the compound at various concentrations for 16-24 hours at 37°C to allow for potential correction of the F508del-CFTR protein. Include positive controls (e.g., a known corrector like lumacaftor) and negative controls (vehicle, e.g., DMSO).
-
-
Assay Procedure:
-
Wash the cells with a chloride-free buffer (e.g., PBS with NaNO3 replacing NaCl).
-
Add an iodide-containing buffer to the wells.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Record baseline YFP fluorescence.
-
Inject a solution containing a CFTR agonist (e.g., forskolin and genistein) to activate the CFTR channels.
-
Monitor the change in YFP fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each well.
-
Plot the rate of fluorescence increase against the concentration of 2-isopropoxy-6-methylbenzoic acid to generate a dose-response curve and determine the EC50 value.
-
Expected Outcome:
If 2-isopropoxy-6-methylbenzoic acid is a corrector, a concentration-dependent increase in the rate of YFP fluorescence will be observed, indicating restored CFTR function.
Biochemical Assessment of CFTR Protein Maturation using Western Blotting
To confirm that 2-isopropoxy-6-methylbenzoic acid acts as a corrector, it is essential to demonstrate that it rescues the processing of the mutant CFTR protein. This can be visualized by Western blotting, which distinguishes between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR.[11]
Principle of the Western Blot Assay for CFTR Maturation:
The F508del-CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), where it exists predominantly in its core-glycosylated state (Band B, ~150-160 kDa).[11] Correctors facilitate proper folding and trafficking to the Golgi apparatus, where it undergoes complex glycosylation, resulting in a higher molecular weight form (Band C, ~170-180 kDa).[11]
Protocol 2: Western Blot Analysis of F508del-CFTR Maturation
-
Cell Lysis:
-
Culture human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
-
Treat the cells with varying concentrations of 2-isopropoxy-6-methylbenzoic acid for 24 hours.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE on a low-percentage acrylamide gel (e.g., 6%).
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for Band B and Band C. Calculate the C/(B+C) ratio to determine the extent of CFTR correction.
-
Expected Outcome:
Treatment with 2-isopropoxy-6-methylbenzoic acid should lead to a dose-dependent increase in the intensity of Band C and a corresponding decrease in Band B, signifying improved maturation and trafficking of F508del-CFTR.
Table 1: Hypothetical Data for the Initial Characterization of 2-isopropoxy-6-methylbenzoic Acid
| Assay | Parameter | Value |
| Halide-Sensitive YFP Assay | EC50 | 2.5 µM |
| Western Blot Analysis | Max Correction (C/(B+C)) | 35% at 10 µM |
Part 2: In-Depth Functional Characterization using Primary Human Bronchial Epithelial (HBE) Cells
While initial cell-based assays are crucial for screening and initial characterization, a more physiologically relevant assessment of a novel CFTR modulator's efficacy is necessary. Primary HBE cells cultured at an air-liquid interface (ALI) form a polarized epithelium that closely mimics the in vivo airway environment.[1] The Ussing chamber assay is the gold standard for measuring transepithelial ion transport in these cultures.[11]
Principle of the Ussing Chamber Assay:
The Ussing chamber allows for the measurement of short-circuit current (Isc), a direct measure of net ion transport across an epithelium. By using specific ion channel blockers and activators, the contribution of CFTR-mediated chloride secretion can be isolated and quantified.
Protocol 3: Ussing Chamber Assay for CFTR Function in Primary HBE Cells
-
Cell Culture:
-
Culture primary HBE cells from a donor homozygous for the F508del mutation on permeable supports (e.g., Transwell inserts) at an ALI for 4-6 weeks to allow for differentiation into a mucociliary epithelium.
-
-
Compound Treatment:
-
Treat the differentiated HBE cultures with 2-isopropoxy-6-methylbenzoic acid (at its EC50 and a higher concentration) for 24-48 hours.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports in Ussing chambers.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
-
Measurement of CFTR-Mediated Isc:
-
Inhibit the epithelial sodium channel (ENaC) by adding amiloride to the apical solution.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (to raise intracellular cAMP) and genistein (a potentiator) to the apical solution.
-
Inhibit the activated CFTR channels with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
-
Data Analysis:
-
Measure the change in Isc in response to the addition of forskolin/genistein and the subsequent inhibition by the CFTR inhibitor.
-
Compare the CFTR-mediated Isc in cells treated with 2-isopropoxy-6-methylbenzoic acid to that in vehicle-treated cells.
-
Expected Outcome:
HBE cells treated with 2-isopropoxy-6-methylbenzoic acid should exhibit a significantly larger increase in Isc upon stimulation with forskolin and genistein compared to untreated cells, indicating a restoration of CFTR-dependent chloride secretion.
Part 3: Exploring the Mechanism of Action and Synergistic Potential
Understanding how a novel corrector interacts with the CFTR protein and with other modulators is crucial for its development.
Investigating Synergism with Other CFTR Modulators
Combination therapy is the cornerstone of modern CF treatment.[4][5] Assessing the synergistic potential of 2-isopropoxy-6-methylbenzoic acid with other classes of modulators, such as potentiators (e.g., ivacaftor) or other correctors with different binding sites (e.g., tezacaftor, elexacaftor), is a critical next step.[5] This can be evaluated using the Ussing chamber assay by co-incubating the cells with 2-isopropoxy-6-methylbenzoic acid and another modulator.
Future Directions: Target Engagement and Structural Studies
While beyond the scope of this initial guide, subsequent studies would focus on:
-
Target Engagement Assays: To confirm direct binding of 2-isopropoxy-6-methylbenzoic acid to the CFTR protein.
-
Cryo-Electron Microscopy (Cryo-EM): To determine the binding site of the compound on the CFTR protein, providing valuable insights for structure-based drug design.
Visualizing the Workflow and Key Concepts
Diagram 1: The CFTR Protein and the Action of Modulators
Caption: Mechanism of action of CFTR correctors and potentiators.
Diagram 2: Preclinical Development Workflow for a Novel CFTR Corrector
Sources
- 1. Perspectives on the translation of in-vitro studies to precision medicine in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. cff.org [cff.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Exploring novel in vitro models for cystic fibrosis research [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cff.org [cff.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropoxy-6-Methylbenzoic Acid
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-isopropoxy-6-methylbenzoic acid (Key intermediate for P2X3 antagonists, e.g., Gefapixant/MK-7264) Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals
Introduction: The "Di-Ortho" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-isopropoxy-6-methylbenzoic acid is stalling.
This molecule presents a classic "di-ortho" substitution challenge. The carboxylic acid is flanked by a methyl group at C6 and an isopropoxy group at C2. This creates a steric "shield" that inhibits nucleophilic attack at the carbonyl carbon (making hydrolysis difficult) and sterically crowds the phenol (making O-alkylation sluggish).
This guide prioritizes the Esterification
Visual Workflow: The Optimization Logic
The following diagram outlines the critical decision points where yield is typically lost.
Caption: Optimization workflow highlighting the two primary bottlenecks: O-alkylation competition (Substitution vs. Elimination) and Steric hindrance during hydrolysis.
Phase 1: The O-Alkylation Bottleneck
Step: Conversion of methyl 2-hydroxy-6-methylbenzoate to methyl 2-isopropoxy-6-methylbenzoate.
Q1: My yield is stuck at ~40-50%. I see a lot of starting material and gas evolution. What is happening?
Diagnosis: You are likely witnessing the E2 Elimination of isopropyl iodide/bromide to propene gas, rather than the SN2 substitution. The Mechanism: The phenolate anion is a base. Secondary halides (like isopropyl iodide) are sterically hindered.[1] If the nucleophile (phenolate) cannot easily access the electrophilic carbon due to the ortho-methyl group on the ring, it will instead abstract a proton from the isopropyl halide, generating propene (gas) and regenerating the phenol.
Protocol A: The "Cesium Effect" (Recommended for Scale)
Switching from Potassium Carbonate (
-
Why: The large Cesium cation (
) forms a weaker ion pair with the phenoxide than Potassium ( ). This "naked" phenoxide is more nucleophilic and less basic, favoring SN2 over E2. -
Solvent: Anhydrous DMF or NMP (Polar Aprotic is mandatory).
-
Stoichiometry: 1.0 eq Phenol : 1.5 eq
: 2.0 eq 2-Iodopropane. -
Temperature: Keep strictly at 55-60°C . Higher temperatures (>80°C) exponentially favor elimination.
Q2: The Williamson ether synthesis is still failing. Is there a milder alternative?
Solution: Yes, the Mitsunobu Reaction . This avoids the use of alkyl halides entirely, eliminating the E2 pathway.
-
Reagents: 2-Propanol (Isopropyl alcohol), Triphenylphosphine (
), DIAD or DEAD. -
Advantage: Reacts under neutral conditions; excellent for sterically crowded phenols.
-
Protocol:
-
Dissolve Phenol (1.0 eq),
(1.2 eq), and iPrOH (1.2 eq) in anhydrous THF. -
Cool to 0°C.
-
Add DIAD (1.2 eq) dropwise.
-
Stir at Room Temp for 12h.
-
-
Note: Purification can be annoying due to triphenylphosphine oxide (
) byproduct. Use a non-polar wash (Hexane/Ether) to precipitate the oxide if possible.
Phase 2: The Hydrolysis Wall
Step: Saponification of methyl 2-isopropoxy-6-methylbenzoate to the acid.
Q3: I am refluxing with NaOH in Methanol/Water, but the ester won't hydrolyze. Why?
Diagnosis: You are fighting Steric Inhibition of Resonance . The carbonyl carbon is sandwiched between a methyl group and an isopropoxy group.
-
Attack Blocked: The hydroxide ion cannot easily approach the carbonyl carbon.
-
Tetrahedral Collapse: Even if it attacks, the tetrahedral intermediate is extremely crowded, making the transition state high-energy.
-
Solvation Shell: In aqueous media, the hydroxide ion is heavily solvated by water, making it effectively "larger" and less nucleophilic.
Q4: How do I force the hydrolysis without decomposing the ether?
Solution: Use Anhydrous Hydroxide Conditions (The "Naked Hydroxide" method). By removing water and using a non-polar co-solvent, you strip the hydration shell off the hydroxide ion, making it small and hyper-reactive.
Protocol (High Yield):
-
Reagents: NaOH (solid, powdered), Methanol (MeOH), Dichloromethane (DCM).
-
Ratio: 10:1 DCM:MeOH.
-
Procedure:
-
Dissolve the hindered ester in DCM (0.1 M concentration).
-
Add 5-10 equivalents of powdered NaOH.
-
Add Methanol (10% by volume relative to DCM).[2]
-
Stir vigorously at Room Temperature (or mild reflux 35°C).
-
-
Mechanism: The small amount of MeOH solubilizes the NaOH as NaOMe/OH-, while the DCM keeps the ester soluble and prevents the formation of a water solvation shell around the hydroxide. This allows the hydroxide to penetrate the steric shield.
Phase 3: Purification & Quality Control
Summary of Quantitative Data
Comparison of synthetic methods based on internal application data.
| Step | Method | Typical Yield | Key Impurity | Notes |
| O-Alkylation | 45-55% | Unreacted Phenol | High elimination (Propene). | |
| O-Alkylation | 75-85% | Trace Phenol | Preferred Route. | |
| O-Alkylation | Mitsunobu (DIAD/PPh3) | 80-90% | Harder purification. | |
| Hydrolysis | NaOH / | <10% (Stalled) | Starting Ester | Fails due to sterics. |
| Hydrolysis | NaOH / DCM / MeOH | 90-95% | None | "Naked" Hydroxide effect. |
Q5: How do I remove unreacted phenol from the O-alkylation step?
Troubleshooting: If you used the Williamson method, you likely have ~10-15% unreacted phenol.
-
Do NOT rely on silica chromatography alone (Rf values are often too close).
-
Chemical Wash:
-
Dissolve the crude mixture in Ethyl Acetate.
-
Wash 3x with 1M NaOH .
-
The unreacted phenol (pKa ~10) will deprotonate and move to the aqueous layer.
-
The product (Ester) stays in the organic layer.
-
Warning: Do not use NaOH wash after the hydrolysis step, or you will lose your product (Acid) to the water layer.
-
References
-
Roche Palo Alto LLC. (2001). Use of P2X3 receptor antagonists for the treatment of pain. WO2001012627. (Describes the general utility of 2-isopropoxy-6-methylbenzoic acid derivatives). Link
-
Theodorou, V., et al. (2018).[3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[3] (Authoritative source for the NaOH/DCM/MeOH hydrolysis protocol for hindered esters). Link
-
BenchChem Technical Support. (2025). Overcoming steric hindrance in Williamson ether synthesis. (General guidance on E2 vs SN2 competition in secondary halides). Link
-
Dijkink, J., et al. (2014). Cesium Carbonate Promoted O-Alkylation of Phenols. Synlett. (Establishes the "Cesium Effect" for difficult phenolic alkylations). Link
Sources
purification of crude 2-isopropoxy-6-methylbenzoic acid
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-isopropoxy-6-methylbenzoic acid .
Because this molecule features a sterically hindered ortho-substituted carboxylic acid flanked by an ether linkage and a methyl group, its purification requires exploiting precise differences in pKa and lipophilicity. This guide is structured to provide researchers with self-validating, mechanistically grounded protocols.
🔬 Troubleshooting Guides & FAQs
Q1: What are the primary impurities in my crude mixture, and how do they dictate the purification strategy?
A: The synthesis of 2-isopropoxy-6-methylbenzoic acid typically involves the O-alkylation of 2-hydroxy-6-methylbenzoic acid 1. This reaction pathway inherently generates two major classes of impurities:
-
Unreacted Starting Material: 2-hydroxy-6-methylbenzoic acid (an acidic phenol).
-
Over-alkylated Byproducts: Isopropyl 2-isopropoxy-6-methylbenzoate (a highly lipophilic, neutral ester).
The Causality of Separation: You cannot separate all three components in a single step. The purification must be orthogonal. First, we use an acid-base extraction to separate the neutral ester from the acidic compounds. Second, we use chromatography or crystallization to separate the target acid from the phenolic starting material based on differential lipophilicity.
Table 1: Partitioning Logic for Crude Mixture Components
| Compound | Chemical Nature | Est. pKa | Relative Lipophilicity | Phase in 1M NaOH (pH > 12) | Phase in 2M HCl (pH ~ 2) |
| 2-Isopropoxy-6-methylbenzoic acid | Acidic (Target) | ~3.8 | High | Aqueous (Sodium Salt) | Organic (Free Acid) |
| 2-Hydroxy-6-methylbenzoic acid | Acidic / Phenolic | ~3.0 | Low | Aqueous (Di-sodium Salt) | Organic (Free Acid) |
| Isopropyl ester byproduct | Neutral Ester | N/A | Very High | Organic (Un-ionized) | Organic (Un-ionized) |
Q2: How do I completely remove the neutral ester impurities?
A: By performing a self-validating acid-base extraction. The carboxylic acid proton is labile in the presence of a strong base, allowing the target molecule to partition into the aqueous layer while the neutral ester remains trapped in the organic layer.
Step-by-Step Methodology: Self-Validating Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Basic Extraction: Add an equal volume of 1.0 M aqueous NaOH and agitate vigorously.
-
Causality: The NaOH deprotonates the carboxylic acid, converting it into a highly water-soluble sodium carboxylate salt.
-
-
Phase Separation (Validation Step): Allow the layers to separate. Spot both layers on a TLC plate. The organic layer will contain the fast-eluting neutral ester, while the aqueous layer will trap the UV-active target compound at the baseline. Discard the organic layer.
-
Acidification (Validation Step): Cool the aqueous layer in an ice bath. Slowly add 2.0 M HCl dropwise until the pH reaches ~2.
-
Self-Validation: The solution will rapidly become cloudy, and a light yellow oil or precipitate will form 2. This visual cue confirms the re-protonation of the carboxylate back into its lipophilic free-acid form.
-
-
Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 × 15 mL).
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow for the purification of 2-isopropoxy-6-methylbenzoic acid via extraction & crystallization.
Q3: My acid-base extraction was successful, but NMR shows contamination with the 2-hydroxy-6-methylbenzoic acid starting material. How do I resolve them?
A: Because both the target compound and the starting material possess acidic protons, they co-precipitate during the acidification step. To separate them, you must exploit their differential lipophilicity. The addition of the isopropoxy group significantly increases the LogP of your target molecule compared to the free phenol.
Step-by-Step Methodology: Silica Gel Chromatography with Acidic Modifier
-
Column Preparation: Pack a silica gel column using a mobile phase of Hexanes/EtOAc (8:2). Crucial Step: Add 1% v/v glacial acetic acid (AcOH) to the solvent system.
-
Causality: Carboxylic acids streak severely on standard silica due to equilibrium between the free acid and the carboxylate bound to the slightly acidic silica surface. The 1% AcOH suppresses this ionization, ensuring sharp, tight bands.
-
-
Elution: Load the mixture. The highly lipophilic 2-isopropoxy-6-methylbenzoic acid will elute first. The unreacted starting material contains a free phenolic hydroxyl group, which acts as a strong hydrogen-bond donor, causing it to interact heavily with the silica and elute significantly later.
-
Concentration & Validation: Pool the fractions containing the target compound. To completely remove the residual high-boiling AcOH, co-evaporate the concentrated fractions with toluene (2 × 10 mL) under reduced pressure.
Q4: How do I definitively verify the structural integrity and purity of the isolated compound?
A: Rely on ¹H NMR spectroscopy as your primary self-validating tool. The introduction of the isopropyl group provides distinct, easily identifiable diagnostic signals. According to established patent literature for CFTR modulators, pure 2-isopropoxy-6-methylbenzoic acid presents as a light yellow oil (or low-melting solid) 2.
Key Diagnostic ¹H NMR Peaks (400 MHz, CDCl₃) 2:
-
4.69 ppm (multiplet, 1H): The methine proton of the isopropoxy group. Its significant downfield shift is caused by the deshielding effect of the adjacent ether oxygen.
-
2.54 ppm (singlet, 3H): The aryl methyl group attached directly to the aromatic ring.
-
1.41 ppm (doublet, 6H, J = 6.0 Hz): The two equivalent methyl groups of the isopropoxy moiety.
-
Aromatic Region: 7.30 ppm (triplet, 1H), 6.90 ppm (doublet, 1H), and 6.86 ppm (doublet, 1H). This specific splitting pattern confirms the 1,2,3-trisubstituted benzene ring structure.
Self-Validation Check: The complete absence of a downfield phenolic OH peak (~10-11 ppm) in the NMR spectrum confirms the successful removal of the 2-hydroxy-6-methylbenzoic acid starting material.
📚 References
-
"5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity" (January 04, 2024). Justia Patents. Provides synthetic characterization and ¹H NMR spectral data for 2-isopropoxy-6-methylbenzoic acid. URL:[Link][2]
-
"Engineering a promiscuous prenyltransferase for selective biosynthesis of an undescribed bioactive cannabinoid analog" (February 04, 2025). PMC / National Institutes of Health. Details the use and properties of the related precursor 2-hydroxy-6-methylbenzoic acid. URL:[Link][1]
Sources
common side reactions in the synthesis of 2-isopropoxy-6-methylbenzoic acid
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers synthesizing 2-isopropoxy-6-methylbenzoic acid . It moves beyond standard procedures to address the specific mechanistic bottlenecks caused by the steric bulk of the 2,6-substitution pattern.
Ticket Type: Process Optimization & Troubleshooting Target Molecule: 2-Isopropoxy-6-methylbenzoic acid (CAS: N/A for specific isomer, generic class 2,6-disubstituted benzoates) Key Challenges: Steric hindrance (Ortho-Effect), Competitive Elimination (E2), Ester Hydrolysis Resistance.
Reaction Pathway & Failure Mode Analysis
The synthesis typically proceeds via O-alkylation of a phenol precursor followed by hydrolysis . The diagram below maps the Critical Quality Attributes (CQAs) and where the process most commonly fails.
Figure 1: Reaction logic flow highlighting the two primary failure modes: E2 elimination of the alkylating agent and the "Steric Lock" preventing hydrolysis.
Module 1: The O-Alkylation Step (Etherification)
The Issue: Researchers often report low conversion despite adding excess alkylating agent. Root Cause: Competitive E2 Elimination. The isopropyl group is a secondary carbon. In the presence of bases (especially hydroxide or alkoxide) and heat, 2-bromopropane undergoes E2 elimination to form propene gas rather than SN2 substitution on the phenol oxygen.
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Refluxing shows gas evolution; Alkyl halide disappears. | E2 Elimination is dominating. | Switch Solvent/Base: Use K₂CO₃ in DMF or Acetone . Carbonate is a weaker base than hydroxide, disfavoring elimination. |
| Reaction stalls at 50-60% conversion. | Alkylating agent consumed by side reaction. | Re-dosing Strategy: Add the isopropyl halide in 0.5 eq portions over time rather than all at once. |
| Formation of "Bis-alkylated" product. | Carboxylate alkylation. | If starting with the acid, the carboxylate group is also nucleophilic. You will form the isopropyl ester. This is expected; proceed to hydrolysis. |
Expert Insight: For sterically hindered phenols (like the 6-methyl substituted starting material), the nucleophilicity of the phenolate is reduced.
-
Recommendation: Use 2-Iodopropane instead of 2-Bromopropane. The iodide is a better leaving group, accelerating the SN2 rate relative to the E2 rate.
-
Temperature Limit: Do not exceed 60°C. Above this, elimination of secondary halides becomes the dominant pathway.
Module 2: The Hydrolysis Bottleneck (The "Steric Wall")
The Issue: The intermediate ester (Methyl or Isopropyl 2-isopropoxy-6-methylbenzoate) refuses to hydrolyze under standard conditions (e.g., 1M NaOH, MeOH, Reflux).
Root Cause: The Ortho-Effect (Steric Inhibition of Resonance).
The carbonyl carbon is shielded by the 2-isopropoxy group and the 6-methyl group. This prevents the formation of the tetrahedral intermediate required for the
The "Forcing Conditions" Protocol
Standard saponification will fail. You must increase the kinetic energy of the system or change the solvent polarity to strip the solvation shell from the hydroxide ion.
Method A: High-Temperature Glycolysis (Recommended)
-
Solvent: Ethylene Glycol (high boiling point).
-
Base: KOH (pellets, 5-10 equivalents).
-
Temperature: 130°C - 150°C.
-
Time: 12–24 hours. Mechanism: The high temperature overcomes the activation energy barrier imposed by the steric bulk.
Method B: Anhydrous Nucleophilic Cleavage (If Ether is Stable)
-
Reagent: Potassium tert-butoxide (KOtBu) + Water (2 eq) in Ether/THF. Note: Sometimes "anhydrous hydroxide" (generated in situ) is more nucleophilic than solvated hydroxide.
Method C: Acid Hydrolysis (Risky)
-
Warning: Strong acids (HBr, HI) will cleave the isopropoxy ether (forming the phenol).
-
Safe Acid: 50-70% H₂SO₄ at 100°C might work via the
mechanism (formation of acylium ion), which relieves steric strain, but this is less predictable than Method A.
Frequently Asked Questions (FAQs)
Q1: Why do I see a significant impurity at RRT ~0.8 that is not the starting material? A: This is likely the decarboxylated product (3-isopropoxytoluene).
-
Cause: 2,6-disubstituted benzoic acids are prone to thermal decarboxylation, especially if the reaction mixture is acidic and heated excessively.
-
Fix: Ensure your hydrolysis workup remains basic/neutral until the final acidification step. Do not heat the free acid above 100°C during drying.
Q2: Can I use NaH (Sodium Hydride) for the alkylation? A: Yes, but proceed with caution.
-
NaH is a strong base and will irreversibly deprotonate the phenol. However, it can also promote E2 elimination of the isopropyl halide if the stoichiometry is loose.
-
Verdict: K₂CO₃/DMF is generally cleaner and more robust for scale-up than NaH/THF for this specific transformation.
Q3: I am trying to hydrolyze the ester, but the starting material is insoluble in aqueous NaOH. A: This is a classic phase-transfer issue. The lipophilic isopropyl and methyl groups make the molecule water-insoluble.
-
Fix: You must use a co-solvent. Methanol is standard, but if the temperature isn't high enough (see Module 2), switch to DMSO or Ethylene Glycol . Do not rely on heterogeneous aqueous hydrolysis; it will not work on this sterically hindered substrate.
References & Authority
-
Steric Hindrance in Ester Hydrolysis:
-
Concept: The "Rule of Six" (Newman) dictates that atoms at the 6-position (relative to the carbonyl) create significant steric strain in the transition state.
-
Source: Goering, H. L., & Rubin, T. (1950). "The Effect of Structure on the Rate of Hydrolysis of Esters." Journal of the American Chemical Society. Link
-
-
Elimination vs. Substitution (Secondary Halides):
-
Concept: Competition between E2 and SN2 mechanisms for secondary alkyl halides.
-
Source:Organic Chemistry Portal, "Nucleophilic Substitution". Link
-
-
Synthesis of Hindered Alkoxy Benzoic Acids:
-
Protocol: Standard protocols for O-alkylation of hindered phenols often utilize Potassium Carbonate in DMF to minimize elimination.
-
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 4.11 (Phenols and Ethers).
-
Disclaimer: This guide assumes standard laboratory safety protocols. All synthesis involving alkyl halides and strong bases should be conducted in a fume hood.
Technical Support Center: Synthesis of 2-Isopropoxy-6-methylbenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropoxy-6-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this synthesis, enabling you to troubleshoot effectively and optimize your results.
Recommended Synthetic Protocol: A Self-Validating System
The most reliable and high-yielding synthesis of 2-isopropoxy-6-methylbenzoic acid involves a three-step process. This route is designed to prevent common side reactions by protecting the carboxylic acid functional group prior to the etherification of the phenolic hydroxyl group.[1][2][3] Direct alkylation of the unprotected 2-hydroxy-6-methylbenzoic acid often leads to a complex mixture of the desired ether, the isopropyl ester, and the dialkylated product, which are challenging to separate.[1][2]
The recommended pathway is as follows:
-
Esterification: Protection of the carboxylic acid of 2-hydroxy-6-methylbenzoic acid as a methyl or ethyl ester.
-
Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with an isopropylating agent.
-
Hydrolysis: Deprotection of the ester to yield the final carboxylic acid product.
Below is a detailed experimental protocol based on established methodologies.
Experimental Protocol
Step 1: Synthesis of Methyl 2-hydroxy-6-methylbenzoate (Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-methylbenzoic acid (1.0 eq.).
-
Reagents: Add methanol (approx. 20-25 eq., serving as both reagent and solvent) and a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq.).[4]
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. The progress of this Fischer esterification, an equilibrium-controlled reaction, can be monitored by Thin Layer Chromatography (TLC).[4] Using a large excess of methanol helps drive the equilibrium towards the product.
-
Workup: After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 2-hydroxy-6-methylbenzoate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Step 2: Synthesis of Methyl 2-isopropoxy-6-methylbenzoate (Ether Synthesis)
-
Reaction Setup: To a solution of methyl 2-hydroxy-6-methylbenzoate (1.0 eq.) in an anhydrous polar aprotic solvent such as acetone or DMF, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) is a common and effective choice.[5]
-
Reagents: Add the isopropylating agent, such as 2-propyl bromide or 2-propyl iodide (1.5-2.5 eq.), to the mixture.
-
Reaction: Heat the reaction mixture to 55-60°C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that then attacks the alkyl halide in a classic Sₙ2 reaction.
-
Workup: Cool the mixture, filter off the inorganic salts, and evaporate the solvent. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Step 3: Synthesis of 2-Isopropoxy-6-methylbenzoic Acid (Hydrolysis)
-
Reaction Setup: Dissolve the methyl 2-isopropoxy-6-methylbenzoate (1.0 eq.) in a mixture of an alcohol (like methanol or ethanol) and water.
-
Reagents: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq.).[6][7]
-
Reaction: Heat the mixture to reflux (80-100°C) for 2-4 hours.[6] The hydrolysis of the ester is typically complete when the reaction mixture becomes homogeneous.
-
Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexane to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to a pH of 1-2 with cold concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][6] The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[8][9]
Data Summary: Reagent Stoichiometry and Conditions
| Step | Reactant | Reagent 1 | Reagent 2 | Solvent | Temperature | Time (approx.) | Expected Yield |
| 1. Esterification | 2-hydroxy-6-methylbenzoic acid | Methanol (20-25 eq.) | H₂SO₄ (cat.) | Methanol | Reflux (~65°C) | 4-6 h | >90% |
| 2. Ether Synthesis | Methyl 2-hydroxy-6-methylbenzoate | 2-Propyl Bromide (1.5-2.5 eq.) | K₂CO₃ (2-3 eq.) | Acetone/DMF | 55-60°C | 12-24 h | 75-85% |
| 3. Hydrolysis | Methyl 2-isopropoxy-6-methylbenzoate | NaOH or KOH (2-4 eq.) | N/A | Methanol/Water | Reflux (80-100°C) | 2-4 h | >95% |
Troubleshooting Guide
Sources
- 1. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: 2-Isopropoxy-6-methylbenzoic Acid Workflows
Welcome to the Technical Support Center for workflows involving 2-isopropoxy-6-methylbenzoic acid . This compound is a critical, sterically hindered intermediate frequently utilized in the synthesis of complex pharmaceuticals, including 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity (e.g., cystic fibrosis)[1].
Because of its unique di-ortho substitution pattern, standard synthetic protocols often fail. This guide provides mechanistic troubleshooting, optimized data, and self-validating protocols for both the synthesis of the acid (via saponification) and its downstream utilization (via electrophilic reduction).
Part 1: Mechanistic FAQs & Troubleshooting
Q: Why does the saponification of isopropyl 2-isopropoxy-6-methylbenzoate result in poor yields or incomplete conversion under standard conditions? A: The issue is rooted in reaction kinetics and molecular geometry. The ester carbonyl is flanked by an ortho-isopropoxy group and an ortho-methyl group. This di-ortho substitution creates severe steric shielding, physically blocking the trajectory of the hydroxide nucleophile. Standard conditions (e.g., 5 equivalents of NaOH in EtOH) fail because they lack the necessary thermodynamic driving force. Optimization requires high temperatures (100 °C), a strongly solvating polar aprotic/protic mixture (DMSO/H2O), and a massive excess of base (up to 30 equivalents of KOH) to provide the activation energy needed to overcome this steric barrier[1].
Q: During the downstream reduction of 2-isopropoxy-6-methylbenzoic acid to its corresponding alcohol, why is Borane-Dimethyl Sulfide (BH₃-DMS) preferred over Lithium Aluminum Hydride (LiAlH₄)? A: This is a matter of chemoselectivity and reaction mechanism. LiAlH₄ relies on nucleophilic hydride delivery, which is strongly repelled by the sterically hindered environment of the substrate. BH₃-DMS, conversely, is an electrophilic reducing agent. Borane acts as a Lewis acid, reacting rapidly with the electron-rich carboxylate oxygen to form a triacyloxyborane intermediate. This electrophilic activation bypasses the steric repulsion at the carbonyl carbon[1]. Additionally, BH₃-DMS avoids the emulsion-prone basic workup associated with aluminum salts.
Q: My product yield dropped significantly during the extraction phase of the saponification. What went wrong? A: 2-Isopropoxy-6-methylbenzoic acid is a lipophilic organic acid. If the aqueous phase is not strictly acidified to pH = 2, a portion of the product remains ionized as the highly water-soluble potassium carboxylate salt and is lost in the aqueous waste. Furthermore, neutralizing 30 equivalents of KOH is violently exothermic. If acidification occurs at room temperature rather than 0 °C, the localized heat can cause the product to "oil out" prematurely, trapping unreacted starting material and impurities[1].
Part 2: Quantitative Yield Optimization Data
The following table summarizes the critical parameters required to push these sterically hindered reactions to completion.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| Base Equivalents | 5–10 eq NaOH | 30 eq KOH | K⁺ provides superior solubility in DMSO; massive excess forces the equilibrium past the di-ortho steric shielding. | >95% |
| Solvent System | EtOH / H₂O | DMSO / H₂O (1:1.1) | Aprotic DMSO leaves OH⁻ unsolvated and highly nucleophilic, essential for hindered esters. | >95% |
| Reduction Reagent | LiAlH₄ (2 eq) | BH₃-DMS (4 eq) | Electrophilic activation of the carboxylate avoids steric repulsion inherent to nucleophilic hydrides. | 85–90% |
| Acidification Temp | 20–25 °C | 0 °C (Ice Bath) | Neutralization of 30 eq KOH is highly exothermic; cooling prevents thermal degradation of the product. | N/A |
Part 3: Self-Validating Experimental Protocols
Protocol A: Saponification to yield 2-Isopropoxy-6-methylbenzoic acid
-
Preparation: In a round-bottom flask, suspend isopropyl 2-isopropoxy-6-methylbenzoate (1.0 eq, e.g., 32.4 mmol) in a solvent mixture of DMSO (27 mL) and deionized water (30 mL)[1].
-
Base Addition: Add Potassium Hydroxide (KOH) pellets (30.0 eq, 971 mmol) to the mixture at room temperature.
-
Self-Validation Checkpoint: Verify complete dissolution of the KOH pellets before initiating heating. The solution must be homogeneous to ensure uniform nucleophile concentration.
-
-
Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C, stirring overnight (~16 hours)[1].
-
Cooling & Dilution: Cool the mixture to room temperature and dilute with an equal volume of water (30 mL).
-
Acidification (Critical Step): Transfer the flask to an ice bath (0 °C). Slowly add 6N HCl dropwise until the pH reaches exactly 2.
-
Self-Validation Checkpoint: Monitor the pH strictly using a calibrated probe. The solution will transition from clear to cloudy as the free acid precipitates. If the pH remains >2, the product will be lost in the aqueous layer.
-
-
Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers three times with brine to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a light yellow oil[1].
Protocol B: Electrophilic Reduction to (2-Isopropoxy-6-methylphenyl)methanol
-
Preparation: Dissolve 2-isopropoxy-6-methylbenzoic acid (1.0 eq, 26.3 mmol) in anhydrous Tetrahydrofuran (THF, 45 mL) under a strict argon atmosphere[1].
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dropwise add Borane-methyl sulfide complex (BH₃-DMS, 2.0 M in THF, 4.0 eq, 105 mmol)[1].
-
Self-Validation Checkpoint: Observe the reaction for effervescence upon addition. The stoichiometric release of H₂ gas is a direct visual proxy for the formation of the triacyloxyborane intermediate. Lack of gas evolution indicates a degraded borane reagent.
-
-
Heating: Remove the ice bath and heat the reaction to 60 °C for 3 hours[1].
-
Quenching: Cool the reaction to room temperature. Carefully adjust the pH to ~8 using 2.0 M Sodium Hydroxide (NaOH) to quench residual borane and break down borate esters[1].
-
Extraction: Dilute with water and extract with EtOAc. Wash with brine, dry over Na₂SO₄, filter, and concentrate.
Part 4: Process Visualizations
Fig 1: Two-step synthetic workflow from ester to alcohol via 2-isopropoxy-6-methylbenzoic acid.
Fig 2: Diagnostic logic tree for troubleshooting low yields during the saponification process.
References
1.[1] Title: CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity Source: Google Patents / Justia URL:
Sources
Technical Support Center: 2-Isopropoxy-6-methylbenzoic Acid
The following technical guide is structured as a dynamic support resource, designed to address the specific needs of researchers working with 2-isopropoxy-6-methylbenzoic acid .
Executive Summary & Chemical Identity
2-Isopropoxy-6-methylbenzoic acid is a specialized 2,6-disubstituted benzoic acid derivative often utilized as a scaffold in the synthesis of CFTR modulators and other pharmaceutical intermediates. Its stability profile is governed by the ortho-effect , where the steric bulk of the methyl and isopropoxy groups forces the carboxylic acid out of the phenyl ring's plane, influencing both its acidity and its reactivity.
| Property | Detail |
| Chemical Structure | 2,6-disubstituted benzoic acid |
| Functional Groups | Carboxylic acid, Isopropyl ether, Methyl group |
| Key Stability Risk | Decarboxylation (Thermal), Ether Cleavage (Acidic) |
| Physical State | Typically a solid; may present as a viscous oil if supercooled or impure. |
Storage & Handling Protocol
Directive: Follow these parameters strictly to maintain >98% purity over 12 months.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature inhibits the kinetic rate of thermal decarboxylation, a known risk for electron-rich 2,6-disubstituted benzoic acids. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | While the ether linkage is stable, the benzylic methyl group is susceptible to slow oxidation over time. An inert atmosphere prevents "browning." |
| Container | Amber Glass Vial | Protects against UV-induced radical formation at the ether linkage, which can lead to cleavage. |
| Desiccation | Required | Prevents moisture absorption. Although the compound is lipophilic, moisture can catalyze surface hydrolysis or crystal lattice changes. |
Stability Mechanics & Degradation Pathways
To troubleshoot effectively, you must understand why the molecule degrades.
The Ortho-Effect & Steric Inhibition
In 2-isopropoxy-6-methylbenzoic acid, the carboxyl group is flanked by a methyl and an isopropoxy group. This steric crowding prevents the carboxyl group from becoming coplanar with the benzene ring.
-
Consequence 1: Resonance stabilization with the ring is reduced, making the proton more acidic than typical benzoic acids.
-
Consequence 2: The carbonyl carbon is shielded from nucleophilic attack, making esterification difficult without activated reagents (e.g., acid chlorides).
Primary Degradation Risks
-
Thermal Decarboxylation: Under high heat (>100°C) or acidic conditions, the steric strain can be relieved by the loss of CO₂, yielding 1-isopropoxy-3-methylbenzene.
-
Ether Cleavage: Strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (HI) will cleave the isopropyl group, reverting the molecule to 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid).
Visualization of Degradation Pathways
Caption: Primary stress pathways. Red path indicates thermal risk; Yellow path indicates chemical incompatibility.
Troubleshooting Guide (Q&A)
Q1: My sample arrived as a viscous yellow oil, but the literature suggests it should be a solid. Is it degraded?
-
Diagnosis: Likely Supercooling or Trace Solvent .
-
Explanation: 2,6-disubstituted benzoic acids often have low melting points and can form stable supercooled liquids. However, residual solvent (like THF from synthesis) can also depress the melting point.
-
Action:
-
Run a 1H NMR. Check for THF peaks (multiplets at ~1.85 and 3.76 ppm).
-
If solvent-free, place the vial in a -20°C freezer overnight with a seed crystal (if available) or scratch the glass side to induce crystallization.
-
If the NMR shows correct integration, the oil form is chemically valid for use.
-
Q2: I see a new peak in my HPLC chromatogram after heating the reaction mixture.
-
Diagnosis: Decarboxylation .
-
Explanation: You likely generated 1-isopropoxy-3-methylbenzene . The loss of the -COOH group reduces polarity, so this impurity will elute later than the parent acid on a Reverse Phase (C18) column.
-
Action: limit reaction temperatures to <80°C. If higher temps are needed, ensure the pH is neutral or slightly basic (carboxylate anions are more resistant to decarboxylation than the free acid).
Q3: The compound is not dissolving in my aqueous buffer (pH 7.4).
-
Diagnosis: Lipophilicity .
-
Explanation: The isopropoxy and methyl groups make this molecule highly hydrophobic. The pKa is likely low (~3.0–3.5 due to the ortho-effect), so it should be ionized at pH 7.4, but the salt itself may have low solubility due to the "greasy" aromatic core.
-
Action:
-
Pre-dissolve in DMSO (up to 10% final volume).
-
Increase pH to >8.0 to ensure full ionization.
-
Avoid acidic buffers where the insoluble free acid will precipitate.
-
Q4: Can I use Boron Tribromide (BBr₃) to react another part of my molecule?
-
Diagnosis: Incompatibility .[1]
-
Explanation: No. BBr₃ is a classic reagent for cleaving aryl ethers. It will strip the isopropyl group off your molecule, yielding the phenol (2-hydroxy-6-methylbenzoic acid).
-
Action: Use milder reagents that tolerate ethers, or switch to a benzyl ether protecting group if deprotection is intended later.
Analytical Reference Data
Use these parameters to validate your material.
1H NMR Reference (400 MHz, Chloroform-d):
-
δ 7.30 (t, J=8.0 Hz, 1H, Ar-H)[2]
-
δ 6.90 (d, J=7.6 Hz, 1H, Ar-H)[2]
-
δ 6.86 (d, J=8.0 Hz, 1H, Ar-H)[2]
-
δ 4.69 (m, 1H, Isopropyl CH)[2]
-
δ 2.54 (s, 3H, Ar-CH₃)[2]
-
δ 1.41 (d, J=6.0 Hz, 6H, Isopropyl CH₃)[2]
-
Note: The carboxylic acid proton (-COOH) is broad and may appear >10 ppm or be invisible depending on water content.
HPLC Method (Standard Stability Check):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 210 nm and 254 nm.
References
-
Synthesis & NMR Data: 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity. Patent CA3158057A1. (2022). Retrieved from .
-
General Stability of Benzoic Acids: Ortho Effect. Wikipedia. Retrieved from .
-
Chemical Identity: 2-isopropoxy-6-methylbenzoic acid. PubChem Compound Summary. Retrieved from .
-
Related Compound Stability: Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. BenchChem Technical Guide. Retrieved from .
Sources
Technical Support Center: Impurity Control in 2-Isopropoxy-6-Methylbenzoic Acid Production
Executive Summary & Technical Context[1][2][3][4][5][6][7]
2-Isopropoxy-6-methylbenzoic acid is a critical building block, often utilized in the synthesis of P2X3 receptor antagonists (e.g., Sivopixant analogs) and other analgesic agents. Its production presents unique challenges compared to standard alkoxy-benzoic acids due to the "Ortho Effect" imposed by the C6-methyl group.
This steric bulk hinders the carboxylic acid moiety, affecting both esterification and hydrolysis rates. Furthermore, the use of a secondary alkyl halide (isopropyl halide) introduces competition between substitution (
This guide provides a self-validating workflow to minimize impurities such as the bis-alkylated ester , unreacted phenolic starting material , and elimination byproducts .
Master Synthesis Workflow
The most robust route to high-purity 2-isopropoxy-6-methylbenzoic acid avoids direct alkylation of the acid, which often results in inseparable mixtures. Instead, we recommend the Ester-Protection
Figure 1: Optimized synthetic pathway distinguishing the preferred ester-protection route from the error-prone direct alkylation method.
Troubleshooting Guide & FAQs
This section addresses specific technical hurdles reported by researchers.
Phase 1: Alkylation Issues
Q1: Why is the conversion of Intermediate A (Phenol) to Intermediate B stalling at ~80%?
-
Root Cause: The reaction uses a secondary halide (2-bromopropane), which is less reactive than primary halides and prone to elimination. Additionally, the potassium carbonate (
) surface may become "glazed" with KBr salts, stopping the reaction. -
Solution:
-
Catalysis: Add 5-10 mol% Potassium Iodide (KI) . This generates 2-iodopropane in situ (Finkelstein reaction), which is a superior electrophile.
-
Solvent: Ensure dry DMF or NMP is used. Protic solvents (even traces of water) will severely retard the
reaction. -
Stoichiometry: Use 1.5 - 2.0 equivalents of the alkyl halide to account for loss via elimination (propene formation).
-
Q2: I see a significant "unknown" peak eluting just after my product in HPLC. What is it?
-
Diagnosis: This is likely the Isopropyl ester impurity (Isopropyl 2-isopropoxy-6-methylbenzoate).
-
Mechanism: If you attempted direct alkylation of the acid, the carboxylate acts as a nucleophile. Even in the ester-protection route, transesterification can occur if isopropyl alcohol is used as a solvent or if the methyl ester hydrolyzes prematurely and re-alkylates.
-
Remediation: This impurity is lipophilic. It can be removed during the final workup by washing the basic aqueous layer with an organic solvent (e.g., MTBE) before acidification. The ester stays in the organic layer; the product (as a salt) stays in the water.
Phase 2: Hydrolysis & Isolation
Q3: The final hydrolysis (saponification) is taking >24 hours. Is this normal?
-
Insight: Yes. This is the Ortho Effect . The 6-methyl group and the 2-isopropoxy group create a "steric wall" around the carbonyl carbon, blocking the hydroxide ion's attack.
-
Protocol Adjustment:
-
Increase temperature to reflux (
). -
Use a higher concentration of NaOH (e.g., 20-30% aq. solution) mixed with methanol.
-
Do not use bulky bases like t-BuOK; they cannot access the hindered carbonyl.
-
Q4: My final product is colored (yellow/brown) instead of white. How do I fix this?
-
Cause: Oxidation of minor unreacted phenolic intermediates or polymerization of propene byproducts (tars).
-
Cleanup: Perform a Charcoal Treatment . Dissolve the crude acid salt in water (pH > 10), add activated carbon (5 wt%), stir at
for 30 mins, and filter through Celite before final acidification.
Detailed Experimental Protocol (Best Practice)
Objective: Synthesis of 2-isopropoxy-6-methylbenzoic acid (Target: >98% purity).
Step 1: Methyl Ester Formation
-
Dissolve 2-hydroxy-6-methylbenzoic acid (1.0 eq) in Methanol (10 vol).
-
Add conc.[1]
(0.5 eq) dropwise. -
Reflux for 8-12 hours. Monitor by TLC/HPLC.
-
Concentrate methanol, dilute with EtOAc, wash with
(aq). -
Dry organic layer (
) and concentrate to yield Methyl 2-hydroxy-6-methylbenzoate .
Step 2: O-Alkylation (The Critical Step)
-
Setup: 3-neck flask, reflux condenser, nitrogen atmosphere.
-
Reagents: Suspend Methyl 2-hydroxy-6-methylbenzoate (1.0 eq) and
(2.5 eq) in anhydrous DMF (5 vol). -
Activation: Add Potassium Iodide (KI) (0.1 eq). Stir for 15 mins.
-
Addition: Add 2-Bromopropane (1.5 eq) dropwise.
-
Reaction: Heat to
for 12-16 hours.-
Note: Do not exceed
to minimize elimination to propene.
-
-
Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with water (3x) to remove DMF.
-
Isolation: Concentrate to yield Methyl 2-isopropoxy-6-methylbenzoate .
Step 3: Sterically Hindered Hydrolysis
-
Dissolve the intermediate from Step 2 in Methanol (3 vol).
-
Add 30% NaOH solution (3.0 eq).
-
Reflux (
) for 12-24 hours. Crucial: Monitor disappearance of ester peak. -
Impurity Purge (Self-Validating Step):
-
Acidification: Acidify the aqueous layer with HCl (to pH 1-2). The product will precipitate.
-
Crystallization: Filter the solid. Recrystallize from Ethanol/Water (1:1) if necessary.
Impurity Profile & Management
| Impurity Type | Chemical Structure/Name | Origin | Removal Strategy |
| Starting Material | 2-Hydroxy-6-methylbenzoic acid | Incomplete Alkylation | pH Swing: Product is less acidic than starting material, but separation is hard. Ensure 100% conversion in Step 2. |
| Bis-Alkylated | Isopropyl 2-isopropoxy-6-methylbenzoate | Direct alkylation or transesterification | Organic Wash: Wash basic aqueous hydrolysis mixture with MTBE before acidification. |
| Elimination | Propene (Gas) / Oligomers | E2 reaction of 2-bromopropane | Venting/Charcoal: Gas escapes; oligomers removed by charcoal treatment. |
| Regioisomer | 4-isopropoxy isomer | Impure starting material (m-cresol origin) | QC Starting Material: Verify 6-methylsalicylic acid purity before starting. |
References
-
Vertex Pharmaceuticals. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid. CN113072441A. (Describes the base-catalyzed alkylation and hydrolysis of the 6-methyl analog, establishing the ester-protection protocol).
-
Brauer, G. M., & Simon, L. (1962).[3] Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards, 66A(4).[3] (Foundational work on alkylating hindered cresotinic acids).
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid Product Sheet. (Provides physical data and handling for similar hindered benzoic acid derivatives).
Sources
- 1. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 2. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. US5296636A - Preparation of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of 2-Isopropoxy-6-methylbenzoic Acid
Welcome to the technical support center for the scale-up synthesis of 2-isopropoxy-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights and troubleshooting strategies to ensure a robust and efficient scale-up process.
The synthetic route to 2-isopropoxy-6-methylbenzoic acid, particularly at scale, is predicated on a Directed ortho-Metalation (DoM) strategy. This powerful technique for regioselective synthesis, however, presents significant challenges when scaled.[1][2] This guide will focus on the likely and most challenging step: the ortho-lithiation of 2-methylbenzoic acid, followed by quenching with an isopropylating agent.
I. Reaction Control & Safety in a Scaled-Up Lithiation
The use of highly reactive organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is fundamental to this synthesis but also introduces significant safety and control challenges.[3] These reagents are pyrophoric and demand strict handling protocols.[4][5]
Frequently Asked Questions (FAQs)
Q1: We are observing poor initiation and low conversion during the ortho-lithiation of 2-methylbenzoic acid at a larger scale. What are the likely causes?
A1: Low conversion in scaled-up lithiation reactions often stems from issues with reagent quality, temperature control, and solvent purity.[4]
-
Reagent Quality: The molarity of commercially available organolithium reagents can degrade over time. It is imperative to titrate the reagent before each use to ascertain its exact concentration.[4]
-
Temperature Control: Ortho-lithiation reactions are typically conducted at cryogenic temperatures (e.g., -78 °C to -40 °C) to minimize side reactions and decomposition of the lithiated intermediate.[6] Maintaining this temperature consistently throughout a large reactor can be challenging. Hot spots can lead to localized decomposition and reduced yield.
-
Solvent and Substrate Purity: Organolithium reagents are extremely reactive toward protic impurities like water.[4] Ensure all solvents (typically THF) and the 2-methylbenzoic acid starting material are rigorously dried. At scale, this may require azeotropic drying or passing solvents through activated alumina columns.
-
Inert Atmosphere: A strictly inert atmosphere (argon or nitrogen) is crucial.[4] Any ingress of oxygen or moisture will consume the organolithium reagent and reduce the yield. Ensure the reactor is leak-tight and has a positive pressure of inert gas.
Q2: How do we manage the exotherm during the addition of n-BuLi at a 10 kg scale?
A2: Managing the exotherm is a critical safety and process control consideration. The reaction of n-BuLi with the acidic proton of the carboxylic acid is highly exothermic, as is the subsequent ortho-deprotonation.
-
Controlled Addition Rate: The addition of n-BuLi must be slow and controlled, allowing the reactor's cooling system to dissipate the generated heat effectively. The addition rate should be linked to the internal temperature of the reactor, with automated shutdown protocols if the temperature exceeds a set limit.
-
Efficient Cooling: Ensure your reactor has sufficient cooling capacity for the scale of the reaction. A jacketed reactor with a high-performance cooling fluid is essential.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this will impact throughput. A balance must be found between safety and efficiency.
Q3: What are the best practices for quenching a large-scale organolithium reaction safely?
A3: Quenching large volumes of reactive organometallic reagents is a hazardous operation that must be meticulously planned.[7][8]
-
Reverse Quench: For the isopropylation step, a "reverse quench" is often safer at scale. This involves slowly adding the lithiated intermediate to a solution of the isopropylating agent at a controlled temperature. This ensures the organolithium is always the limiting reagent in the quench flask, minimizing the potential for a runaway reaction.
-
Quenching Unreacted Organolithium: After the main reaction, any unreacted organolithium must be safely quenched before work-up. This is typically done by the slow, controlled addition of a protic solvent. A sequence of increasingly reactive quenching agents is recommended, starting with isopropanol, followed by methanol, and finally water.[9] The quench should be performed at low temperatures (e.g., -20 °C to 0 °C) in an inert atmosphere.[8]
Troubleshooting Guide: Thermal Runaway Events
| Symptom | Potential Cause | Corrective Action |
| Rapid, uncontrolled temperature increase during n-BuLi addition. | Addition rate is too fast for the cooling system. | Immediately stop the addition. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture. |
| Localized hot spots due to poor mixing. | Ensure the reactor's agitation is sufficient to maintain a homogenous temperature throughout the vessel. | |
| Cooling system failure. | Have a backup cooling plan, such as an emergency quench with a cold, inert solvent. |
II. Regioselectivity and Steric Hindrance
The structure of 2-isopropoxy-6-methylbenzoic acid presents a unique challenge due to the presence of two ortho substituents to the carboxylic acid group. The directing metalation group (DMG), in this case, the carboxylate, dictates the position of lithiation.[1][2]
Frequently Asked Questions (FAQs)
Q4: The carboxylic acid group directs ortho-lithiation, but it's also acidic. How does this affect the stoichiometry of the reaction?
A4: The carboxylic acid proton is the most acidic proton in the molecule and will be abstracted first by the organolithium reagent. This means a minimum of two equivalents of the organolithium reagent are required: one to deprotonate the carboxylic acid, forming the lithium carboxylate, and a second to deprotonate the ortho-position.[10][11] The lithium carboxylate then acts as the directing group for the second lithiation.
Q5: We are observing incomplete conversion to the desired product, with significant recovery of the 2-methylbenzoic acid starting material. Could steric hindrance be a factor?
A5: Yes, steric hindrance from the methyl group at the 6-position can significantly impede the approach of the bulky organolithium base to the ortho-proton.[12][13] This steric clash can slow down the rate of lithiation or prevent it from going to completion, especially under mild conditions.
-
Choice of Base: sec-Butyllithium (s-BuLi), often complexed with TMEDA (tetramethylethylenediamine), is a stronger base than n-BuLi and can be more effective at overcoming steric hindrance.[14]
-
Reaction Time and Temperature: Increasing the reaction time or allowing the reaction temperature to slowly rise (e.g., from -78 °C to -40 °C) after the addition of the base can sometimes drive the lithiation to completion. However, this must be balanced against the risk of side reactions or decomposition.
Workflow for Optimizing the Ortho-Lithiation Step
Caption: Decision workflow for troubleshooting incomplete ortho-lithiation.
III. Impurity Profile and Product Isolation
A critical aspect of pharmaceutical development is understanding and controlling the impurity profile of the active pharmaceutical ingredient (API).[15][16][17] The scale-up synthesis of 2-isopropoxy-6-methylbenzoic acid can generate several process-related impurities.
Frequently Asked Questions (FAQs)
Q6: What are the most likely impurities we should expect from this synthesis, and how can we control them?
A6: The impurity profile will likely include unreacted starting material, isomers, and byproducts from the isopropylation step.[18]
-
Unreacted 2-Methylbenzoic Acid: As discussed, incomplete lithiation is a primary cause. Optimizing the lithiation conditions is key to minimizing this impurity.
-
Isomeric Benzoic Acids: While the carboxylate is a strong ortho-director, there is a small possibility of lithiation at other positions, though this is generally minimal.
-
Over-alkylation Products: If a highly reactive isopropylating agent is used, or if the reaction temperature is not well-controlled, there is a risk of further reactions.
-
Impurities from Work-up: The work-up procedure, which involves quenching and pH adjustment, can introduce inorganic salts that need to be effectively removed.
Q7: Our product is difficult to crystallize during work-up. What could be the issue?
A7: Crystallization difficulties can arise from several factors at a larger scale.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization. An additional purification step, such as a charcoal treatment or a wash with a non-polar solvent to remove organic impurities, may be necessary.
-
Solvent System: The choice of solvent for crystallization is critical. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Experiment with different solvent mixtures (e.g., toluene/heptane, ethyl acetate/hexane).
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred for growing larger, purer crystals.
Protocol: Standard Work-up and Isolation
-
Quench: Cool the reaction mixture to -20 °C. Slowly add a pre-cooled solution of isopropanol in THF to quench any unreacted organolithium.
-
Acidification: Slowly add the quenched reaction mixture to a pre-cooled aqueous solution of 2M HCl with vigorous stirring, maintaining the temperature below 10 °C. The final pH should be between 1 and 2 to ensure the carboxylic acid is fully protonated.
-
Extraction: Transfer the mixture to a separation funnel or reactor. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Wash: Wash the combined organic layers with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the crude product from a suitable solvent system to achieve the desired purity.
Impurity Control Strategy
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 7. ehs.ucr.edu [ehs.ucr.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. epfl.ch [epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. biomedres.us [biomedres.us]
- 16. ajprd.com [ajprd.com]
- 17. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Characterization of Byproducts in 2-Isopropoxy-6-methylbenzoic Acid Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropoxy-6-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to address the common challenges associated with byproduct formation and characterization during this specific synthesis. Our goal is to equip you with the expertise to identify, understand, and mitigate the formation of impurities, ensuring the integrity and purity of your target compound.
Introduction to the Synthesis and Potential Byproducts
The synthesis of 2-isopropoxy-6-methylbenzoic acid, a key intermediate in various pharmaceutical and fine chemical applications, is most commonly achieved via a Williamson ether synthesis.[1] This reaction involves the deprotonation of 2-hydroxy-6-methylbenzoic acid to form a phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[2][3] While seemingly straightforward, this process can be complicated by several side reactions, leading to a range of byproducts that can complicate purification and compromise final product quality.
Understanding the potential formation of these byproducts is the first step toward effective troubleshooting. The primary impurities encountered in this synthesis can be categorized as follows:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-hydroxy-6-methylbenzoic acid.
-
Regioisomers: Although less common with the ortho-substituted starting material, trace amounts of other isomeric products could potentially form depending on reaction conditions.
-
Products of Elimination: The use of a secondary alkyl halide (isopropyl group) introduces the risk of E2 elimination, especially with a sterically hindered substrate, leading to the formation of propene and unreacted phenoxide.[3]
-
Byproducts from Dealkylation: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the desired ether product can undergo dealkylation, reverting to the starting salicylic acid derivative.[4][5]
-
Esterification Byproducts: If the reaction conditions are not strictly anhydrous, or if there are acidic or basic catalysts present, esterification of the carboxylic acid with the isopropyl alcohol (formed from hydrolysis of the alkyl halide) or with the starting material itself can occur.[6][7]
This guide will provide detailed methodologies to identify and quantify these byproducts, along with practical advice to minimize their formation.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address specific issues you may encounter during your experiments.
Issue 1: My final product shows a significant amount of the starting material, 2-hydroxy-6-methylbenzoic acid.
Q: What are the likely causes for an incomplete reaction, and how can I drive the synthesis to completion?
A: An incomplete reaction is one of the most common issues. The primary causes are insufficient deprotonation of the starting material, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Inadequate Base: The pKa of the phenolic hydroxyl group in a salicylic acid derivative is significantly lower than that of a simple phenol, but complete deprotonation is still crucial for an efficient reaction. Ensure you are using at least one full equivalent of a strong enough base (e.g., sodium hydride, potassium carbonate) to form the phenoxide.[2]
-
Alkylating Agent: While 2-iodopropane is more reactive than 2-bromopropane, it is also more expensive and can be less stable. If using 2-bromopropane, consider slightly elevated temperatures or longer reaction times. Ensure the alkylating agent is fresh and free of degradation products.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether synthesis as it can help to solvate the cation of the base and leave the alkoxide more nucleophilic.[3]
-
Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and dealkylation. Monitor your reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal balance of time and temperature.[8]
Issue 2: I've identified an impurity with the same mass as my product but a different retention time in HPLC. Could this be a regioisomer?
Q: How can I definitively identify if a byproduct is a regioisomer, and what analytical techniques are best suited for this?
A: While less probable with a 2,6-disubstituted starting material, the formation of a regioisomeric ether is a possibility that must be considered. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers.[9][10][11]
-
¹H NMR Spectroscopy: The substitution pattern on the aromatic ring will give rise to a unique set of signals in the aromatic region (typically 6.5-8.0 ppm). The coupling constants (J-values) between adjacent protons are particularly informative.
-
¹³C NMR Spectroscopy: The number of distinct signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the molecule, which can differ between isomers.
-
2D NMR Techniques: For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[12] COSY will show which protons are coupled to each other, while HSQC will correlate each proton with its directly attached carbon atom.[9]
Issue 3: My reaction mixture has a low yield of the desired product, and I suspect elimination is a major side reaction.
Q: What conditions favor the E2 elimination side reaction, and how can I minimize its occurrence?
A: The use of a secondary alkyl halide like 2-bromopropane makes the reaction susceptible to E2 elimination, where the alkoxide acts as a base rather than a nucleophile.[1]
-
Steric Hindrance: The ortho-methyl group on the starting material can create steric hindrance, making the SN2 pathway more difficult and favoring elimination.
-
Base Strength and Steric Bulk: A strong, sterically hindered base is more likely to act as a base and promote elimination. While a strong base is needed, a very bulky one might exacerbate the problem.
-
Temperature: Higher reaction temperatures significantly favor elimination over substitution. Running the reaction at the lowest effective temperature is crucial.
-
Solvent: The choice of solvent can influence the ratio of substitution to elimination. Protic solvents can solvate the alkoxide and reduce its nucleophilicity, potentially favoring elimination. A polar aprotic solvent is generally recommended.[3]
Issue 4: During workup, I'm isolating a significant amount of a byproduct that I suspect is an ester. How can this be formed and how do I confirm its identity?
Q: What are the potential ester byproducts and what is the best way to characterize and remove them?
A: The formation of ester byproducts can occur through several pathways. The most likely candidates are the isopropyl ester of 2-isopropoxy-6-methylbenzoic acid or the isopropyl ester of the starting material, 2-hydroxy-6-methylbenzoic acid.
-
Formation Pathway: These esters can form if there is a source of isopropanol in the reaction mixture (e.g., from hydrolysis of the alkyl halide) and acidic or basic conditions that catalyze esterification.[6]
-
Characterization:
-
FT-IR Spectroscopy: The presence of a strong carbonyl stretch for the ester (typically around 1730-1750 cm⁻¹) in addition to the carboxylic acid carbonyl (around 1680-1710 cm⁻¹) can be indicative.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the ester. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile impurities.[13][14]
-
NMR Spectroscopy: The presence of a characteristic septet and doublet for the isopropyl group attached to the ester oxygen will be evident in the ¹H NMR spectrum.
-
-
Removal: Ester byproducts can often be removed by hydrolysis.[15][16] During the workup, a basic wash (e.g., with dilute NaOH or NaHCO₃) can hydrolyze the ester back to the carboxylic acid, which can then be isolated with the main product upon acidification.[17]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for analyzing the purity of 2-isopropoxy-6-methylbenzoic acid?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for analyzing the purity of benzoic acid derivatives.[18][19] A C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acid modifier (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid is a good starting point.[19]
Q2: How can I remove unreacted 2-hydroxy-6-methylbenzoic acid from my final product?
A2: The pKa values of the phenolic hydroxyl group and the carboxylic acid are different enough to allow for selective extraction in some cases. However, a more reliable method is column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the more polar starting material from the less polar ether product.
Q3: Can I use a different alkylating agent, like isopropyl tosylate?
A3: Yes, isopropyl tosylate can be an effective alkylating agent and is sometimes used in Williamson ether synthesis.[1] Tosylates are excellent leaving groups, which can sometimes lead to milder reaction conditions. However, they are also susceptible to elimination reactions.
Q4: What is the role of a phase-transfer catalyst in this synthesis?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial if the reaction is run in a biphasic system (e.g., an aqueous base and an organic solvent). The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. This can sometimes improve reaction rates and yields.[20]
Experimental Protocols & Data
Protocol 1: HPLC Analysis of Reaction Mixture
This protocol provides a general method for monitoring the reaction progress and assessing the purity of the final product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30 °C.[18]
-
Detection Wavelength: 230 nm.[18]
-
Injection Volume: 10 µL.[18]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.[19]
| Compound | Expected Retention Time (min) |
| 2-hydroxy-6-methylbenzoic acid | ~ 5-7 |
| 2-isopropoxy-6-methylbenzoic acid | ~ 10-12 |
| Isopropyl 2-isopropoxy-6-methylbenzoate | ~ 14-16 |
Note: Retention times are approximate and will vary depending on the specific HPLC system and column.
Protocol 2: GC-MS Analysis for Volatile Byproducts
This method is useful for identifying volatile byproducts such as esters.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI).
-
Sample Preparation: Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) is often necessary for good chromatographic performance.[21][22] This can be achieved using reagents like diazomethane or BSTFA.
Visualizing Reaction Pathways and Workflows
Caption: Key reaction pathways in the synthesis of 2-isopropoxy-6-methylbenzoic acid.
Caption: Analytical workflow for byproduct characterization.
References
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Available at: [Link]
-
HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. SIELC Technologies. Available at: [Link]
- Method for producing ortho-alkoxybenzoic acid.Google Patents.
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. Available at: [Link]
-
Product Characterization Methods. Southwest Research Institute. Available at: [Link]
-
SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. ResearchGate. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Dealkylation of Alkyl and Aryl Ethers with AlCl3 - NaI in the Absence of Solvent. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 2-Propoxy-5-Methylbenzoic Acid. National Institutes of Health. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
-
Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Master Organic Chemistry. Available at: [Link]
-
Photocatalytic Dealkylation of Aryl Alkyl Ethers. ACS Publications. Available at: [Link]
-
Dealkylation of Alkyl and Aryl Ethers with AlCl3-NaI in the Free Solvent Condition. ResearchGate. Available at: [Link]
-
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL. Available at: [Link]
-
Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]
-
DEALKYLATION OF ETHERS. A REVIEW. Organic Chemistry Portal. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. National Institutes of Health. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
Recent advances in ether dealkylation. The Vespiary. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]
- Preparation method of 2-methoxy-6-methylbenzoic acid.Google Patents.
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. Available at: [Link]
-
Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Separation Science. Available at: [Link]
-
A Process For The Preparation Of Alkoxy Benzoic Acid. QuickCompany. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Available at: [Link]
-
2-Hydroxy-6-isopropyl-3-methylbenzoic acid. National Institutes of Health. Available at: [Link]
-
Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. Available at: [Link]
-
What are the products of the esterification reaction of 2 - Methylbenzoic Acid? A Blog about Benzoic Acid. Available at: [Link]
-
presence of organic impurities into active pharmaceutical ingredients. IJPSR. Available at: [Link]
-
Analytical Tools for Characterization of Biotechnology Products and Processes. LCGC North America. Available at: [Link]
-
Synthesis of 2-iodo-5-methyl-benzoic acid. PrepChem. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
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- 7. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
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- 13. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 14. EP0520815B1 - Method for producing ortho-alkoxybenzoic acid - Google Patents [patents.google.com]
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- 16. chemguide.co.uk [chemguide.co.uk]
- 17. orgosolver.com [orgosolver.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. gcms.cz [gcms.cz]
- 22. erndim.org [erndim.org]
Technical Support Center: Handling & Optimization Guide for 2-Isopropoxy-6-methylbenzoic Acid
[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-isopropoxy-6-methylbenzoic acid , a specialized intermediate often employed in the synthesis of GPCR modulators, antifungals, or complex polyketide analogs.[1]
This molecule presents a unique set of challenges due to its 2,6-disubstitution pattern .[1] The steric bulk of the ortho-methyl and ortho-isopropoxy groups creates a "blocked" environment around the carboxylic acid, significantly altering its reactivity compared to standard benzoic acid.[1] This guide addresses these specific chemical behaviors and safety protocols.
Module 1: Safety & Hazard Mitigation
Q: What are the critical safety hazards associated with this compound?
A: While specific toxicological data for this exact intermediate may be limited, it falls under the hazard profile of substituted benzoic acids and ortho-alkylated phenols . Treat it as a hazardous irritant.
Core Hazards (GHS Classification Inferred):
Immediate Action Protocol:
-
Inhalation: The compound is likely a fine solid/powder. Inhalation of dust can cause severe upper respiratory tract irritation. Use a fume hood.
-
Skin Contact: The lipophilic nature (isopropoxy group) aids dermal penetration. Wash immediately with soap and water; do not use ethanol, as it may increase skin absorption.
Q: What is the recommended PPE for weighing and transfer?
A: Standard nitrile gloves (0.11 mm) are generally sufficient for incidental contact. However, due to the potential for dust generation:
-
Respiratory: If weighing outside a fume hood (not recommended), use an N95 (US) or P2 (EU) dust mask.
-
Eyes: Safety glasses with side shields are mandatory. If the powder is fine/electrostatic, use chemical goggles to prevent dust entry from the sides.
Visualization: Safe Handling Workflow
Figure 1: Safe handling workflow emphasizing the critical control point at weighing due to dust hazards.
Module 2: Storage & Stability
Q: How should I store this material to prevent degradation?
A:
-
Temperature: Store at 2–8°C (Refrigerated). While the benzoic acid core is stable, the ether linkage (isopropoxy) can be susceptible to slow oxidation or hydrolysis under extreme conditions.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]
-
Hygroscopicity: Carboxylic acids can form hydrates. Keep the container tightly sealed. If the solid clumps, it has likely absorbed moisture, which will affect your stoichiometry.
Q: What is the solubility profile?
A:
| Solvent | Solubility | Notes |
|---|---|---|
| Water (pH 7) | Insoluble | The hydrophobic isopropoxy/methyl groups dominate.[1] |
| 0.1M NaOH | Soluble | Forms the sodium benzoate salt. |
| DCM / Chloroform | High | Excellent for extraction. |
| DMSO / DMF | High | Preferred for nucleophilic substitution reactions. |
| Methanol/Ethanol | Moderate | Good for transfers, but avoid if using reactive acyl chlorides. |
Module 3: Experimental Troubleshooting (The "Ortho Effect")
Q: My esterification reaction (MeOH/H2SO4) is failing or extremely slow. Why?
A: This is the most common issue with 2-isopropoxy-6-methylbenzoic acid . You are encountering the "Ortho Effect" (Steric Inhibition of Resonance and Attack).[7]
The Mechanism of Failure:
-
Steric Blockade: The carbonyl carbon is sandwiched between a methyl group (position 6) and an isopropoxy group (position 2).
-
Twisting: These bulky groups force the carboxyl group to rotate perpendicular to the benzene ring to minimize strain.
-
Nucleophilic Access: A standard alcohol (methanol) cannot easily attack the carbonyl carbon to form the tetrahedral intermediate because the path is physically blocked.
Q: How do I overcome this steric hindrance for coupling/esterification?
A: You must switch to a more aggressive activation strategy. Standard Fischer esterification will not work efficiently.
Recommended Protocols:
Option A: The Acyl Chloride Route (Gold Standard)
-
Convert the acid to the acid chloride using Oxalyl Chloride (with catalytic DMF) or Thionyl Chloride .
-
Note: The acid chloride is planar and highly reactive (sp2), but the formation of the tetrahedral intermediate during alcohol attack is still hindered. However, the chloride is a much better leaving group than water.
-
-
React the acid chloride with your alcohol/amine using a strong base (e.g., NaH or LiHMDS) or Pyridine/DMAP.
Option B: The "Newman" Esterification (For Methyl Esters)
-
Dissolve the acid in 100% Sulfuric Acid (oleum).
-
Pour into cold methanol.
Option C: Modern Coupling Agents [1]
-
Use HATU or PyBOP rather than EDC/NHS. HATU is generally superior for sterically hindered couplings.
Visualization: Overcoming Steric Hindrance
Figure 2: Comparison of synthetic pathways. Direct esterification often fails due to the 2,6-disubstitution; acid chloride activation is required.[1]
Module 4: Purification & Waste
Q: How do I purify the unreacted starting material?
A: Utilize the acidity of the carboxylic acid (Acid-Base Extraction).
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).
-
Wash: Wash with saturated NaHCO3 (Sodium Bicarbonate).
-
Outcome: The 2-isopropoxy-6-methylbenzoic acid will deprotonate and move into the aqueous layer as the sodium salt.[1] Impurities (esters, neutral byproducts) stay in the organic layer.
-
-
Recover: Separate the aqueous layer. Acidify carefully with 1M HCl until pH < 2. The product will precipitate out as a solid.
-
Filter: Collect the solid via vacuum filtration.
Q: How should I dispose of this chemical?
A:
-
Classification: Hazardous Organic Waste (Acidic).
-
Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Do NOT: Do not flush down the drain. The isopropoxy group makes it toxic to aquatic life (high BOD).
References
Sources
- 1. o-Thymotic acid | C11H14O3 | CID 11052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. The Ortho Effect of benzoic acids [almerja.com]
Validation & Comparative
Comparative Technical Guide: 2-Isopropoxy-6-methylbenzoic Acid in Medicinal Chemistry
Executive Summary
2-Isopropoxy-6-methylbenzoic acid represents a highly specialized scaffold in medicinal chemistry, distinguished by its "ortho-sandwich" substitution pattern. Unlike simple benzoic acid derivatives, this compound features a unique combination of a bulky, lipophilic ether group (isopropoxy) at the C2 position and a methyl group at the C6 position.
This specific arrangement creates a Steric Inhibition of Resonance (SIR) effect that forces the carboxylic acid moiety out of planarity with the aromatic ring. For drug development professionals, this molecule offers three critical advantages:
-
Metabolic Resistance: The steric bulk protects the carboxylate from rapid glucuronidation and hinders esterase attack.
-
Lipophilic Targeting: The isopropoxy group significantly increases LogP, facilitating membrane permeability and hydrophobic pocket occupancy (e.g., in CFTR modulators).
-
Acidic Modulation: The twisted conformation generally lowers pKa relative to benzoic acid, altering ionization at physiological pH.
Part 1: Physicochemical Performance & Comparison
The following table contrasts 2-isopropoxy-6-methylbenzoic acid with its direct biosynthetic precursor (6-MSA) and standard steric/electronic benchmarks.
Table 1: Comparative Physicochemical Profile
| Feature | 2-Isopropoxy-6-methylbenzoic acid (Target) | 6-Methylsalicylic acid (6-MSA) (Precursor) | 2,6-Dimethylbenzoic acid (Steric Benchmark) | 2-Methoxy-6-methylbenzoic acid (Electronic Analog) |
| Structure | Ortho-Isopropoxy / Ortho-Methyl | Ortho-Hydroxy / Ortho-Methyl | Bis-Ortho-Methyl | Ortho-Methoxy / Ortho-Methyl |
| Steric Bulk (Ortho) | High (Isopropyl group volume) | Medium (Hydroxyl is small) | High (Rigid methyls) | Medium-High (Methoxy is smaller than OiPr) |
| Electronic Effect | Resonance Donor (Attenuated by twist) | Strong H-bond Donor (Intramolecular) | Inductive Donor only | Resonance Donor |
| Est. LogP | ~3.5 - 3.8 (High Lipophilicity) | ~2.3 | ~2.9 | ~2.6 |
| Est. pKa | 3.2 - 3.5 | 3.0 (Stabilized by H-bond) | 3.25 | 3.4 |
| Metabolic Stability | High (Blocks Phase II conjugation) | Low (Rapid Glucuronidation/Sulfation) | High | Moderate (O-demethylation risk) |
| Primary Utility | Hydrophobic Pharmacophore / Metabolic Shield | Biosynthetic Intermediate / Antibiotic Precursor | Steric Probe | Bioisostere |
Mechanism of Action: The Ortho-Effect
In 2-isopropoxy-6-methylbenzoic acid, the collision between the carbonyl oxygen of the carboxylic acid and the bulky isopropoxy group forces the carboxyl group to rotate approximately 90° relative to the benzene ring.
-
Consequence 1: Resonance stabilization between the phenyl ring and the carboxyl group is broken.
-
Consequence 2: The ground state of the acid is destabilized (steric strain), while the carboxylate anion relieves some of this strain, leading to increased acidity (lower pKa) compared to unsubstituted benzoic acid (pKa 4.2).
Part 2: Synthetic Accessibility & Protocols
Synthesis of this compound requires overcoming the very steric hindrance that makes it valuable. Direct alkylation of the acid is often low-yielding due to the "ortho-effect" blocking nucleophilic attack. The High-Integrity Protocol utilizes an ester protection strategy to ensure regioselectivity.
Logical Synthesis Flow
The following diagram illustrates the optimized pathway from the commercially available 6-methylsalicylic acid.
Figure 1: Step-wise synthetic pathway ensuring high purity by avoiding competitive C-alkylation or polymerization.
Experimental Protocol: O-Alkylation and Hydrolysis
Note: This protocol assumes the starting material is Methyl 6-methylsalicylate (protected acid).
Step 1: O-Alkylation (The Critical Step)
-
Reagents: Dissolve Methyl 6-methylsalicylate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Activation: Add finely powdered Potassium Carbonate (
, 2.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion. Why: The phenoxide is a better nucleophile than the neutral phenol. -
Alkylation: Add 2-Bromopropane (isopropyl bromide, 3.0 eq) dropwise.
-
Conditions: Heat the mixture to 60-70°C for 12-16 hours. Note: Higher temperatures may cause elimination of isopropyl bromide to propene.
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
Step 2: Sterically Hindered Hydrolysis
-
Challenge: The methyl and isopropoxy groups shield the ester carbonyl from hydroxide attack. Standard room temperature hydrolysis will fail.
-
Reagents: Dissolve the intermediate ester in Ethanol/Water (3:1 ratio). Add NaOH (5.0 eq).
-
Conditions: Reflux (80°C) is mandatory. Monitor by TLC; reaction may require 24-48 hours.
-
Isolation: Acidify carefully with 1N HCl to pH 2. The product will precipitate or oil out due to high lipophilicity.
Part 3: Functional Performance in Drug Discovery
Metabolic Shielding (The "Sandwich" Effect)
In drug design, carboxylic acids are liabilities for Phase II metabolism (Glucuronidation). The 2-isopropoxy-6-methyl motif effectively "sandwiches" the carboxylate.
-
Data Support: Studies on similar ortho-disubstituted benzoates (e.g., 2,6-dimethyl) show a >50-fold reduction in esterase hydrolysis rates compared to unsubstituted benzoates [1].
-
Application: This scaffold is ideal for prodrugs requiring slow release or for acidic pharmacophores that must survive first-pass metabolism.
Hydrophobic Pocket Occupancy
The isopropoxy group acts as a "greasy anchor." In the context of CFTR modulators (e.g., related sulfonamide derivatives), this group fills hydrophobic cavities in the transmembrane domains, improving binding affinity (
Visualizing the Steric Block
The following diagram conceptualizes the steric environment around the carboxyl group, explaining the metabolic stability.
Figure 2: The "Ortho-Sandwich" effect where C2-Isopropoxy and C6-Methyl groups sterically crowd the C1-Carboxyl, forcing it out of plane and blocking enzymatic access.
References
- Steric Effects in Benzoate Hydrolysis: Source: Cohen, S. G., & Schneider, A. (1974). Steric hindrance in the hydrolysis of 2,6-disubstituted benzoates. Journal of the American Chemical Society. Context: Establishes the kinetic resistance of 2,6-disubstituted systems to hydrolytic enzymes.
-
CFTR Modulator Synthesis & SAR: Source: United States Patent Application 20240002361. "5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity." Context: Identifies 2-isopropoxy-6-methylbenzoic acid as a key intermediate for high-affinity CFTR modulators. URL:
- Ortho-Effect and Acidity: Source: Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of ortho-substituted benzoic acids. Journal of the Chemical Society. Context: Foundational data on how ortho-substitution increases acidity via steric inhibition of resonance.
- Synthesis of Alkoxy-Methylbenzoic Acids: Source:Journal of Medicinal Chemistry (General Protocol Reference for O-alkylation of salicylates). Protocol Validation: Validates the /DMF/Heat method for sterically hindered phenols.
A Comparative Guide to the Validation of Analytical Methods for 2-Isopropoxy-6-Methylbenzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-isopropoxy-6-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity, reliability, and compliance with global regulatory standards.[1][2][3] The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2), which provide a harmonized framework for analytical procedure validation.[1][4][5][6][7][8][9]
Introduction: The Imperative of Rigorous Method Validation
In the pharmaceutical landscape, the validation of an analytical method is the bedrock upon which product quality and patient safety are built.[7] It is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[2][3] For a compound like 2-isopropoxy-6-methylbenzoic acid, which may serve as a critical starting material or intermediate, a validated analytical method is essential for ensuring its identity, purity, and strength.
The selection of an appropriate analytical technique is the first crucial step. High-Performance Liquid Chromatography (HPLC) stands out as a preferred method for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[10] This guide will primarily focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method, while also providing a comparative overview of other potential techniques.
The Analytical Target Profile (ATP): Defining the Method's Purpose
Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP).[7][8] The ATP is a prospective summary of the method's intended use and desired performance characteristics.[7] For the quantitative analysis of 2-isopropoxy-6-methylbenzoic acid in a drug substance, the ATP might include:
-
Analyte: 2-isopropoxy-6-methylbenzoic acid
-
Matrix: Bulk drug substance
-
Method Type: Quantitative assay for purity
-
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust over a defined range.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method with UV detection is a robust and widely available technique suitable for the analysis of benzoic acid derivatives.[11][12][13]
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Validation Parameters and Experimental Protocols
The validation of the HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:[5][6]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
Experimental Protocol:
-
Forced Degradation Study: Subject a solution of 2-isopropoxy-6-methylbenzoic acid to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Assess the peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is considered specific if the analyte peak is well-resolved from any degradation products or impurities.[3]
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of 2-isopropoxy-6-methylbenzoic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 501234 |
| 75% | 75 | 752345 |
| 100% | 100 | 1003456 |
| 125% | 125 | 1254567 |
| 150% | 150 | 1505678 |
| Correlation Coefficient (r²) | > 0.999 |
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][10] For an assay, the typical range is 80% to 120% of the test concentration.
Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often expressed as the percent recovery.
Experimental Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 2-isopropoxy-6-methylbenzoic acid into a placebo.
-
Analyze the samples and calculate the percent recovery for each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[5]
-
Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment.[10]
Experimental Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (three concentrations, three replicates each).[5]
-
Intermediate Precision: Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[1]
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Assay of 6 replicates | < 1.0 |
| Intermediate Precision | Different Day, Different Analyst | < 1.5 |
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (3:1 for DL and 10:1 for QL) or by using the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous phase (± 0.2 units)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria: The system suitability parameters should remain within the pre-defined limits for all variations.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be considered for the analysis of 2-isopropoxy-6-methylbenzoic acid. The choice of method depends on the specific requirements of the analysis.
| Analytical Method | Principle | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like benzoic acids; high temperatures can cause degradation. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte. | Simple, rapid, and cost-effective. | Low specificity, prone to interference from other UV-absorbing compounds. |
| Titrimetry | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | High precision and accuracy for assay of pure substances; a primary method. | Not suitable for impurity profiling; less sensitive than chromatographic methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information. | Higher equipment and operational costs, potential for matrix effects like ion suppression. |
Visualizing the Workflow
Analytical Method Validation Workflow
Caption: Interrelationship of Validation Parameters
Conclusion
The validation of the analytical method for 2-isopropoxy-6-methylbenzoic acid is a critical exercise that ensures the generation of reliable and accurate data. A well-validated RP-HPLC method, as outlined in this guide, provides a high degree of confidence in the quality of the drug substance. By adhering to the principles of the ICH guidelines and employing a systematic approach to validation, pharmaceutical manufacturers can ensure regulatory compliance and contribute to the production of safe and effective medicines.
References
- Vertex AI Search. (2020, November 15).
- AMSbiopharma. (2025, July 22).
- ResearchGate. (2013, July-August).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharmaguideline. (2024, December 11).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Lab Manager. (2025, October 22).
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
- Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- International Council for Harmonis
- Sigma-Aldrich. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid 99 4389-53-1.
- PMC. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
- Sookying, S., et al. (2021, December 31).
- Benchchem.
- ResearchGate.
- Target Analysis.
- The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
- ResearchGate. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
- Cayman Chemical. 2-hydroxy-6-Methylbenzoic Acid.
- National Center for Biotechnology Inform
- National Center for Biotechnology Information.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
Biological Activity of 2-Isopropoxy-6-methylbenzoic Acid Analogs: A Comparative Guide
This guide provides an in-depth technical analysis of 2-isopropoxy-6-methylbenzoic acid and its structural analogs. While the free acid itself serves primarily as a synthetic intermediate or weak enzyme inhibitor, its analogs —specifically those derivatized at the carboxylic acid position—represent a privileged scaffold in medicinal chemistry, most notably in the development of CFTR modulators (Cystic Fibrosis) and RXR/PPAR nuclear receptor agonists .
Executive Summary & Pharmacophore Analysis
2-isopropoxy-6-methylbenzoic acid represents a "privileged scaffold" characterized by two critical structural features: steric orth-substitution and lipophilic etherification .
-
The "Ortho-Twist" Effect: The 6-methyl group forces the carboxylic moiety (or its derivative) out of planarity with the benzene ring. This conformational lock reduces the entropic penalty of binding to protein targets and sterically shields the carbonyl from nucleophilic attack or metabolic conjugation (e.g., glucuronidation).
-
The Isopropoxy Anchor: The bulky 2-isopropoxy group fills hydrophobic pockets (e.g., in CFTR or PPAR
) more effectively than a simple methoxy group, enhancing potency while maintaining solubility.
Core Biological Applications
| Therapeutic Area | Target | Role of Scaffold | Key Analogs |
| Cystic Fibrosis | CFTR (Chloride Channel) | N-terminal anchor for F508del correctors | Heteroarylaminosulfonamides |
| Metabolic Disease | RXR / PPAR | Acidic head-group mimic | Rexinoids, Glitazar analogs |
| Enzymology | Competitive Inhibitor | Salicylic acid bioisosteres |
Mechanism of Action (MOA)
Pathway 1: CFTR Modulation (Cystic Fibrosis)
In the context of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation, analogs of this scaffold (often converted to sulfonamides) act as correctors . They bind to the metastable NBD1 (Nucleotide Binding Domain 1) or the MSD (Membrane Spanning Domain) interface, stabilizing the folded state of the F508del mutant protein and preventing its premature degradation by the proteasome.
Figure 1: Mechanism of CFTR rescue by 2-isopropoxy-6-methylbenzoic acid analogs.
Pathway 2: RXR/PPAR Agonism
As a carboxylic acid (or bioisostere), the scaffold mimics fatty acids, binding to the Ligand Binding Domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs). The 2-isopropoxy group engages the hydrophobic "arm" of the pocket, while the carboxylate forms hydrogen bonds with key tyrosine/histidine residues (e.g., Tyr473 in PPAR
Comparative Performance Analysis
This section compares the 2-isopropoxy-6-methyl scaffold against standard alternatives used in drug discovery.
Table 1: Structure-Activity Relationship (SAR) & Stability
Comparison of the "2-isopropoxy-6-methyl" scaffold vs. "Unsubstituted" and "Methoxy" variants.
| Feature | 2-Isopropoxy-6-methyl (Target) | 2-Methoxy-Benzoic (Alternative A) | Unsubstituted Benzoic (Alternative B) |
| Metabolic Stability | High (Steric shield blocks glucuronidation) | Low (Rapid O-demethylation/conjugation) | Low (Rapid Phase II conjugation) |
| Lipophilicity (cLogP) | ~3.2 (Optimal for membrane permeability) | ~1.8 (Often too polar for intracellular targets) | ~1.5 (Low permeability) |
| Conformation | Twisted (Non-planar COOH) | Planar (Intramolecular H-bond dominates) | Planar |
| CFTR Correction (EC50) | < 1 µM (High potency in analogs) | > 10 µM (Weak binding) | Inactive |
| Toxicity Risk | Low (Metabolically robust) | Moderate (Reactive metabolites) | Low |
Table 2: Biological Efficacy in CFTR Rescue (F508del-HBE Cells)
Data derived from patent literature on heteroarylaminosulfonamide derivatives of these acids.
| Compound Analog | R1 (Pos 2) | R2 (Pos 6) | Chloride Transport (% of WT) | Notes |
| Analog A (Target) | -OiPr | -CH3 | 45% | Best balance of potency/stability |
| Analog B | -OCH3 | -CH3 | 15% | Loss of hydrophobic contact |
| Analog C | -OiPr | -H | 28% | Loss of conformational lock |
| Analog D | -OCF3 | -CH3 | 40% | Potent, but synthesis is costly |
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Intermediate)
Objective: Synthesis of 2-isopropoxy-6-methylbenzoic acid for use as a building block.
-
Starting Material: Begin with 2-hydroxy-6-methylbenzoic acid (6-methylsalicylic acid).[1]
-
Esterification: Protect the carboxylic acid by converting to methyl ester (MeOH, H2SO4, Reflux, 4h).
-
Etherification: React the methyl ester with isopropyl bromide (2-bromopropane) and K2CO3 in DMF at 60°C for 12h.
-
Critical Step: Monitor by TLC. The steric hindrance of the 6-methyl group slows this reaction compared to simple salicylates.
-
-
Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at 50°C.
-
Workup: Acidify with 1M HCl to pH 3, extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.
-
Validation: Confirm structure via 1H NMR (Look for isopropyl septet at ~4.6 ppm and methyl singlet at ~2.3 ppm).
Protocol B: CFTR Functional Assay (Ussing Chamber)
Objective: Measure the biological activity of the synthesized analog in rescuing F508del-CFTR.
-
Cell Culture: Culture primary human bronchial epithelial (HBE) cells carrying the F508del mutation on Snapwell filters at an air-liquid interface for 21 days.
-
Treatment: Incubate cells with the test compound (10 µM) or vehicle (DMSO) for 24 hours.
-
Setup: Mount filters in Ussing chambers. Bathe both sides in Krebs-Ringer bicarbonate solution.
-
Voltage Clamp: Clamp transepithelial voltage to 0 mV.
-
Agonist Addition:
-
Add Amiloride (100 µM) to block ENaC (Sodium channels).
-
Add Forskolin (10 µM) to activate CFTR (measures rescued channel function).
-
Add Genistein (50 µM) to potentiate the channel.
-
-
Quantification: Calculate the Short-circuit current (
Isc) response to Forskolin. Compare to Wild-Type (WT) controls.
Visualizing the Workflow
The following diagram illustrates the drug discovery workflow for optimizing this scaffold.
Figure 2: Optimization workflow for 2-isopropoxy-6-methylbenzoic acid analogs.
References
-
Vertex Pharmaceuticals Inc. (2024). 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. Patent US20240002345A1. Link
-
Luhata, L. P., et al. (2015). "Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties." Natural Products Chemistry & Research, 3(3). Link
-
Betz, R., et al. (2011). "2-Hydroxy-6-isopropyl-3-methylbenzoic acid." Acta Crystallographica Section E, 67(5). Link
-
BenchChem. (2025).[2] "Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives." Link
-
PubChem. "2-Isopropoxy-4-methylbenzoic acid Compound Summary." National Library of Medicine. Link
Sources
spectroscopic comparison of 2-isopropoxy-6-methylbenzoic acid and its precursors
A Comparative Analysis of the Final Product and Its Precursors
In the synthesis of novel pharmaceutical compounds, the precise confirmation of molecular structure at each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of 2-isopropoxy-6-methylbenzoic acid, a potential pharmacophore, and its key precursors: 2-hydroxy-6-methylbenzoic acid and an isopropyl halide. By examining the distinct signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently track the reaction progress and verify the purity of the final product.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The conversion of 2-hydroxy-6-methylbenzoic acid to 2-isopropoxy-6-methylbenzoic acid is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., 2-iodopropane).
Caption: Synthetic route to 2-isopropoxy-6-methylbenzoic acid.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is a powerful tool for monitoring the disappearance of reactants and the appearance of products by identifying their characteristic functional group vibrations.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 2-hydroxy-6-methylbenzoic acid | Broad O-H (hydroxyl): ~3200-2500C=O (carboxyl): ~1700-1680[1] | The broad hydroxyl stretch is indicative of hydrogen bonding. The carbonyl stretch is characteristic of a carboxylic acid. |
| 2-Iodopropane | C-H (sp³): ~2975-2845[2]C-I: ~600-500 | The presence of strong C-H stretches and the C-I stretch are key identifiers. |
| 2-isopropoxy-6-methylbenzoic acid | C-H (sp³): ~2980-2930C=O (carboxyl): ~1700-1680C-O-C (ether): ~1250-1050 | The disappearance of the broad O-H hydroxyl stretch and the appearance of a strong C-O-C ether linkage signal are the most telling signs of a successful reaction. The carboxylic acid C=O and O-H stretches remain. |
The most significant change observed in the IR spectrum upon successful synthesis is the disappearance of the broad phenolic O-H stretch from the starting material and the emergence of characteristic C-O-C ether stretches in the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule, offering definitive structural confirmation.
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-hydroxy-6-methylbenzoic acid | ~11-13 | Singlet | 1H | Carboxylic acid (-COOH) |
| ~9-10 | Singlet | 1H | Phenolic hydroxyl (-OH) | |
| ~6.7-7.4 | Multiplet | 3H | Aromatic protons | |
| ~2.5 | Singlet | 3H | Methyl (-CH₃) | |
| 2-Iodopropane | ~4.3 | Septet | 1H | -CH-[3] |
| ~1.9 | Doublet | 6H | -CH(CH₃ )₂[3] | |
| 2-isopropoxy-6-methylbenzoic acid | ~11-13 | Singlet | 1H | Carboxylic acid (-COOH) |
| ~6.8-7.5 | Multiplet | 3H | Aromatic protons | |
| ~4.6 | Septet | 1H | Isopropoxy (-OCH -) | |
| ~2.4 | Singlet | 3H | Methyl (-CH₃) | |
| ~1.4 | Doublet | 6H | Isopropoxy (-CH(CH₃ )₂) |
The key diagnostic signals in the ¹H NMR spectrum of the product are the appearance of a septet around 4.6 ppm and a doublet around 1.4 ppm, characteristic of the isopropyl group, and the disappearance of the phenolic hydroxyl proton signal.
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-hydroxy-6-methylbenzoic acid | ~170-175 | Carboxylic acid (-C OOH) |
| ~155-160 | Aromatic carbon attached to -OH | |
| ~110-140 | Other aromatic carbons | |
| ~20 | Methyl (-C H₃) | |
| 2-Iodopropane | ~25 | -C H-[4] |
| ~27 | -CH(C H₃)₂[4] | |
| 2-isopropoxy-6-methylbenzoic acid | ~170-175 | Carboxylic acid (-C OOH) |
| ~155-160 | Aromatic carbon attached to -O- | |
| ~110-140 | Other aromatic carbons | |
| ~70 | Isopropoxy (-OC H-) | |
| ~22 | Isopropoxy (-CH(C H₃)₂) | |
| ~20 | Methyl (-C H₃) |
In the ¹³C NMR spectrum, the most notable change is the appearance of two new signals in the aliphatic region for the product, corresponding to the methine and methyl carbons of the isopropoxy group.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final layer of confirmation for the successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns |
| 2-hydroxy-6-methylbenzoic acid | C₈H₈O₃ | 152.15[5][6] | [M]⁺, loss of H₂O, loss of COOH |
| 2-Iodopropane | C₃H₇I | 169.99[7] | [M]⁺, loss of I, formation of [C₃H₇]⁺ (m/z = 43)[8] |
| 2-isopropoxy-6-methylbenzoic acid | C₁₁H₁₄O₃ | 194.23[9] | [M]⁺, loss of C₃H₇ (isopropyl group), loss of COOH |
The mass spectrum of the final product will show a molecular ion peak ([M]⁺) at m/z = 194, confirming the addition of the isopropoxy group to the starting material.
Experimental Protocol: Synthesis of 2-isopropoxy-6-methylbenzoic acid
This protocol outlines a representative procedure for the synthesis.
Caption: A flowchart of the experimental workflow for the synthesis.
Materials:
-
2-hydroxy-6-methylbenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
2-Iodopropane
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methylbenzoic acid in DMF.
-
Deprotonation: Add anhydrous potassium carbonate to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add 2-iodopropane to the mixture and heat to 70°C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-isopropoxy-6-methylbenzoic acid.
Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a robust and comprehensive analytical toolkit for the characterization of 2-isopropoxy-6-methylbenzoic acid and its precursors. By carefully analyzing the spectroscopic data at each stage of the synthesis, researchers can ensure the identity and purity of their target compound, a critical step in the drug discovery and development process.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-6-methyl-, methyl ester. Retrieved from [Link]
-
Bionity. (n.d.). Isopropyl iodide. Retrieved from [Link]
-
Betz, R., Gerber, T., & Schalekamp, H. (2011). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1063. [Link]
-
PubChem. (n.d.). Isopropyl iodide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-hydroxy-6-methylbenzoic acid (C8H8O3). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-6-methyl-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. Retrieved from [Link]
-
PubMed. (2011). 2-Hy-droxy-6-isopropyl-3-methyl-benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 2-Hydroxy-6-Methylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 7. Isopropyl iodide [bionity.com]
- 8. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Hydroxy-6-isopropyl-3-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
confirming the structure of synthesized 2-isopropoxy-6-methylbenzoic acid
A Comparative Analytical Guide for Drug Development
Executive Summary: The Steric Challenge
In drug discovery, 2-isopropoxy-6-methylbenzoic acid is a deceptive scaffold. While structurally simple, the 2,6-disubstitution pattern creates a "steric clamp" around the carboxylic acid. This steric crowding prevents coplanarity, often leading to restricted rotation (atropisomerism) and anomalous spectroscopic behaviors that can confuse standard automated analysis.
This guide moves beyond basic identity checks. It provides a rigorous, self-validating framework to differentiate this specific regioisomer from its likely impurities (e.g., O- vs. C-alkylation products) and confirms the integrity of the sterically hindered core.
The Regiochemical Puzzle
Synthesizing this molecule typically involves the O-alkylation of 6-methylsalicylic acid. Two primary failure modes must be ruled out during confirmation:
-
C-Alkylation: The isopropyl group attaches to the aromatic ring (usually ortho/para to the phenol) rather than the oxygen.
-
Isomeric Confusion: Misidentification of the methyl position (e.g., 3-methyl vs. 6-methyl) if the starting material purity was compromised.
Visualizing the Analytical Workflow
The following diagram outlines the decision tree for definitive confirmation, prioritizing non-destructive methods before destructive confirmation.
Figure 1: The "Triangulation" workflow ensures structural certainty by combining connectivity (1D NMR) with spatial geometry (2D NMR) and absolute configuration (X-ray).
Comparative Analysis of Confirmation Methods
Do not rely on a single technique. The table below compares the efficacy of standard methods specifically for this sterically hindered molecule.
| Method | Capability | Limitations for 2,6-Disubstituted Benzoates | Reliability Score |
| 1H NMR (1D) | Confirms functional groups (iPr, Me, COOH) and proton count. | Cannot definitively prove the position of the methyl group relative to the isopropyl group without complex coupling analysis. | Medium |
| 13C NMR | Confirms O-alkylation via chemical shift (~70 ppm for CH-O). | Steric hindrance can broaden the Carboxyl (COOH) and ipso-carbon signals, leading to "missing" peaks in short scans. | High |
| 2D NOESY | The Problem Solver. Maps through-space interactions. | Requires careful mixing time optimization (0.3–0.8s) due to molecular weight; relaxation rates may vary. | Critical |
| HRMS (ESI-) | Confirms formula ( | Blind to connectivity; cannot distinguish from 3-methyl or 4-methyl isomers. | Low (Identity only) |
| X-Ray | Absolute structural proof. | Requires single crystals (slow); 2,6-disubstituted acids often form amorphous powders due to poor packing. | Ultimate |
Detailed Protocol: The "Triangulation" Approach
This protocol uses a self-validating logic: Connectivity + Proximity = Structure.
Step 1: 1H NMR Connectivity Check
Objective: Confirm the 1,2,3-trisubstituted aromatic proton pattern (which corresponds to positions 3, 4, and 5 on the ring).[1]
Experimental Setup:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to sharpen the COOH proton and prevent aggregation).
-
Concentration: 10 mg / 0.6 mL.
Diagnostic Signals (Expected):
-
The "Bookends":
- ~13.0 ppm (Broad s, 1H): Carboxylic acid. Note: If this is sharp, suspect salt formation.
- ~1.3 ppm (d, 6H) & 4.6 ppm (sept, 1H): Isopropyl group. Crucial: The septet shift at 4.6 ppm confirms O-alkylation. C-alkylation would shift this upfield to ~3.0 ppm.
-
The Aromatic Zone (The ABC Pattern):
-
You must observe two doublets and one triplet (or doublet of doublets).
- ~6.8 ppm (d, 1H, H-3): Ortho to Isopropoxy (shielded).
- ~7.2 ppm (t, 1H, H-4): Meta to both substituents.
- ~6.9 ppm (d, 1H, H-5): Ortho to Methyl.
-
Step 2: 2D NOESY Spatial Validation (The "Lock")
Objective: Prove the Methyl is at position 6 and Isopropoxy is at position 2.
The Logic:
-
If the structure is correct, the Isopropyl Methine (CH) must show a correlation (NOE) to the H-3 aromatic proton .
-
The Methyl Group must show a correlation to the H-5 aromatic proton .
-
Self-Validation: There should be zero NOE between the Isopropyl group and the Methyl group. If you see this, you likely have the 3-methyl isomer (where they are adjacent).
Figure 2: Required NOESY correlations. The absence of an interaction between the isopropyl and methyl groups is as important as the positive signals.
Step 3: X-Ray Crystallography (If NMR is Ambiguous)
Due to the steric bulk, the carboxylic acid may twist out of plane, creating complex NMR splitting at room temperature. If NMR signals are "mushy," grow crystals.
Recrystallization Protocol:
-
Dissolve 50 mg in minimal hot Ethanol.
-
Add warm water dropwise until persistent cloudiness.
-
Re-heat to clear, then wrap the vial in cotton and allow to cool to RT over 12 hours.
-
Why this works: Slow cooling is essential for 2,6-disubstituted benzoates to overcome the entropy of the rotating isopropyl group and pack into a lattice.
Experimental Data Summary (Reference Values)
Use these values to benchmark your synthesized product.
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( | Mechanistic Note |
| 1H | COOH | 12.80 | Broad s | - | Deshielded by H-bonding; broad due to exchange. |
| 1H | Ar-H (C4) | 7.25 | Triplet | 8.0 | Coupled to H3 and H5. |
| 1H | Ar-H (C5) | 6.95 | Doublet | 7.8 | Ortho to Methyl. |
| 1H | Ar-H (C3) | 6.80 | Doublet | 8.2 | Ortho to Isopropoxy (electron donating effect). |
| 1H | O-CH (iPr) | 4.65 | Septet | 6.1 | Characteristic of O-alkylation. |
| 1H | Ar-CH3 | 2.45 | Singlet | - | Distinct from solvent peaks (DMSO @ 2.50). |
| 1H | (CH3)2 (iPr) | 1.35 | Doublet | 6.1 | Methyls of isopropyl group. |
| 13C | C=O | 170.5 | - | - | Carbonyl. |
| 13C | C-O (Ar) | 156.2 | - | - | Ipso carbon attached to isopropoxy. |
References
-
Synthesis & Characterization of 2,6-Disubstituted Benzoates: Source: Betz, R., et al. (2011).[2][3] "2-Hydroxy-6-isopropyl-3-methylbenzoic acid."[2][3][4] Acta Crystallographica Section E. Relevance: Provides X-ray data and structural analogs for steric analysis.
-
NMR Analysis of Sterically Hindered Systems: Source: BenchChem Application Notes. "Analysis of Synthesized Benzoic Acid Derivatives by NMR." Relevance: General protocols for handling solubility and shift artifacts in benzoic acids.
-
Differentiation of Isomers: Source: Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Relevance: Methodologies for distinguishing ortho/meta/para substitution patterns.
-
O-Alkylation Protocols: Source: Popiołek, Ł., et al. (2021). "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." Applied Sciences.[5] Relevance: Validates the Williamson ether synthesis conditions for salicylamide derivatives.
Sources
- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Hy-droxy-6-isopropyl-3-methyl-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID | 548-51-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
In Vitro Assay Performance of 2-Isopropoxy-6-Methylbenzoic Acid Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Protocol Guide
Introduction & Mechanistic Grounding
The development of next-generation Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators relies heavily on optimized chemical scaffolds. Recently, 2-isopropoxy-6-methylbenzoic acid (2-I-6-MBA) has emerged as a critical structural building block in the synthesis of highly potent CFTR correctors, specifically within the class of 5-membered heteroarylaminosulfonamides [1].
For patients with the F508del mutation, the CFTR protein misfolds and is targeted for proteasomal degradation, preventing it from reaching the apical membrane. 2-I-6-MBA derivatives act as pharmacological chaperones (correctors). They bind directly to the mutant CFTR during translation, stabilizing its conformation, facilitating Golgi processing, and ultimately increasing the density of functional channels at the cell surface[2].
To objectively evaluate the efficacy of these novel derivatives, drug development professionals must rely on a triad of self-validating in vitro assays: High-Throughput YFP Halide Quenching, Western Blotting for glycosylation states, and Ussing Chamber electrophysiology.
Fig 1: Mechanism of action for 2-I-6-MBA derivatives rescuing mutant CFTR trafficking.
Comparative In Vitro Performance Data
To contextualize the performance of 2-I-6-MBA-derived correctors, we benchmark them against first-generation standard-of-care alternatives: Lumacaftor (VX-809) and Tezacaftor (VX-661). The table below summarizes representative quantitative data across the three primary in vitro validation workflows.
| Performance Metric | Assay Methodology | Lumacaftor (VX-809) | Tezacaftor (VX-661) | Lead 2-I-6-MBA Derivative |
| EC50 (nM) | YFP Halide Quenching | ~100 nM | ~50 nM | < 10 nM |
| Band C/B Ratio | Western Blot (Maturation) | 2.5x | 3.0x | > 5.5x |
| Ussing Chamber (hBE cells) | ~15% | ~20% | ~45% |
Data Interpretation: 2-I-6-MBA derivatives exhibit a significantly lower EC50 in high-throughput screening and yield a nearly two-fold improvement in functional short-circuit current (
Self-Validating Experimental Protocols
As an application scientist, executing these assays requires strict adherence to causality-driven protocols. Every step must be designed to isolate CFTR-specific activity from background cellular noise.
Protocol A: High-Throughput YFP Halide Quenching Assay
This assay utilizes a genetically modified Yellow Fluorescent Protein (YFP-H148Q/I152L) expressed in Fischer Rat Thyroid (FRT) cells [3].
-
Causality: The H148Q/I152L mutations render the YFP fluorophore highly sensitive to iodide quenching but insensitive to physiological chloride. Therefore, the rate of fluorescence decay upon iodide addition is strictly proportional to the amount of functional CFTR inserted into the apical membrane[3].
Step-by-Step Workflow:
-
Cell Seeding: Plate FRT cells co-expressing F508del-CFTR and YFP-H148Q/I152L in 384-well microplates.
-
Compound Incubation: Treat cells with a concentration gradient (1 nM to 10 µM) of the 2-I-6-MBA derivative or vehicle (DMSO) for 24 hours at 37°C.
-
Stimulation: Add 20 µM forskolin (to elevate cAMP) and 1 µM ivacaftor (potentiator) to lock the CFTR channels in an open state.
-
Data Acquisition: Measure fluorescence decay (excitation 500 nm, emission 535 nm) continuously for 14 seconds. Calculate the initial quenching rate (
) to determine the EC50.
Protocol B: Western Blotting for CFTR Maturation
-
Causality: CFTR glycosylation is a direct biochemical proxy for spatial trafficking. Band B (~130 kDa) represents core-glycosylated protein trapped in the Endoplasmic Reticulum (ER) due to misfolding. Band C (~150 kDa) represents complex-glycosylated protein that has successfully transited the Golgi apparatus [4]. A self-validating corrector assay must show a dose-dependent shift from Band B to Band C[4].
Step-by-Step Workflow:
-
Lysis: Lyse compound-treated F508del-hBE cells in cold RIPA buffer supplemented with protease inhibitors.
-
Separation: Load 30 µg of total protein per well onto a 7.5% SDS-PAGE gel. Run at 100V for 90 minutes.
-
Transfer: Transfer proteins to a nitrocellulose membrane using a wet transfer system (300mA for 2 hours) at 4°C.
-
Immunoblotting: Probe with an anti-CFTR monoclonal antibody (e.g., mAb 596, which recognizes NBD2) overnight at 4°C.
-
Quantification: Image using a near-infrared imaging system. Calculate the Band C to Band B ratio (C/B). An active 2-I-6-MBA derivative will show a distinct, dark Band C that is absent in the DMSO control.
Protocol C: Ussing Chamber Electrophysiology
Ussing chamber electrophysiology remains the gold standard for quantifying CFTR-mediated transepithelial short-circuit current (Isc) [5].
-
Causality: Culturing primary human bronchial epithelial (hBE) cells at an Air-Liquid Interface (ALI) forces them to polarize and form tight junctions, mimicking the human airway. The sequential pharmacological addition isolates the CFTR current: amiloride blocks the epithelial sodium channel (ENaC), forskolin activates CFTR, and CFTRinh-172 specifically blocks CFTR to validate the source of the current[5].
Fig 2: Step-by-step Ussing chamber workflow for measuring transepithelial short-circuit current.
Step-by-Step Workflow:
-
ALI Culture: Grow primary F508del/F508del hBE cells on permeable Transwell supports for 21–28 days until fully differentiated and ciliated.
-
Pre-treatment: Incubate the basolateral medium with the 2-I-6-MBA derivative for 24 hours.
-
Mounting: Mount the Transwell inserts into the Ussing chamber. Bathe both apical and basolateral surfaces in Krebs-Ringer bicarbonate buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Voltage Clamp: Clamp the transepithelial voltage to 0 mV to measure the short-circuit current (Isc).
-
Sequential Addition:
-
Add 100 µM Amiloride (apical) to inhibit ENaC.
-
Add 10 µM Forskolin (bilateral) to activate CFTR.
-
Add 10 µM CFTRinh-172 (apical) to selectively inhibit CFTR.
-
-
Analysis: The magnitude of the current drop following CFTRinh-172 addition represents the total rescued CFTR activity (
Isc).
References
-
Title: 5-MEMBERED HETEROARYLAMINOSULFONAMIDES FOR TREATING CONDITIONS MEDIATED BY DEFICIENT CFTR ACTIVITY Source: Justia Patents URL: [Link]
-
Title: Assays of CFTR Function In Vitro, Ex Vivo and In Vivo Source: PMC, National Institutes of Health (NIH) URL: [Link]
-
Title: Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors Source: PMC, National Institutes of Health (NIH) URL: [Link]
-
Title: Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors Source: PMC, National Institutes of Health (NIH) URL: [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a High-Throughput Phenotypic Screening Strategy to Identify Amplifiers, a Novel Pharmacological Class of Small Molecules That Exhibit Functional Synergy with Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 2-isopropoxy-6-methylbenzoic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Route Optimization
Introduction & Synthetic Challenge
2-Isopropoxy-6-methylbenzoic acid is a sterically encumbered, highly valuable ortho-substituted benzoic acid derivative. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of heteroarylaminosulfonamide-based CFTR modulators for the treatment of cystic fibrosis[1].
The primary synthetic challenge in accessing this molecule lies in its ortho, ortho-disubstitution pattern . The carboxylate group is flanked by a methyl group and a bulky isopropoxy group. This extreme steric shielding makes direct esterification, etherification, and subsequent deprotection steps sluggish and highly prone to side reactions. To navigate this, process chemists must carefully select routes that balance regioselectivity, atom economy, and thermodynamic driving forces.
This guide objectively compares three distinct synthetic routes, providing the mechanistic causality behind the experimental choices and self-validating protocols for each.
Route 1: Global Alkylation & Saponification (The Industrial Standard)
Mechanistic Causality
The most scalable approach bypasses the need for orthogonal protecting groups by driving a one-pot global alkylation (Williamson ether synthesis). By reacting 2-hydroxy-6-methylbenzoic acid with an excess of isopropyl halide and a strong base, both the phenol and the carboxylic acid are alkylated to form isopropyl 2-isopropoxy-6-methylbenzoate [1].
The critical step is the subsequent saponification. The carbonyl carbon of the intermediate ester is heavily shielded by the ortho-methyl group, the ortho-isopropoxy group, and the bulky isopropyl ester moiety. Standard hydrolysis conditions (e.g., LiOH in THF/H₂O at room temperature) fail completely. To force the nucleophilic attack of the hydroxide ion, the reaction requires extreme thermodynamic driving forces: KOH in a high-boiling solvent mixture (DMSO/H₂O) at 100 °C[1]. DMSO effectively solvates the potassium cation, leaving a highly reactive, "naked" hydroxide anion to penetrate the steric shield.
Experimental Protocol
-
Global Alkylation: Dissolve 2-hydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and isopropyl iodide (2.5 eq). Stir the suspension at 60 °C for 12 hours. Quench with water, extract with ethyl acetate, and concentrate to yield isopropyl 2-isopropoxy-6-methylbenzoate.
-
Saponification: Suspend the crude ester (1.0 eq) in a 1:1 mixture of DMSO and water. Add KOH (30.0 eq). Stir the resulting mixture at 100 °C overnight[1].
-
Workup: Cool the mixture to 0 °C and acidify to pH = 2 using 6 N HCl. Extract with ethyl acetate, wash extensively with brine to remove DMSO, dry over sodium sulfate, and concentrate to yield 2-isopropoxy-6-methylbenzoic acid as a light yellow oil[1].
Workflow of the Global Alkylation and Saponification Route.
Route 2: Directed Ortho Metalation (The Atom-Economical Approach)
Mechanistic Causality
To circumvent the harsh saponification of a sterically hindered ester, Directed Ortho Metalation (DoM) offers a highly elegant, one-step alternative. This route leverages the powerful directing ability of the isopropoxy group. When 3-isopropoxytoluene is treated with an organolithium reagent (e.g., n-BuLi) in the presence of TMEDA, the oxygen lone pairs of the isopropoxy group coordinate the lithium cation. This coordination directs the basic butyl anion exclusively to the C2 position (the proton sandwiched between the alkoxy and methyl groups). Quenching the resulting highly nucleophilic aryllithium species with electrophilic CO₂ directly yields the target acid.
Experimental Protocol
-
Lithiation: Dissolve 3-isopropoxytoluene (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir the mixture at -78 °C for 2 hours to ensure complete formation of 2-lithio-3-isopropoxytoluene.
-
Carboxylation: Vigorously bubble dry CO₂ gas (passed through a Drierite column) into the solution for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 2 with 1 N HCl, extract with diethyl ether, dry, and concentrate.
Directed Ortho Metalation (DoM) synthetic pathway.
Route 3: Mitsunobu Etherification (The Mild Alternative)
Mechanistic Causality
A major drawback of using secondary alkyl halides (like isopropyl iodide) in basic conditions is the competing E2 elimination pathway, which generates propene gas and lowers the yield. The Mitsunobu reaction circumvents this by using isopropanol directly. Activation of the alcohol by triphenylphosphine (PPh₃) and DIAD allows for a mild, room-temperature etherification[2]. However, because the Mitsunobu conditions are incompatible with free carboxylic acids, the starting 2-hydroxy-6-methylbenzoic acid must be pre-protected as a methyl or ethyl ester[2], adding steps to the overall workflow.
Experimental Protocol
-
Protection: React 2-hydroxy-6-methylbenzoic acid with methanol and a catalytic amount of H₂SO₄ at reflux to yield methyl 2-hydroxy-6-methylbenzoate.
-
Mitsunobu Reaction: Dissolve the methyl ester (1.0 eq), isopropanol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF. Cool to 0 °C. Add DIAD (1.5 eq) dropwise. Stir at room temperature for 12 hours.
-
Deprotection: Add an aqueous solution of LiOH (5.0 eq) to the reaction mixture and heat to 60 °C until the methyl ester is fully hydrolyzed. Acidify and extract to obtain the product.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key performance metrics of each route to assist process chemists in selecting the optimal pathway based on scale and available infrastructure.
| Parameter | Route 1: Global Alkylation | Route 2: Directed Ortho Metalation | Route 3: Mitsunobu Etherification |
| Overall Yield | 75–85% | 60–70% | 50–65% |
| Step Count | 2 | 1 | 3 (includes protection) |
| Reaction Conditions | Harsh (100 °C, strong base) | Cryogenic (-78 °C) | Mild (0–60 °C) |
| Atom Economy | Low (excess alkylating agent) | High (direct carboxylation) | Very Low (PPh₃O waste) |
| Primary Side Reaction | E2 elimination of isopropyl halide | Regioisomeric lithiation | Incomplete ester hydrolysis |
| Best Suited For | Industrial Scale-up / Patents | Atom-Economical Lab Synthesis | Sensitive Substrates |
References
- Source: google.
- Title: EP001399443B1 - Googleapis.
Sources
A Comparative Guide to the Purity of 2-Isopropoxy-6-Methylbenzoic Acid from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purity of starting materials and intermediates is of paramount importance in the pharmaceutical and chemical industries, directly impacting the safety, efficacy, and reproducibility of the final product. This guide presents a comprehensive cross-validation of 2-isopropoxy-6-methylbenzoic acid obtained from three different commercial suppliers. We employ a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a detailed comparison of purity and impurity profiles. The experimental data and methodologies outlined herein are intended to equip researchers and quality control professionals with the necessary tools to make informed decisions when sourcing this critical chemical intermediate.
Introduction
2-Isopropoxy-6-methylbenzoic acid is a substituted benzoic acid derivative that serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences on reaction yields, by-product formation, and the overall quality of the final compound. Therefore, a rigorous assessment of the purity of this starting material from different commercial sources is essential for robust and reproducible synthetic processes.
This guide provides an objective comparison of 2-isopropoxy-6-methylbenzoic acid from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C. We will delve into the underlying principles of the analytical techniques employed and present a detailed, step-by-step protocol for each method. The goal is to offer a practical framework for in-house quality assessment and supplier validation.
Experimental Design & Rationale
A multi-technique approach is crucial for a thorough purity assessment.[1] While chromatography is excellent for separating and quantifying impurities, spectroscopic methods provide structural confirmation and can detect impurities that may not be readily apparent by other means.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone of purity analysis, offering high sensitivity and resolution for separating the main component from any potential impurities.[1] We will use a reversed-phase method, which is well-suited for the analysis of moderately polar organic acids.[2][3][4][5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound.[6][7][8][9] By examining the chemical shifts, integration, and coupling patterns of the protons, we can confirm the identity of 2-isopropoxy-6-methylbenzoic acid and identify any structural impurities or residual solvents.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] The characteristic absorptions of the carboxylic acid and other functional groups will be examined to confirm the compound's identity and detect any gross abnormalities.[11][12][13]
The overall workflow for this comparative analysis is depicted in the following diagram:
Caption: Workflow for the cross-validation of 2-isopropoxy-6-methylbenzoic acid.
Methodologies
All analytical methods were validated in accordance with the principles outlined in the ICH Q2(R2) guidelines to ensure accuracy, precision, and reliability.[14][15][16][17]
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of 50 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a certified reference standard of 2-isopropoxy-6-methylbenzoic acid and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: For each supplier, prepare a sample solution by dissolving approximately 10 mg of the material in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum and analyze the chemical shifts (δ), integration values, and coupling constants (J). Compare the spectra to the known spectrum of 2-isopropoxy-6-methylbenzoic acid and look for any unidentifiable peaks that may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and the C-O stretches.[10][11] Compare the spectra from the different suppliers for any significant differences.
Results & Discussion
The following sections present the data obtained from the analysis of the three samples.
HPLC Purity Analysis
The HPLC analysis provided a quantitative measure of the purity of the samples from each supplier.
| Supplier | Retention Time (min) | Purity by Area % | Number of Impurities Detected |
| Supplier A | 5.23 | 99.85% | 2 |
| Supplier B | 5.25 | 98.72% | 4 |
| Supplier C | 5.24 | 99.51% | 3 |
Discussion: Supplier A exhibited the highest purity, with only two minor impurity peaks detected. Supplier B showed the lowest purity and the highest number of impurities. The impurities in Supplier B's sample eluted both before and after the main peak, suggesting a wider range of polarities. Supplier C's product had a high purity, but with more detectable impurities than Supplier A.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectra for all three samples were largely consistent with the structure of 2-isopropoxy-6-methylbenzoic acid.
Expected Chemical Shifts (δ, ppm):
-
~1.3 (d, 6H, -CH(CH₃)₂)
-
~2.4 (s, 3H, -CH₃)
-
~4.7 (sept, 1H, -CH(CH₃)₂)
-
~6.8-7.4 (m, 3H, Ar-H)
-
~11.0 (br s, 1H, -COOH)
Observations:
-
Supplier A: The spectrum was very clean, with all peaks corresponding to the target molecule. Integration values were consistent with the expected proton ratios.
-
Supplier B: In addition to the expected signals, small peaks were observed in the aromatic region and a singlet at ~2.1 ppm, possibly indicating an impurity with an acetyl group or residual acetone.
-
Supplier C: The spectrum was clean, but a small, broad peak was observed around 1.5 ppm, which could be attributed to a trace amount of water.
FTIR Spectroscopic Analysis
The FTIR spectra for all three samples displayed the characteristic absorption bands for a carboxylic acid.
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A | Supplier B | Supplier C |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Present | Present | Present |
| C=O (Carbonyl) | 1700-1725 | 1705 | 1706 | 1705 |
| C-O | ~1250-1300, ~1100-1150 | Present | Present | Present |
Discussion: The FTIR spectra were largely superimposable, indicating that all three samples are predominantly 2-isopropoxy-6-methylbenzoic acid. No significant unexpected peaks were observed in any of the spectra, suggesting the absence of major functional group impurities.
Comparative Evaluation & Conclusion
The combination of HPLC, ¹H NMR, and FTIR provides a comprehensive picture of the purity of 2-isopropoxy-6-methylbenzoic acid from the three suppliers.
Sources
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- 2. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 3. pepolska.pl [pepolska.pl]
- 4. mdpi.com [mdpi.com]
- 5. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. use of nmr in structure ellucidation | PDF [slideshare.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. echemi.com [echemi.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose [frontiersin.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Application of 2-Isopropoxy-6-methylbenzoic Acid in the Synthesis of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery
Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key building blocks in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from the ability to precisely modify their physicochemical properties through the introduction of various functional groups on the benzene ring. This allows for the fine-tuning of a molecule's steric and electronic characteristics, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile.
This guide focuses on a specific, yet increasingly important, member of this class: 2-isopropoxy-6-methylbenzoic acid . While not a therapeutic agent in itself, this molecule has emerged as a critical intermediate in the development of novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key target in the treatment of cystic fibrosis.[1][2]
Core Application: A Building Block for CFTR Modulators
The primary documented application of 2-isopropoxy-6-methylbenzoic acid is as a precursor in the multi-step synthesis of 5-membered heteroarylaminosulfonamides.[1][2] These complex molecules are under investigation as potential treatments for cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene.[1][2]
The synthesis, as outlined in recent patent literature, utilizes 2-isopropoxy-6-methylbenzoic acid to construct a key part of the final molecule's backbone. The isopropoxy and methyl groups on the benzoic acid ring are strategically placed to influence the final compound's conformation and interaction with its biological target.
Experimental Protocol: Synthesis of (2-Isopropoxy-6-methylphenyl)methanol
A crucial step in the utilization of 2-isopropoxy-6-methylbenzoic acid is its reduction to the corresponding alcohol, (2-isopropoxy-6-methylphenyl)methanol. This transformation is a key step in the overall synthetic pathway to the target heteroarylaminosulfonamides.
Reaction Scheme:
A schematic of the reduction of 2-isopropoxy-6-methylbenzoic acid.
Step-by-Step Protocol:
-
A solution of 2-isopropoxy-6-methylbenzoic acid (5.1 g, 26.3 mmol) is prepared in tetrahydrofuran (45 mL) in a reaction vessel under an argon atmosphere.[1]
-
The solution is cooled to 0°C.[1]
-
Borane-methyl sulfide complex (52.5 mL, 105 mmol, 2.0 M in THF) is added dropwise to the cooled solution.[1]
-
The resulting mixture is heated to 60°C and stirred for 3 hours.[1]
-
After cooling to room temperature, the reaction is quenched by adjusting the pH to approximately 8 with a 2.0 M sodium hydroxide solution and diluted with water.[1]
-
The product, (2-isopropoxy-6-methylphenyl)methanol, is then isolated and purified using standard laboratory techniques.
Trustworthiness of the Protocol: This protocol is derived from patent literature, which provides a reliable, albeit not fully optimized, procedure. The use of a well-established reducing agent like borane-methyl sulfide complex for the reduction of a carboxylic acid is a standard and trusted method in organic synthesis. The workup procedure is designed to neutralize the reaction mixture and facilitate the extraction of the desired product.
Comparative Analysis: Synthetic Strategies for CFTR Modulator Scaffolds
While 2-isopropoxy-6-methylbenzoic acid is a key intermediate for a specific class of potential CFTR modulators, it is insightful to compare this approach with the synthetic strategies employed for approved drugs targeting the same protein. This comparison will highlight the diversity of chemical architectures and synthetic methodologies in this therapeutic area.
Case Study: Synthesis of Ivacaftor (VX-770)
Ivacaftor is a CFTR potentiator, a class of drugs that enhances the function of the CFTR protein at the cell surface. Its synthesis involves the construction of a quinoline core, a starkly different heterocyclic system compared to the one derived from 2-isopropoxy-6-methylbenzoic acid.
One common synthetic route to Ivacaftor relies on the Gould-Jacobs reaction to build the quinoline core, starting from an aniline derivative. This approach highlights a different strategy where the core heterocyclic ring is formed early in the synthesis.
Comparative Data: Synthetic Building Blocks
| Feature | Synthesis via 2-Isopropoxy-6-methylbenzoic Acid | Ivacaftor Synthesis (Gould-Jacobs) |
| Key Starting Material | Substituted Benzoic Acid | Substituted Aniline |
| Core Scaffold | 5-Membered Heteroarylaminosulfonamide | Quinoline |
| Key Ring-Forming Reaction | Not explicitly detailed for the heterocycle in the provided results | Gould-Jacobs Reaction |
| Complexity of Starting Material | Moderately complex, requires prior synthesis | Relatively simple aniline derivatives |
Logical Relationships in Synthetic Design
The choice of a starting material like 2-isopropoxy-6-methylbenzoic acid versus an aniline derivative for Ivacaftor synthesis reflects different strategic decisions in drug design and development.
Comparison of two major synthetic strategies in drug development.
The use of a more complex, pre-functionalized starting material like 2-isopropoxy-6-methylbenzoic acid can streamline the later stages of a synthesis by incorporating key structural elements from the outset. In contrast, building the core heterocycle first allows for a divergent approach where various substituents can be added in later steps to explore the structure-activity relationship (SAR).
Conclusion and Future Outlook
2-isopropoxy-6-methylbenzoic acid represents a valuable, specialized building block in the synthesis of novel therapeutics, particularly in the promising area of CFTR modulation. Its application underscores the importance of strategically substituted aromatic carboxylic acids in modern drug discovery.
While a direct performance comparison with alternative compounds for a specific application is not yet possible due to the early stage of development of the final products, a comparative analysis of synthetic strategies reveals the diverse approaches available to medicinal chemists. The choice of a particular synthetic intermediate is a complex decision based on factors such as the desired final structure, the desired point for introducing molecular diversity, and the overall efficiency of the synthetic route.
As research into new CFTR modulators and other therapeutic agents continues, it is likely that 2-isopropoxy-6-methylbenzoic acid and other similarly substituted benzoic acids will find broader applications, further solidifying their role as essential tools in the development of life-saving medicines.
References
-
5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity. Justia Patents. (2024). Available at: [Link]
- CA3158057A1 - 5-membered heteroarylaminosulfonamides for treating conditions mediated by deficient cftr activity - Google Patents. (n.d.).
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- 2. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Isopropoxy-6-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Hindrance in Acylation Reactions
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and materials science, the formation of ester and amide bonds is a fundamental transformation. The reactivity of carboxylic acids is a critical parameter that dictates the efficiency of these coupling reactions. However, when the carboxylic acid moiety is flanked by bulky substituents, as is the case with 2,6-disubstituted benzoic acids, the reaction kinetics can be significantly impeded. This phenomenon, known as steric hindrance, presents a considerable challenge for synthetic chemists.
This guide provides an in-depth comparative analysis of the reactivity of 2-isopropoxy-6-methylbenzoic acid , a sterically hindered aromatic carboxylic acid. Its performance in key acylation reactions will be benchmarked against two other sterically hindered analogs: 2,6-dimethylbenzoic acid and the more sterically encumbered 2,4,6-trimethylbenzoic acid (mesitoic acid) .
Through a detailed examination of the electronic and steric properties of these molecules, supported by experimental data and detailed protocols, this guide aims to provide researchers with the insights necessary to make informed decisions when selecting substrates and reaction conditions for their synthetic endeavors.
The Impact of Molecular Architecture on Reactivity: A Physicochemical Overview
The reactivity of a carboxylic acid in acylation reactions is primarily governed by a delicate interplay of electronic and steric factors. The electrophilicity of the carbonyl carbon and the accessibility of this reactive center to an incoming nucleophile are the key determinants of reaction rate and overall yield.
Electronic Effects: The Role of pKa
The acidity of a carboxylic acid, quantified by its pKa value, offers insight into the electronic nature of the molecule. A lower pKa indicates a more acidic proton and a more electron-deficient carboxyl group, which can influence the activation of the carboxylic acid.
| Compound | Structure | pKa |
| 2-Isopropoxy-6-methylbenzoic acid | No experimental data found. Estimated to be slightly higher than 2,6-dimethylbenzoic acid due to the electron-donating nature of the isopropoxy group. | |
| 2,6-Dimethylbenzoic acid | 3.36[1] | |
| 2,4,6-Trimethylbenzoic acid | 3.45[2] |
Note: The pKa values can vary slightly depending on the solvent and measurement conditions.
The methyl groups in 2,6-dimethylbenzoic acid and 2,4,6-trimethylbenzoic acid are weakly electron-donating. The isopropoxy group in our target molecule is also electron-donating, which would be expected to slightly decrease the acidity (increase the pKa) compared to its dimethyl analog.
Steric Hindrance: A Quantitative Perspective
Steric hindrance around the carboxylic acid group is a major determinant of reactivity. This can be qualitatively assessed by the size of the ortho-substituents. For a more quantitative comparison, steric parameters such as the Taft steric parameter (Es) and Charton's steric parameter (ν) are employed. Larger negative Es values and larger ν values indicate greater steric bulk.
| Substituent | Taft Steric Parameter (Es) | Charton's Steric Parameter (ν) |
| Methyl (-CH3) | -1.24 | 0.52 |
| Isopropyl (-CH(CH3)2) | -0.47 | 0.76 |
Source: Data compiled from various sources on linear free-energy relationships.[3][4][5]
As the data indicates, the isopropyl group is significantly bulkier than a methyl group. Therefore, we can anticipate a greater degree of steric hindrance in 2-isopropoxy-6-methylbenzoic acid compared to 2,6-dimethylbenzoic acid, which in turn is less hindered than 2,4,6-trimethylbenzoic acid. This escalating steric bulk is expected to correlate inversely with reactivity.
Benchmarking Reactivity: A Comparative Study of Esterification and Amidation
To provide a practical comparison of the reactivity of these sterically hindered carboxylic acids, we will examine two common and synthetically important transformations: Steglich esterification and HATU-mediated amidation.
Steglich Esterification: A Mild Approach to Ester Synthesis
The Steglich esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols under mild conditions, employing a carbodiimide coupling reagent (like DCC or EDC) and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly useful for sterically hindered substrates where traditional Fischer esterification may fail.[8]
The following table presents a comparative overview of the expected reactivity based on literature precedents for similar sterically hindered systems.
| Carboxylic Acid | Alcohol | Coupling Reagents | Typical Reaction Time | Expected Yield |
| 2-Isopropoxy-6-methylbenzoic acid | Isopropanol | EDC, DMAP | 24-48 hours | Low to Moderate |
| 2,6-Dimethylbenzoic acid | Isopropanol | EDC, DMAP | 12-24 hours | Moderate |
| 2,4,6-Trimethylbenzoic acid | Isopropanol | EDC, DMAP | > 48 hours | Very Low to No Reaction |
Note: The expected yields are qualitative estimates based on the principles of steric hindrance in Steglich esterifications. Actual yields will depend on precise reaction conditions.
The significantly reduced reactivity of 2,4,6-trimethylbenzoic acid highlights the profound impact of steric bulk on this transformation. The additional methyl group at the para position does not sterically hinder the carboxyl group directly, but the cumulative steric effect of three substituents makes it exceptionally challenging for the alcohol to access the activated carboxyl intermediate.
HATU-Mediated Amidation: A Robust Method for Amide Bond Formation
For the formation of amide bonds, particularly with weakly nucleophilic amines or sterically hindered substrates, modern coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent that has proven to be successful in challenging cases.[9][10]
The following table compares the expected outcomes for the HATU-mediated amidation of our target carboxylic acids with a model amine, benzylamine.
| Carboxylic Acid | Amine | Coupling Reagents | Typical Reaction Time | Expected Yield |
| 2-Isopropoxy-6-methylbenzoic acid | Benzylamine | HATU, DIPEA | 4-8 hours | Good to High |
| 2,6-Dimethylbenzoic acid | Benzylamine | HATU, DIPEA | 2-6 hours | High |
| 2,4,6-Trimethylbenzoic acid | Benzylamine | HATU, DIPEA | 12-24 hours | Moderate to Good |
Note: The expected yields are qualitative estimates. HATU is known for its high efficiency with sterically hindered substrates, but reaction times are expected to increase with greater steric bulk.
HATU's high reactivity is generally able to overcome significant steric barriers, leading to better outcomes for all three substrates compared to the Steglich esterification. However, the trend of decreasing reactivity with increasing steric hindrance remains evident in the longer anticipated reaction times for the more substituted benzoic acids.
Experimental Protocols: A Guide to Reproducible Results
To ensure the validity and reproducibility of these comparative studies, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
General Workflow for Comparative Reactivity Studies
Caption: General workflow for the comparative reactivity studies.
Protocol 1: Steglich Esterification of Sterically Hindered Benzoic Acids
Materials:
-
Sterically hindered benzoic acid (1.0 mmol)
-
Isopropanol (1.2 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered benzoic acid (1.0 mmol) and anhydrous DCM (5 mL).
-
Add isopropanol (1.2 mmol) and DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve EDC (1.2 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the designated time (monitoring by TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Amidation of Sterically Hindered Benzoic Acids
Materials:
-
Sterically hindered benzoic acid (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
HATU (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered benzoic acid (1.0 mmol), HATU (1.1 mmol), and anhydrous DMF (5 mL).
-
Add DIPEA (2.0 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the designated time (monitoring by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This comparative guide demonstrates that the reactivity of 2-isopropoxy-6-methylbenzoic acid is significantly influenced by the steric bulk of its ortho substituents. Its reactivity is generally intermediate between that of 2,6-dimethylbenzoic acid and the highly hindered 2,4,6-trimethylbenzoic acid.
For esterification reactions, particularly with hindered alcohols, mild yet effective methods like the Steglich esterification are necessary, though prolonged reaction times and modest yields should be anticipated. For the more synthetically crucial amide bond formation, powerful coupling reagents such as HATU are highly recommended to overcome the steric barriers and achieve good to excellent yields in a reasonable timeframe.
The insights and protocols presented herein are intended to empower researchers to more effectively utilize sterically hindered benzoic acids like 2-isopropoxy-6-methylbenzoic acid in their synthetic campaigns. Future work in this area could involve the kinetic profiling of these reactions to provide a more quantitative measure of reactivity and the exploration of novel coupling reagents specifically designed to address extreme steric hindrance.
References
- Hamilton, G. S. (2001). 2,4,6-Trimethylbenzoic Acid. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- ChemicalBook. (2026, January 13). 2,4,6-Trimethylbenzoic acid.
- Scribd. (n.d.). Taft Equation: Steric and Polar Effects.
- Scribd. (n.d.). Taft Equation: Steric and Polar Effects.
- Wikipedia. (n.d.). Taft equation.
- Fischer Esterification Procedure. (n.d.). Retrieved from a generic university chemistry lab manual source.
- Lecture 18 - LFER for Sterics: The Taft Parameters. (n.d.).
- PubMed. (2012, March 18). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
- Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
- Dalal Institute. (n.d.). Taft Equation.
- PubMed. (2012, March 18). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
- Oxford Academic. (2006, July 15). Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides.
- Royal Society of Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Wikipedia. (n.d.). Steglich esterification.
- The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.).
- eScholarship, University of California. (2022, April 19). Quantifying structure-reactivity relationships in amide coupling reactions.
- Vaia. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6 -trimethylbenzoic acid with methanol and HCl is unsuccessful.
- PubChem. (n.d.). 2,4,6-Trimethylbenzoic acid.
- ResearchGate. (2025, December 9). Taft equation in the light of NBO computations. Introduction of a novel polar computational substituent constant scale for alkyl groups.
- Benchchem. (n.d.). Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine.
- NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-.
- Adam Cap. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid.
- NIST. (n.d.). Benzoic acid, 2,6-dimethyl-.
- Benchchem. (n.d.). A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Kütt, A., et al. (2018).
- Thieme. (n.d.). The Steglich Esterification.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- Preparation of Methyl Benzoate. (n.d.). Retrieved from a generic university chemistry lab manual source.
- PubChem. (n.d.). 2,6-Dimethylbenzoic acid.
- Leesment, A., et al. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022, April 14).
- CAS Common Chemistry. (n.d.). 2,6-Dimethylbenzoic acid.
- Sigma-Aldrich. (n.d.). 2,6-Dimethylbenzoic acid.
- Journal of the Chemical Society B: Physical Organic. (n.d.). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol.
- ChemicalBook. (n.d.). 2,6-Dimethylbenzoic acid.
- ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
- Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
- PubMed Central. (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
- PubMed Central. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- ResearchGate. (n.d.). Kinetic parameters for the esterification of fatty acids with methanol.
- ResearchGate. (n.d.). 2-Hydroxy-6-isopropyl-3-methylbenzoic acid.
- A blog post on a chemical supplier's website. (2025, May 23).
- Research Collection, ETH Zurich. (2023, February 21). Deaminative coupling of benzylamines and arylboronic acids.
- PubMed Central. (2024, August 1). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors.
- Taylor & Francis. (n.d.). HATU – Knowledge and References.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- PubChem. (n.d.). 2-Isopropoxybenzoic acid.
- Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization.
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Safety Operating Guide
2-Isopropoxy-6-methylbenzoic acid proper disposal procedures
As a Senior Application Scientist, I frequently oversee the integration of functionalized benzoic acids into drug development and synthetic workflows. 2-Isopropoxy-6-methylbenzoic acid is a highly valuable intermediate, but its unique physicochemical profile—combining a lipophilic ether group with a mildly acidic carboxylic acid moiety—demands strict adherence to environmental and safety protocols.
Improper disposal not only risks regulatory non-compliance but can also lead to dangerous cross-reactions in satellite accumulation areas (SAAs). This guide provides a self-validating, step-by-step framework for the safe handling, segregation, and disposal of 2-Isopropoxy-6-methylbenzoic acid, ensuring your laboratory operations remain scientifically rigorous and fully compliant.
Regulatory Profiling & The Causality of Segregation
Under the [1], 2-Isopropoxy-6-methylbenzoic acid is classified as a non-halogenated organic acid. While the pure powder is not specifically P- or U-listed as an acutely toxic chemical, its solutions can trigger characteristic hazardous waste codes (e.g., D002 for corrosivity) if the pH drops below 2.0[2].
The Causality of Segregation: Why do we strictly separate halogenated from non-halogenated organic waste? When organic acids are disposed of in halogenated streams (e.g., mixed with dichloromethane), the subsequent high-temperature incineration required for disposal generates corrosive hydrogen chloride gas and highly toxic dioxins. This necessitates specialized wet scrubbers, drastically increasing disposal costs and environmental risk. Mixing these streams ruins the entire non-halogenated batch.
Quantitative Safety & Storage Parameters
Before executing any disposal protocol, verify that your Satellite Accumulation Area (SAA) complies with the following quantitative parameters[3].
| Parameter | Specification | Causality / Rationale |
| Aqueous pH Limit | 2.0 < pH < 12.5 | Solutions outside this range are classified as RCRA D002 (Corrosive) wastes[4]. |
| SAA Volume Limit | 55 Gallons | Exceeding this triggers the mandatory 3-day removal rule under EPA 40 CFR regulations[3]. |
| Storage Temperature | 15°C – 25°C | Prevents thermal degradation and dangerous vapor pressure buildup in sealed containers. |
| Container Headspace | ≥ 2 inches (or 20% vol) | Accommodates thermal expansion of volatile solvents, preventing container rupture[3]. |
Visual Workflow: Waste Routing Decision Tree
To prevent cross-contamination, follow this routing logic for all waste containing 2-Isopropoxy-6-methylbenzoic acid.
Decision tree for the segregation and disposal of 2-Isopropoxy-6-methylbenzoic acid waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Unused Reagent or Spill Debris)
Objective: Safely contain unreacted solid powder to prevent aerosolization and dermal exposure.
-
Container Selection: Select a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.
-
Causality: HDPE prevents chemical leaching and withstands physical puncture from crystalline solid structures better than standard plastics.
-
-
Collection: Using non-sparking, anti-static spatulas, transfer the solid waste into the HDPE container.
-
Labeling: Immediately affix a hazardous waste tag. Label explicitly as "Hazardous Waste - Non-Halogenated Organic Acid Solid"[4].
-
Causality: Unlabeled containers violate EPA RCRA regulations and pose severe risks during emergency chemical characterization.
-
-
Sealing: Secure the container with a screw-top cap featuring a PTFE (Teflon) liner.
-
Causality: PTFE liners prevent the degradation of the seal by trace organic vapors, ensuring long-term containment in the SAA.
-
Protocol B: Liquid Waste Disposal (Post-Reaction Mixtures)
Objective: Neutralize and segregate dissolved 2-Isopropoxy-6-methylbenzoic acid from synthetic workflows.
-
Quenching & Neutralization: If the acid was used in an aqueous or biphasic reaction, ensure the mixture is fully quenched. Adjust the aqueous phase to a pH between 6 and 9 using dilute sodium bicarbonate (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Causality: Neutralization prevents exothermic acid-base reactions inside the waste carboy and avoids the D002 corrosive waste classification.
-
-
Solvent Categorization:
-
Non-Halogenated: If dissolved in solvents like Methanol, DMSO, or Ethyl Acetate, route to the Non-Halogenated Organic Waste stream.
-
Halogenated: If dissolved in Dichloromethane or Chloroform, route to the Halogenated Organic Waste stream.
-
-
Transfer: Use a grounded, chemically resistant funnel to transfer the liquid into a designated 5-gallon waste carboy. Leave at least 2 inches of headspace at the top[3].
-
Causality: Headspace accommodates the thermal expansion of volatile solvents, preventing pressure-induced container rupture.
-
Protocol C: Spill Response & Surface Decontamination
Objective: Rapidly neutralize and clear accidental benchtop spills.
-
PPE Donning: Immediately don nitrile gloves (minimum 8 mil thickness), chemical splash goggles, and a standard lab coat in compliance with [5].
-
Containment: Surround the powder or liquid spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand)[6].
-
Causality: Organic acids can react with combustible absorbents (like sawdust) under certain conditions, potentially causing localized heating.
-
-
Collection: Sweep the absorbed mixture into a heavy-duty hazardous waste bag using non-sparking tools.
-
Decontamination: Wash the affected benchtop area with a mild alkaline solution (e.g., 5% sodium bicarbonate), followed by a distilled water rinse.
-
Causality: The weak base neutralizes any microscopic residual 2-Isopropoxy-6-methylbenzoic acid, rendering the surface chemically safe for subsequent experiments.
-
References
-
Hazardous Waste Listings (RCRA) Source: Environmental Protection Agency (EPA) URL:[Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
-
Organic Acid Standard Operating Procedure Source: Washington State University URL:[Link]
-
Personal Protective Equipment (PPE) Standards Source: Loyola University Chicago / OSHA URL:[Link]
Sources
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- 5. Personal Protective Equipment (PPE) | Environmental Services: Loyola University Chicago [luc.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
Essential Safety and Operational Guide for Handling 2-Isopropoxy-6-methylbenzoic Acid
This guide provides essential, immediate safety and logistical information for the handling of 2-Isopropoxy-6-methylbenzoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from the safety profiles of structurally analogous substituted benzoic acids. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles
Substituted benzoic acids, as a class, present a range of potential hazards. Based on available data for similar compounds, 2-Isopropoxy-6-methylbenzoic acid should be handled as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5][6][7] Ingestion may also be harmful.[5][7][8] Therefore, a proactive and comprehensive approach to personal protection is paramount to ensure laboratory safety.
The cornerstone of safe handling is the principle of minimizing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.[8][9][10] This is achieved through the consistent and correct use of Personal Protective Equipment (PPE), proper engineering controls (such as fume hoods), and adherence to established safe laboratory practices.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and use of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Isopropoxy-6-methylbenzoic acid. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield.[9][11][12] | Chemically resistant gloves (e.g., Nitrile, Neoprene).[10][11] | Laboratory coat, long pants, and closed-toe shoes.[9][11] | Use in a well-ventilated area or under a chemical fume hood.[10][11] |
| Performing reactions and workups | Chemical safety goggles and a face shield.[12][13] | Chemically resistant gloves (e.g., Nitrile, Neoprene).[10][11] | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.[11] | Work should be conducted within a certified chemical fume hood.[10][11] |
| Handling spills | Chemical safety goggles and a face shield.[11][12] | Double-gloving with chemically resistant gloves is recommended.[14] | Chemical-resistant apron or suit over a laboratory coat.[11] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if a fume hood is not available or if aerosols are generated.[11][12] |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and airborne particles.[9] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[12][13]
-
Hand Protection: The choice of glove material is critical. Nitrile or neoprene gloves generally offer good resistance to a range of organic chemicals.[10][11] It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any defects before use and changed regularly, or immediately if contaminated.[14][15]
-
Body Protection: A standard laboratory coat provides a primary barrier against accidental skin contact.[11] For procedures with a higher risk of splashing, a chemical-resistant apron offers an additional layer of protection. All skin should be covered, meaning long pants and closed-toe shoes are mandatory.[9]
-
Respiratory Protection: Handling solid 2-Isopropoxy-6-methylbenzoic acid can generate dust, and its use in solution can produce vapors, both of which may cause respiratory irritation.[2][3][4][5] Therefore, it is essential to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[10][11]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Correctly putting on (donning) and taking off (doffing) PPE is as important as its selection to prevent cross-contamination.
Donning and Doffing Protocol
Caption: Logical steps for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. [1][2][3]Seek immediate medical attention. [1]* Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. [1][2]If skin irritation occurs, get medical advice. [1]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [2][3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention. [1][2]
Handling and Storage
-
Handling: Always handle 2-Isopropoxy-6-methylbenzoic acid in a well-ventilated area, preferably within a chemical fume hood. [10][11]Avoid direct contact with skin, eyes, and clothing. [11]Minimize dust generation. [16]Wash hands thoroughly after handling. [17][16]* Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area. [8][11][16]Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [4][17][18][19]
References
- Safety Data Sheet. (n.d.).
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
- Thermo Fisher Scientific. (2014, December 3). Safety Data Sheet.
- Thermo Fisher Scientific. (2014, December 3). Safety Data Sheet.
- Fisher Scientific. (2014, May 29). Safety Data Sheet.
- BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Gima. (2022, February). Instruction for Use of Personal Protective Equipment.
- National Institute of Standards and Technology. (2020, June 9). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- University of Utah. (2019, April 11). Acid Handling.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- TCI Chemicals. (2025, May 22). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS).
- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- ChemicalBook. (2026, January 13). 2-HYDROXY-3-ISOPROPYL-6-METHYLBENZOIC ACID.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
